2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPHASKLMDZCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359552 | |
| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61033-70-3 | |
| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and characterization of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles and analytical interpretations, ensuring scientific integrity and practical applicability.
Introduction and Significance
This compound, also known as 2-(4-nitrophenyl)imidazoline, belongs to the class of 2-imidazolines, which are five-membered heterocyclic compounds. The presence of the nitro group on the phenyl ring at the 2-position makes it a valuable synthon for further chemical modifications and a candidate for various biological and material science applications. The imidazoline core is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities, including antihypertensive, anti-inflammatory, and antidepressant effects[1]. The electron-withdrawing nature of the nitrophenyl group can influence the electronic properties and reactivity of the imidazoline ring, making this particular derivative a subject of interest for the development of novel therapeutic agents and functional materials.
Synthesis of this compound
The most common and direct route for the synthesis of 2-aryl-4,5-dihydro-1H-imidazoles is the cyclocondensation reaction between an aryl nitrile and ethylenediamine[2]. This method is favored for its atom economy and relatively straightforward procedure.
Synthetic Pathway and Mechanism
The synthesis proceeds via a catalyzed reaction between 4-nitrobenzonitrile and ethylenediamine. While the reaction can be performed thermally, the use of a catalyst, such as elemental sulfur or a sulfur-containing compound like thioacetamide, allows for milder reaction conditions and improved yields. The proposed mechanism involves the activation of the nitrile by the catalyst, facilitating the nucleophilic attack of the diamine, followed by cyclization and elimination of a small molecule to afford the desired imidazoline.
Sources
A Technical Guide to the Chemical and Physical Properties of 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole
Executive Summary: This document provides a comprehensive technical overview of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole, a heterocyclic compound of interest in medicinal and materials chemistry. This guide details the compound's structural and physicochemical properties, outlines a robust synthetic pathway with a step-by-step experimental protocol, and presents a predictive analysis of its spectroscopic characteristics. The content is structured to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both established data and field-proven insights into its handling and characterization.
Compound Identification and Structure
This compound, also known as 2-(4-nitrophenyl)-2-imidazoline, is a derivative of imidazoline featuring a 4-nitrophenyl substituent at the 2-position. The presence of the electron-withdrawing nitro group and the basic imidazoline ring imparts distinct chemical characteristics to the molecule.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 61033-70-3[1] |
| Molecular Formula | C₉H₉N₃O₂[1] |
| Molecular Weight | 191.19 g/mol [1] |
| Canonical SMILES | C1CN=C(N1)C2=CC=C(C=C2)[O-][1] |
| InChI Key | NOPHASKLMDZCSJ-UHFFFAOYSA-N[1] |
| Synonyms | 4,5-Dihydro-2-(4-nitrophenyl)-1H-imidazole, 2-(4-nitrophenyl)-2-imidazoline[1] |
Chemical Structure
The molecular architecture consists of a five-membered dihydroimidazole ring connected at the C2 position to a para-substituted nitrophenyl ring.
Physicochemical Properties
The physical properties of the compound are critical for its handling, formulation, and application. The data presented here are derived from experimental values found in the literature and computational predictions.
Summary of Properties
| Property | Value | Source |
| Appearance | Yellow powder | [2] |
| Melting Point | 235-237 °C | [2] |
| Boiling Point | 342.8 ± 44.0 °C (Predicted) | [2] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 9.08 ± 0.40 (Predicted) | [2] |
Detailed Analysis
-
Melting Point: The sharp and relatively high melting point of 235-237 °C suggests a stable crystalline lattice structure. This parameter is a crucial indicator of purity; a broader melting range would imply the presence of impurities.
-
Solubility Profile: While explicit experimental solubility data is sparse, the molecular structure allows for a qualitative prediction. The polar nitro (NO₂) and amine (N-H) functionalities suggest solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, alcohols like ethanol and methanol, particularly upon heating. Its solubility in water is expected to be low due to the hydrophobic phenyl ring.
-
Acidity/Basicity: With a predicted pKa of 9.08, the compound is a weak base.[2] The basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen atom within the imidazoline ring, which can accept a proton. This property is critical for its behavior in biological systems and for forming salts with acids.
Synthesis and Purification
The synthesis of 2-aryl-2-imidazolines is well-established in organic chemistry. A common and efficient method is the direct condensation of an aldehyde with ethylenediamine.[3][4]
Proposed Synthetic Pathway
The synthesis proceeds via the condensation of 4-nitrobenzaldehyde with ethylenediamine.[5] This reaction typically requires an oxidizing agent to facilitate the final cyclization and dehydrogenation step, or it can be acid-catalyzed. Iodine is often used as a mild and effective oxidant for this transformation.[3]
Causality of Experimental Choices:
-
Reactants: 4-Nitrobenzaldehyde serves as the source of the nitrophenyl group and the C2 carbon of the imidazoline ring.[6] Ethylenediamine provides the N1, C5, C4, and N3 atoms of the ring.
-
Catalyst/Oxidant: Molecular iodine (I₂) acts as a catalyst and in-situ oxidizing agent, promoting the cyclization of the intermediate Schiff base and subsequent aromatization to the imidazoline ring system.
-
Base: A mild base like potassium carbonate is used to neutralize the HI generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like acetonitrile or ethanol is suitable for dissolving the reactants and facilitating the reaction at a moderate reflux temperature.
Experimental Protocol: Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrobenzaldehyde (1.51 g, 10 mmol) and ethylenediamine (0.60 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reagent Addition: While stirring, add potassium carbonate (1.38 g, 10 mmol) followed by molecular iodine (2.54 g, 10 mmol).
-
Rationale: Iodine facilitates the oxidative cyclization. Potassium carbonate acts as an acid scavenger.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to remove excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization Workflow
Protocol: Purification
The crude product can be effectively purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Spectroscopic and Analytical Characterization
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, its characteristics can be reliably predicted based on its functional groups and data from analogous structures.[7][8]
Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons: ~8.3 ppm (d, 2H), ~8.1 ppm (d, 2H). Imidazoline CH₂: ~3.8 ppm (s, 4H). Imidazoline NH: Broad singlet, variable chemical shift. |
| ¹³C NMR | Aromatic C-NO₂: ~150 ppm. Imidazoline C=N: ~165 ppm. Other Aromatic C: 124-145 ppm. Imidazoline CH₂: ~50 ppm. |
| IR (cm⁻¹) | 3300-3100 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1605 (C=N stretch), 1595 & 1490 (Aromatic C=C stretch), 1520 & 1345 (Asymmetric & Symmetric NO₂ stretch). |
| Mass Spec (EI) | Molecular Ion [M]⁺: m/z 191. Key fragments: m/z 145 ([M-NO₂]⁺), m/z 118, m/z 90. |
Detailed Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region is expected to show a classic AA'BB' system characteristic of a para-substituted benzene ring. The two protons ortho to the electron-withdrawing nitro group will be deshielded and appear further downfield (around 8.3 ppm) compared to the two protons meta to the nitro group (around 8.1 ppm). The four protons of the ethylenediamine backbone in the imidazoline ring are chemically equivalent and are expected to appear as a singlet around 3.8 ppm. The N-H proton signal is typically broad and its chemical shift can vary depending on solvent and concentration.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should provide clear evidence of the key functional groups. The most characteristic peaks will be two strong absorptions for the nitro group: one for the asymmetric stretch (~1520 cm⁻¹) and one for the symmetric stretch (~1345 cm⁻¹). The C=N stretch of the imidazoline ring will appear around 1605 cm⁻¹. A broad peak above 3100 cm⁻¹ will indicate the N-H bond.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 191, corresponding to the molecular weight. Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 145, and further fragmentation of the imidazoline and phenyl rings.
Applications and Significance
2-Aryl-imidazolines are an important class of compounds in medicinal chemistry.[9] They are recognized as privileged structures that can interact with various biological targets. The presence of a nitroaromatic group can be significant, as such moieties are found in various antibacterial and antiprotozoal agents. While the specific biological activity of this compound is not extensively documented, it serves as a valuable synthetic intermediate for creating more complex molecules for drug discovery and materials science applications.
References
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- Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in the presence of NH 4 H 2 PO 4 supported on different solid materials. ResearchGate. Published online January 2012. [Link]
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An In-depth Technical Guide to the Crystal Structure of 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole scaffold is a recurring motif in medicinal chemistry, valued for its diverse biological activities which are intrinsically linked to its three-dimensional structure. Elucidating this structure through single-crystal X-ray diffraction is paramount for understanding intermolecular interactions, guiding lead optimization, and establishing structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the methodologies and analyses central to determining the crystal structure of this class of compounds. Due to the absence of a publicly available crystal structure for the parent compound, this guide will use a closely related, structurally characterized analogue to illustrate the complete workflow—from synthesis and crystallization to data analysis and interpretation—while also discussing the anticipated structural influence of the 4-nitrophenyl group.
Introduction: The Significance of the 2-Aryl-dihydroimidazole Core
The imidazole nucleus is a cornerstone of many biologically active molecules, including the amino acid histidine and numerous synthetic drugs.[1][2] Its reduced form, 4,5-dihydro-1H-imidazole (also known as 2-imidazoline), is also a privileged scaffold in drug discovery. Derivatives of this core structure are known to interact with a variety of biological targets, exhibiting activities such as antihypertensive, anti-inflammatory, and anticancer properties.[3][4]
The 2-(4-nitrophenyl) derivative is of particular interest due to the potent electronic and steric properties of the nitrophenyl group. The strong electron-withdrawing nature of the nitro moiety can significantly influence the molecule's interaction with biological receptors and its crystal packing behavior through specific intermolecular forces. Understanding the precise molecular geometry, conformational preferences, and supramolecular assembly is therefore crucial for rational drug design.
This guide will provide the foundational knowledge and detailed protocols for determining and analyzing the crystal structure of this important class of molecules.
Synthesis and Crystallization: The Path to a Diffraction-Quality Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
General Synthesis of 2-Aryl-4,5-dihydro-1H-imidazoles
A common and effective method for synthesizing 2-substituted-4,5-dihydro-1H-imidazoles involves the condensation of a nitrile with a diamine. For the title class of compounds, this typically involves the reaction of 4-nitrobenzonitrile with ethylenediamine.
Reaction Scheme:
This reaction is often catalyzed by a Lewis acid or proceeds under high temperature and pressure. The resulting product must be purified to a high degree, as impurities can significantly hinder crystallization.
Experimental Protocol: Obtaining Single Crystals
Crystallization is often considered more of an art than a science, requiring patience and experimentation. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.
Step-by-Step Crystallization Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) is the first step.
-
Preparation of a Saturated Solution:
-
Place the purified compound in a clean vial.
-
Add a small amount of the chosen solvent and gently heat the mixture until the solid completely dissolves. .
-
Add the solvent dropwise while heating until a clear solution is obtained. Avoid using a large excess of solvent.
-
-
Slow Cooling and Evaporation:
-
Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.
-
Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the container can be insulated to slow the cooling process further.
-
If no crystals form, scratching the inner surface of the vial with a glass rod can sometimes induce nucleation.
-
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully isolated from the mother liquor using filtration and washed with a small amount of cold solvent.
Single-Crystal X-ray Diffraction: The Definitive Structural Blueprint
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for SC-XRD
The following diagram outlines the critical steps in a typical SC-XRD experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction intensities are recorded on a detector as the crystal is rotated.
-
Data Reduction: The collected raw data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final model is assessed by parameters such as the R-factor and goodness-of-fit.
Structural Analysis of a Representative 2-Aryl-dihydroimidazole Derivative
While the crystal structure for this compound is not available, we can examine the structure of a related compound, 2-(2,6-dichlorophenylamino)-2-imidazoline , to understand the core features of the dihydroimidazole ring.[3]
Molecular Geometry
The 4,5-dihydro-1H-imidazole ring is not planar. It typically adopts an envelope or twisted conformation to accommodate the sp³-hybridized C4 and C5 atoms. The bond lengths and angles within the ring provide insight into the electronic distribution. For instance, the C=N double bond of the imidazoline core is a key feature influencing the molecule's reactivity and interactions.
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of these derivatives is dictated by a network of non-covalent interactions. In the case of the 2-(2,6-dichlorophenylamino)-2-imidazoline salt, N-H···N hydrogen bonds are crucial in forming the crystal lattice.[3]
The molecular structure of this compound is depicted below.
Caption: Molecular structure of this compound.
Anticipated Influence of the 4-Nitrophenyl Group
The presence of a 4-nitrophenyl group is expected to introduce specific and influential intermolecular interactions. Based on crystal structures of other nitrophenyl-containing heterocycles, the following interactions are likely to be significant:
-
C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving aromatic or aliphatic C-H donors are highly probable and would play a crucial role in the crystal packing.
-
π-π Stacking: The electron-deficient nitrophenyl ring can engage in π-π stacking interactions with adjacent aromatic rings. These interactions are a significant driving force in the assembly of many aromatic compounds.
-
Dipole-Dipole Interactions: The large dipole moment of the nitro group will contribute to the overall electrostatic interactions within the crystal lattice.
The planarity of the nitrophenyl group relative to the dihydroimidazole ring will be a key structural feature, determined by the balance of steric hindrance and electronic conjugation effects.
Data Presentation: Crystallographic Data Table
A crucial output of a crystal structure determination is a standardized table of crystallographic data. The following table represents the type of data that would be generated for a derivative of this class.
| Parameter | Value |
| Chemical formula | C₉H₉N₃O₂ |
| Formula weight | 191.19 |
| Crystal system | Monoclinic (example) |
| Space group | P2₁/c (example) |
| a, b, c (Å) | values would be here |
| α, β, γ (°) | 90, value, 90 |
| Volume (ų) | value |
| Z | 4 |
| Calculated density (g/cm³) | value |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections collected | value |
| Independent reflections | value |
| R-int | value |
| Final R indices [I > 2σ(I)] | R₁ = value, wR₂ = value |
| Goodness-of-fit on F² | value |
Conclusion
The determination of the crystal structure of this compound derivatives is a critical step in understanding their chemical behavior and biological activity. This guide has outlined the essential experimental protocols, from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction. While a definitive structure for the parent compound remains to be published, the analysis of related structures provides a robust framework for interpreting the molecular geometry and intermolecular interactions that govern this class of molecules. The insights gained from such structural studies are invaluable for the continued development of novel therapeutics and functional materials based on the 2-aryl-dihydroimidazole scaffold.
References
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Shaaban, M. R., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1398–1401. Available at: [Link]
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Zhang, Y., et al. (2012). Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. Available at: [Link]
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Bu, X.-H., et al. (2004). Crystal Structure of 4,5-Bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole. ResearchGate. Available at: [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]
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Jasinski, J. P., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(Pt 10), x221008. Available at: [Link]
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Patil, S. A., et al. (2021). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole. IUCrData, 6(Pt 2), x201380. Available at: [Link]
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Al-Majthoub, M. M., et al. (2022). Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. Molecules, 27(21), 7545. Available at: [Link]
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Singh, S., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. ResearchGate. Available at: [Link]
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Ferrer Serrano, A., et al. (2021). Crystal structure of 2-(4-nitrophenyl)-4,5-diphenyl-1-(m-tolyl)-1H-imidazole: weak interactions defining the crystal packing in a sterically demanding compound. ResearchGate. Available at: [Link]
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Dhanalakshmi, G., et al. (2021). SYNTHESIS, X-RAY CRYSTALLOGRAPHY, HIRSHFELD SURFACE AND 3D ENERGY FRAMEWORK ANALYSIS OF TWO IMIDAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 12(01), 150-158. Available at: [Link]
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Elguero, J., et al. (2021). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 21(2), 1049–1063. Available at: [Link]
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spectroscopic analysis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques essential for elucidating and confirming the molecular structure of this compound. We will examine the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section offers a detailed methodology, data interpretation, and the rationale behind experimental choices, ensuring a thorough understanding of the molecule's spectroscopic profile.
Introduction: The Significance of this compound
This compound, a member of the 2-imidazoline class, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of the nitroaromatic moiety and the imidazoline ring system imparts unique electronic and structural features, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.[3][4] The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and biological activity.[3]
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic analysis provides the foundational data for confirming the identity and integrity of this compound. This guide serves as a detailed roadmap for its comprehensive spectroscopic characterization.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key functional groups that will be the focus of our analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is the initial and most crucial step for confirming the presence of protons in different chemical environments. For this compound, we expect to see distinct signals for the aromatic protons, the methylene protons of the imidazoline ring, and the N-H proton. The splitting patterns and coupling constants will be key to confirming the substitution pattern on the aromatic ring and the connectivity within the imidazoline ring.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like N-H.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Data Presentation: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~7.8 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~7.0 | Singlet (broad) | 1H | N-H proton of the imidazoline ring |
| ~3.6 | Singlet | 4H | Methylene protons (CH₂-CH₂) of the imidazoline ring |
Trustworthiness: The symmetrical nature of the 4-nitrophenyl group leads to a characteristic AA'BB' system in the aromatic region, which often appears as two distinct doublets.[5] The four protons of the dihydro-imidazole ring are chemically equivalent due to rapid conformational changes at room temperature, resulting in a singlet. The broadness of the N-H signal is due to quadrupole broadening and potential exchange with residual water in the solvent.
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for a complete carbon count and confirmation of the major functional groups.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Reference: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Data Presentation: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N carbon of the imidazoline ring |
| ~148 | Aromatic carbon attached to the nitro group |
| ~140 | Quaternary aromatic carbon attached to the imidazoline ring |
| ~129 | Aromatic carbons ortho to the nitro group |
| ~124 | Aromatic carbons meta to the nitro group |
| ~45 | Methylene carbons of the imidazoline ring |
Trustworthiness: The chemical shift of the C=N carbon is characteristically downfield.[6] The aromatic carbon attached to the electron-withdrawing nitro group is also significantly deshielded. The two methylene carbons of the imidazoline ring are equivalent and appear as a single peak.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target compound, IR spectroscopy will be instrumental in confirming the presence of the N-H bond, the C=N double bond of the imidazoline ring, the aromatic C-H bonds, and the characteristic strong absorptions of the nitro group.
Experimental Protocol:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
-
Data Acquisition: Record the spectrum and perform a background correction.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, broad | N-H stretching vibration |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching (CH₂) |
| ~1640 | Strong | C=N stretching of the imidazoline ring |
| ~1590, ~1480 | Medium | Aromatic C=C stretching |
| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |
Trustworthiness: The presence of a broad absorption around 3300 cm⁻¹ is a strong indicator of the N-H group. The two strong absorptions for the nitro group are highly characteristic and are a key diagnostic feature for this compound.[7][8] The C=N stretch of the imidazoline ring is also a prominent feature.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated system involving the nitrophenyl ring and the imidazoline moiety will give rise to characteristic absorption bands.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance between 0.2 and 0.8.
-
Instrument Setup:
-
Spectrometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-800 nm.
-
-
Data Acquisition: Record the absorption spectrum against a solvent blank.
Data Presentation: Expected UV-Vis Absorption Maxima
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~250-270 | High | π → π* transition of the aromatic system |
| ~320-350 | Moderate | n → π* transition involving the nitro group and non-bonding electrons |
Trustworthiness: The high-energy π → π* transition is expected for the aromatic ring. The lower-energy n → π* transition is characteristic of compounds containing heteroatoms with lone pairs and chromophores like the nitro group.[9][10]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Data Presentation: Expected Mass Spectrometry Data
| m/z | Assignment |
| 192.0768 | [M+H]⁺ (Calculated for C₉H₁₀N₃O₂⁺) |
| 146.0815 | Loss of NO₂ |
| 118.0655 | Loss of NO₂ and C₂H₄ |
Trustworthiness: The accurate mass measurement of the molecular ion is a definitive confirmation of the elemental composition. The fragmentation pattern can provide valuable structural information. A plausible fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using a combination of ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous characterization of the molecule. The methodologies and expected data presented in this guide serve as a robust framework for researchers and scientists working with this and structurally related compounds.
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An In-depth Technical Guide on the Discovery of Substituted Imidazoles
Introduction: The Imidazole Scaffold in Medicinal Chemistry
Imidazole is a five-membered planar aromatic heterocycle containing two nitrogen atoms.[1][2] It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[1][3] This unique physicochemical profile, combined with its ability to serve as a hydrogen bond donor and acceptor, makes the imidazole ring a "privileged scaffold" in medicinal chemistry. Its structure is a cornerstone of numerous natural products, including the essential amino acid histidine and the neurotransmitter histamine, and is integral to the function of many enzymes.[1][4][5][6][7] The versatility of the imidazole nucleus has made it a central component in a vast array of pharmacologically active compounds, driving decades of research into its synthesis and application.[7][8][9][10]
This technical guide provides a comprehensive review of the pivotal discoveries in the field of substituted imidazoles. It traces the evolution from foundational synthetic methodologies to the rational design of blockbuster drugs, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Foundational Synthetic Methodologies
The ability to construct the imidazole core is fundamental to exploring its potential. Several classical methods, established over a century ago, remain relevant and form the basis for many modern synthetic routes.
The Debus-Radziszewski Imidazole Synthesis
The first synthesis of the parent imidazole molecule was reported by the German chemist Heinrich Debus in 1858.[1][2][5][11] He demonstrated that glyoxal, formaldehyde, and ammonia could condense to form the ring, which was originally named "glyoxaline".[2][5][11] In 1882, Polish chemist Bronisław Radziszewski significantly expanded upon this work, developing a more general and versatile multicomponent reaction.[11][12]
The Debus-Radziszewski synthesis is a one-pot reaction that combines a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia (or a primary amine to yield N-substituted imidazoles) to form a substituted imidazole.[12][13][14][15] This method's atomic economy and use of simple precursors laid the groundwork for accessing a wide variety of C-substituted imidazoles.[12]
General Reaction Scheme:
The reaction is believed to occur in two main stages. First, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the final imidazole product.[13][14]
Caption: General workflow of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is a representative example of the Radziszewski reaction, which often produces nearly quantitative yields for this specific product.[16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Addition of Ammonia: To this solution, add a concentrated solution of ammonium acetate or pass ammonia gas through the solution (2 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours. The product will begin to precipitate from the solution.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water to remove any remaining ammonium salts. The resulting 2,4,5-triphenylimidazole can be further purified by recrystallization from ethanol or acetic acid.
Other Key Classical Syntheses
While the Debus-Radziszewski reaction is a cornerstone, other classical methods have been instrumental in providing access to differently substituted imidazoles.
-
Marckwald Synthesis: This method involves the cyclization of α-amino ketones (or α-amino aldehydes) with potassium thiocyanate or cyanate.[17][18] The reaction initially forms 2-mercaptoimidazoles or 2-hydroxyimidazoles, which can then be converted to the desired imidazole derivatives through desulfurization or other modifications.[18][19] This approach is particularly useful for creating fused imidazoles.[18][20]
-
Wallach Synthesis: The Wallach synthesis utilizes the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which can be subsequently reduced.[17]
PART 2: Landmark Discoveries in Imidazole-Based Drug Development
The development of robust synthetic methods enabled medicinal chemists to systematically modify the imidazole scaffold, leading to the discovery of transformative medicines. The following case studies highlight the causality behind key experimental choices and the logical progression of drug design.
Case Study 1: Cimetidine (Tagamet) – A Paradigm of Rational Drug Design
Prior to the 1970s, peptic ulcers were a debilitating and sometimes life-threatening condition, with treatments limited to antacids or invasive surgery.[21] The discovery of cimetidine was a watershed moment, not only for ulcer treatment but for the entire field of drug discovery, as it was one of the first drugs developed through a logical, mechanism-based approach.[21][22][23]
-
The Scientific Problem: Researchers at Smith Kline & French (SK&F) knew that the body's own histamine stimulated the secretion of stomach acid.[21][22] However, existing antihistamines (which block what are now known as H1 receptors) had no effect on acid production.[22] This led Sir James W. Black and his team to hypothesize the existence of a second, distinct histamine receptor in the stomach—the H₂ receptor.[22][24] Their goal was to design a molecule that could block this specific receptor.[21]
-
The Discovery Pathway:
-
Starting Point: The team began with the structure of the natural agonist, histamine.
-
Lead Generation (Burimamide): After synthesizing and testing hundreds of histamine derivatives, they developed burimamide , the first H₂-receptor antagonist.[25] It proved the H₂ hypothesis but was not potent enough for oral administration.[22]
-
Optimization (Metiamide): To increase potency, the team modified burimamide's structure, leading to metiamide . This compound was clinically effective but was associated with kidney toxicity and agranulocytosis (a dangerous drop in white blood cells), likely due to its thiourea group.[22]
-
Final Breakthrough (Cimetidine): The critical insight was to replace the toxic thiourea group with a structurally similar but non-toxic cyanoguanidine group. This final modification yielded cimetidine , which retained high potency and had a much-improved safety profile.[22]
-
Cimetidine was approved in 1976 and rapidly became the first drug to achieve over $1 billion in annual sales, earning the title of the first "blockbuster" drug and validating the power of rational drug design.[22][23][24]
Caption: The rational drug design pathway leading to the discovery of Cimetidine.
Case Study 2: Losartan (Cozaar) – A New Class of Antihypertensives
The discovery of losartan created an entirely new class of drugs for treating hypertension: angiotensin II receptor blockers (ARBs). It emerged from a competitive and innovative period of research focused on the renin-angiotensin system (RAS).
-
The Scientific Problem: Angiotensin II (Ang II) is a peptide hormone that potently constricts blood vessels, raising blood pressure.[26] Blocking its effects was a major therapeutic goal. While ACE inhibitors (which prevent the formation of Ang II) were successful, directly blocking the Ang II receptor was seen as a more specific approach. Early attempts to do so relied on peptide-based antagonists, which had poor oral bioavailability and short duration of action.[26]
-
The Discovery Pathway:
-
Initial Inspiration: Scientists at DuPont were inspired by a patent from Takeda Chemical Industries that described a series of weakly active benzyl-substituted imidazoles.[27][28][29]
-
Lead Optimization: The DuPont team, including medicinal chemist David Carini, began synthesizing variants of these imidazole leads.[28] They found that replacing the benzyl group with a biphenyl group and adding a carboxylic acid functional group improved activity.
-
The "Eureka" Moment: The crucial breakthrough came when they replaced the carboxylic acid with a more acidic tetrazole functional group.[28] This seemingly small change led to a dramatic, ten-fold increase in potency.[28]
-
Final Drug (Losartan): This key molecule, with its substituted imidazole core and a distinctive biphenyltetrazole side chain, was named losartan. It was the first orally active, non-peptide Ang II receptor antagonist to be developed, demonstrating high specificity for the AT₁ receptor subtype.[26][30]
-
The discovery, made in 1986, established the ARB class of drugs and provided a powerful new tool for managing hypertension and heart failure.[26][27][28]
Caption: Key structural evolution from an initial lead to the final drug, Losartan.
Case Study 3: Clotrimazole – A Broad-Spectrum Antifungal Agent
The discovery of azole antifungals, including the imidazole derivative clotrimazole, provided effective treatments for a wide range of topical and systemic fungal infections.
-
The Scientific Problem: Fungal infections, from common skin conditions like athlete's foot to more serious systemic mycoses, presented a significant health challenge with limited treatment options.
-
The Discovery and Mechanism: Clotrimazole was discovered by researchers at Bayer in the late 1960s.[31][32][33] It belongs to the azole class of antifungals. Its efficacy stems from a highly specific mechanism of action:
-
Target: The drug targets and inhibits lanosterol 14-alpha-demethylase, a fungal cytochrome P450 enzyme.[31][34]
-
Causality: This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[34][35] By inhibiting ergosterol synthesis, clotrimazole disrupts the integrity and function of the fungal cell wall, leading to increased permeability and ultimately, cell death.[31][34]
-
Because mammalian cells use cholesterol instead of ergosterol, clotrimazole is selectively toxic to fungi. It has become a widely used medication for treating vaginal yeast infections, oral thrush, and various types of ringworm.[8][31][32]
PART 3: Summary of Key Discoveries and Modern Perspective
The journey from the first synthesis of imidazole to the development of rationally designed, life-saving drugs demonstrates the power of synthetic chemistry and medicinal insight. The discoveries outlined above not only provided critical therapies but also helped elucidate fundamental principles of structure-activity relationships (SAR) for this versatile scaffold.[4][36]
| Drug | Year of Discovery | Primary Target | Therapeutic Application |
| Cimetidine | 1972[22][24] | Histamine H₂ Receptor | Peptic Ulcers, GERD |
| Clotrimazole | 1969[31] | Lanosterol 14α-demethylase | Fungal Infections |
| Losartan | 1986[28] | Angiotensin II Receptor (AT₁) | Hypertension, Heart Failure |
The imidazole ring remains a cornerstone of modern drug discovery.[10] Advances in synthetic methodology continue to provide novel ways to functionalize the scaffold, leading to new therapeutic agents targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory disorders.[7][10][37][38] The foundational discoveries of the 20th century have paved the way for the continued exploration of this remarkable heterocyclic system.
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mechanism of action of nitrophenyl-substituted imidazoles
An In-depth Technical Guide to the Core Mechanisms of Action of Nitrophenyl-Substituted Imidazoles
Abstract
Nitrophenyl-substituted imidazoles represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, antifungal, and potential anticancer properties.[1][2][3][4] Their therapeutic efficacy is primarily rooted in a unique bio-reductive activation mechanism that is selective for anaerobic or hypoxic cells, leading to the generation of cytotoxic radical species that inflict lethal damage on critical macromolecules such as DNA.[5][6][7] Additionally, certain derivatives, particularly within the azole class, exhibit potent antifungal activity by disrupting the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[8][9] This guide provides a detailed exploration of these core mechanisms, synthesizes the structure-activity relationships that govern their potency, and presents validated experimental protocols for elucidating their biochemical pathways, offering a critical resource for researchers in drug discovery and development.
Introduction: The Versatile Scaffold of Nitrophenyl-Imidazoles
The imidazole ring is a fundamental five-membered heterocycle integral to numerous biological molecules, including the amino acid histidine and purines.[4][10][11] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind with high affinity to a wide range of enzymes and receptors.[2] The addition of a nitrophenyl group to this scaffold creates a class of compounds with profound therapeutic importance.
Historically, the development of nitroimidazole antibiotics like metronidazole and tinidazole revolutionized the treatment of infections caused by anaerobic bacteria and protozoa.[1][5][] These 5-nitroimidazole drugs demonstrated that the nitro group was not merely a substituent but the critical functional moiety for cytotoxicity, requiring reductive activation to exert its effect.[7] This guide focuses on derivatives that specifically incorporate a nitrophenyl substituent, exploring how this structural feature modulates the core nitro-reductive and other mechanisms of action. These compounds are of significant interest not only as anti-infective agents but also as potential hypoxia-activated prodrugs for cancer therapy and as imaging agents for hypoxic tumors.[13]
Core Mechanism I: Reductive Activation and Generation of Cytotoxic Intermediates
The primary and most extensively studied mechanism of action for nitroimidazole-based drugs is their selective toxicity towards anaerobic microorganisms (e.g., Clostridium difficile, Helicobacter pylori) and protozoa (Giardia lamblia, Trichomonas vaginalis).[1] This selectivity is a direct consequence of the metabolic differences between anaerobic and aerobic cells.
Causality of Selective Toxicity: Anaerobic organisms possess electron transport chains with significantly lower redox potentials compared to those in aerobic cells. This low-potential environment is crucial for the activation of the nitroimidazole prodrug. Enzymes within these organisms, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases, can efficiently transfer electrons to the nitro group of the imidazole compound.[14][15] In aerobic cells, any free radical generated by a one-electron reduction is immediately quenched by molecular oxygen, regenerating the parent compound in a futile cycle that prevents the accumulation of toxic intermediates.
The Biochemical Pathway: The mechanism proceeds through the following key steps:
-
Cellular Uptake: The uncharged nitroimidazole passively diffuses across the microbial cell membrane.[14][15]
-
Enzymatic Reduction: Inside the anaerobic cell, low-redox potential enzymes donate an electron to the nitro group (NO₂), converting it into a highly reactive nitro radical anion (NO₂⁻•).[7]
-
Formation of Cytotoxic Species: This short-lived radical anion can undergo further reduction and chemical transformation to generate a cascade of cytotoxic intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, which are potent electrophiles.[]
-
Macromolecular Damage: These reactive species indiscriminately attack cellular macromolecules. The primary target is DNA, where they cause phosphodiester bond cleavage, helix destabilization, and strand breaks, ultimately inhibiting DNA replication and leading to cell death.[7][] Damage to proteins and membrane lipids also contributes to the overall cytotoxicity.
Diagram: Reductive Activation Pathway of Nitroimidazoles
Caption: Mechanism of fungal growth inhibition via disruption of ergosterol synthesis.
Other Reported Mechanisms of Action
Beyond the two primary pathways, research has identified other mechanisms that may contribute to the biological activity of specific nitrophenyl-substituted imidazoles.
-
Inhibition of Protein Synthesis: The trypanocidal agent Megazol, a 5-nitroimidazole derivative, has been shown to cause a drastic inhibition of protein synthesis in Trypanosoma cruzi, which appears to be its primary mode of action against this parasite, distinguishing it from other nitro-heterocyclic drugs. [16]* Thiol Scavenging: Megazol also acts as a scavenger of intracellular thiols, particularly trypanothione. [17]Trypanothione is essential for the detoxification processes in trypanosomes, and its depletion leads to increased oxidative stress and cell death. [17]* Inhibition of Bacterial Fatty Acid Synthesis: A series of nitroimidazole derivatives containing an oxadiazole scaffold were identified as potent inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. [18]
Structure-Activity Relationships (SAR)
The biological activity of nitrophenyl-substituted imidazoles is highly dependent on their chemical structure. Key relationships have been established through the synthesis and evaluation of numerous analogs. [3][19][20][21]
-
Position of the Nitro Group: The position of the nitro group on the imidazole ring is critical. 5-nitroimidazoles (e.g., metronidazole, megazol) are primarily active against anaerobic organisms. [5][22]In contrast, some 2- and 4-nitroimidazoles have shown activity against both aerobic and anaerobic bacteria, such as in the context of Mycobacterium tuberculosis. [5][23]The nitro group is essential for activity, as analogs lacking it are inactive. [23]* Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring often enhance antimicrobial activity. [20]The position of these substituents also plays a role in potency.
-
Side Chains and Lipophilicity: The nature of the substituent at other positions on the imidazole ring influences the compound's physical properties, such as lipophilicity, which affects cell penetration and interaction with the target enzyme. For antitubercular 4-nitroimidazoles, a lipophilic tail is a key determinant of aerobic activity. [23] Table 1: Representative SAR Data for Nitroimidazole Derivatives
| Compound Class | Target Organism | Key Structural Feature | Observed Activity | Reference |
| Secnidazole-Oxadiazole Hybrids | E. coli, S. aureus | 2-methoxyphenyl substitution on oxadiazole | Potent FabH inhibitor, MIC = 1.56-3.13 µg/mL | [18] |
| Triphenyl-imidazoles | S. aureus, C. albicans | p-Nitro or o-chloro on distant phenyl ring | Significant antibacterial & antifungal activity | [20] |
| 4-Nitroimidazoles | M. tuberculosis | Bicyclic oxazine ring and lipophilic tail | Activity against aerobic and anaerobic Mtb | [23] |
| 5-Nitroimidazoles | M. tuberculosis | Standard metronidazole-like scaffold | Activity against only anaerobic Mtb | [23] |
| Megazol (5-Nitroimidazole) | T. cruzi, T. brucei | 1,3,4-thiadiazole substituent | High trypanocidal activity, inhibits protein synthesis | [16][22] |
Experimental Methodologies for Mechanistic Elucidation
Validating the mechanism of action requires robust experimental protocols. The following are self-validating systems designed to interrogate the core pathways discussed.
Protocol 1: DNA Damage Assessment via Single-Cell Gel Electrophoresis (Comet Assay)
Scientific Rationale: This protocol directly visualizes DNA strand breaks in individual cells, providing definitive evidence of the genotoxic effects resulting from the reductive activation of nitroimidazoles. The "comet tail" of fragmented DNA that migrates away from the nucleus during electrophoresis is proportional to the extent of DNA damage.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the target anaerobic bacteria (e.g., Clostridium perfringens) or protozoa (e.g., Giardia lamblia) to mid-log phase under strict anaerobic conditions.
-
Expose the cells to various concentrations of the test nitrophenyl-imidazole (e.g., 0.1x, 1x, 10x MIC) for a defined period (e.g., 1-4 hours). Include a vehicle-only negative control and a known DNA-damaging agent (e.g., hydrogen peroxide) as a positive control.
-
Causality Check: The use of both positive and negative controls ensures that observed damage is due to the compound and that the assay is performing correctly.
-
-
Cell Embedding:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of 1x10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C.
-
Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip. Allow to solidify on ice for 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slide in a cold, freshly prepared lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Causality Check: This high-salt and detergent solution lyses the cell and nuclear membranes, removing proteins and leaving behind the DNA supercoils, termed "nucleoids."
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank and fill with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) to a level just covering the slides.
-
Let the slides sit for 20-40 minutes to allow the DNA to unwind.
-
Apply a voltage of ~1 V/cm (e.g., 25V) for 20-30 minutes.
-
Causality Check: The alkaline conditions denature the DNA and reveal single-strand breaks. During electrophoresis, negatively charged DNA fragments migrate towards the anode, forming the comet tail.
-
-
Neutralization and Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides by washing them three times (5 minutes each) with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding 50 µL of a fluorescent dye (e.g., SYBR Green or ethidium bromide) and incubate for 5 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze at least 50 randomly selected cells per slide using specialized image analysis software (e.g., Comet Assay IV). The primary metric is "% Tail DNA" (the intensity of the tail relative to the total intensity of the comet).
-
Diagram: Comet Assay Experimental Workflow
Caption: A streamlined workflow for assessing DNA damage using the Comet Assay.
Protocol 2: Fungal Ergosterol Quantitation by Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale: This protocol provides quantitative proof of ergosterol biosynthesis inhibition. By comparing the sterol profiles of treated and untreated fungal cells, one can directly measure the depletion of ergosterol and the accumulation of precursor sterols, confirming the mechanism of action.
Step-by-Step Methodology:
-
Fungal Culture and Treatment:
-
Grow a susceptible fungal strain (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
-
Expose the culture to the test nitrophenyl-imidazole at its MIC and a sub-inhibitory concentration. Include a vehicle-only control.
-
Incubate for a period sufficient to affect at least one cell division cycle (e.g., 16 hours).
-
-
Saponification and Sterol Extraction:
-
Harvest the fungal cells by centrifugation, wash with distilled water, and record the wet weight.
-
Resuspend the cell pellet in 2 mL of 25% alcoholic potassium hydroxide solution (w/v).
-
Incubate in a water bath at 80°C for 1 hour to saponify the cellular lipids.
-
After cooling, extract the non-saponifiable lipids (containing the sterols) by adding 1 mL of n-heptane and 1 mL of sterile water, followed by vigorous vortexing for 3 minutes.
-
Causality Check: Saponification breaks down fatty acid esters but preserves the sterol backbone, allowing for their specific extraction into the organic solvent n-heptane.
-
-
Sample Preparation for GC-MS:
-
Centrifuge the mixture to separate the phases and carefully transfer the upper n-heptane layer to a new glass tube.
-
Evaporate the n-heptane to dryness under a stream of nitrogen gas.
-
Derivatize the sterols by adding 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes.
-
Causality Check: Derivatization with a silylating agent converts the hydroxyl group of the sterols into a more volatile trimethylsilyl (TMS) ether, which is necessary for analysis by gas chromatography.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Use a temperature program that effectively separates the different sterols (e.g., start at 180°C, ramp to 280°C).
-
The mass spectrometer should be operated in scan mode to acquire full mass spectra for each peak.
-
-
Data Interpretation:
-
Identify the peaks for ergosterol and its precursors (e.g., lanosterol) by comparing their retention times and mass fragmentation patterns to those of authentic standards and library data (e.g., NIST).
-
Quantify the amount of each sterol by integrating the area under the corresponding chromatographic peak.
-
Calculate the percentage of ergosterol relative to the total sterol content in treated versus untreated samples. A significant decrease in the ergosterol percentage and a corresponding increase in lanosterol in treated samples confirms the inhibition of lanosterol 14α-demethylase.
-
Conclusion and Future Perspectives
The mechanisms of action for nitrophenyl-substituted imidazoles are multifaceted, with the predominant pathways being reductive activation in hypoxic environments and the inhibition of ergosterol biosynthesis in fungi. This dual potential underscores their versatility and continued relevance in medicinal chemistry. The nitrophenyl moiety critically influences the physicochemical properties and biological activity, offering a rich scaffold for further optimization.
Future research should focus on designing next-generation analogs with enhanced selectivity for microbial or cancer-specific nitroreductases to minimize off-target effects. A deeper understanding of resistance mechanisms, often involving mutations in activating enzymes, is crucial for developing compounds that can circumvent this challenge. The continued application of robust experimental methodologies, such as those detailed herein, will be paramount in validating the mechanisms of novel derivatives and advancing them through the drug development pipeline.
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Sharma, A., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Retrieved from [Link]
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A Technical Guide to the Computational Stereochemical Analysis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The determination of absolute stereochemistry is a cornerstone of modern drug development, directly impacting pharmacological activity and safety. For chiral molecules like substituted 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazolines, where experimental determination can be complex, computational chemistry offers a powerful and predictive alternative. This guide provides an in-depth, technically-focused protocol for the stereochemical assignment of these heterocyclic compounds using a synergistic approach of conformational analysis and chiroptical spectroscopy simulation. We will detail a validated workflow, from initial molecular mechanics searches to the quantum mechanical calculation of Electronic Circular Dichroism (ECD) spectra using Time-Dependent Density Functional Theory (TD-DFT), culminating in the unambiguous assignment of the absolute configuration by comparison with experimental data.
Introduction: The Stereochemical Imperative in Imidazolines
The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of a substituent at the 4- or 5-position of the dihydroimidazole ring creates a chiral center, leading to enantiomers that can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the precise determination of the absolute configuration (AC) is not merely an academic exercise but a critical regulatory and scientific requirement in the development of new chemical entities.
While experimental methods like X-ray crystallography are definitive, they require a suitable single crystal, which is often a significant bottleneck.[2][] Chiroptical methods, such as Electronic Circular Dichroism (ECD), provide an alternative by measuring the differential absorption of left and right circularly polarized light, a phenomenon exquisitely sensitive to molecular stereochemistry.[] However, the interpretation of experimental ECD spectra to deduce the AC is often non-trivial. The synergy of computational chemistry with experimental spectroscopy provides a robust solution. By accurately predicting the ECD spectra for each enantiomer, a direct comparison with the experimental spectrum allows for a confident assignment of the AC.[4][5][6]
This guide will focus on a representative molecule, (S)-4-methyl-2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole , to illustrate the computational workflow. The presence of the nitrophenyl chromophore makes this class of compounds particularly well-suited for ECD analysis.
The Computational Strategy: A Validated Workflow
The accurate prediction of chiroptical properties is contingent on a thorough exploration of the molecule's conformational space. The observed ECD spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers at a given temperature. Neglecting low-energy conformers is a common source of error in predicted spectra.[7]
Our workflow is designed as a self-validating system, proceeding from low-cost, broad conformational searches to high-accuracy quantum mechanical calculations.
Caption: High-level workflow for computational assignment of absolute configuration.
Detailed Methodologies and Protocols
This section provides a step-by-step protocol, explaining the causality behind each choice of method and parameter.
Step 1: Conformational Search
Expertise & Experience: The goal is to cast a wide net to find all plausible conformations without the high computational cost of quantum mechanics. Molecular mechanics (MM) force fields are ideally suited for this initial exploration. The MMFF94 force field is a robust choice for a wide range of organic molecules.
Protocol:
-
Generate an initial 3D structure of one enantiomer (e.g., the (R)-enantiomer) using a molecular builder.
-
Perform a systematic or stochastic conformational search using a molecular mechanics method.
-
Software: Spartan, Schrödinger MacroModel, or similar.
-
Force Field: MMFF94.
-
Energy Window: A window of 10 kcal/mol above the global minimum is typically sufficient to capture all relevant conformers.
-
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD) and select the unique conformers within a 3-4 kcal/mol energy window for the next, more accurate, level of theory.
Step 2: Geometry Optimization and Frequency Calculations
Expertise & Experience: Density Functional Theory (DFT) provides a much more accurate description of molecular geometry and relative energies than MM methods. The B3LYP functional combined with the 6-31G(d) basis set offers a well-established balance of accuracy and computational cost for optimizing organic molecules.[8][9][10] A frequency calculation is a critical validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[7]
Protocol:
-
For each selected conformer from Step 1, perform a geometry optimization and frequency calculation.
-
Software: Gaussian, ORCA, Q-Chem.
-
Method: DFT.
-
Basis Set: 6-31G(d).
-
Solvent Model: Use a Polarizable Continuum Model (PCM) to simulate the solvent in which the experimental ECD spectrum was measured (e.g., methanol or acetonitrile).[13][14][15][16][17] Electrostatic solute-solvent interactions can significantly influence both conformational energies and chiroptical properties.[13][14]
-
-
Verify that all frequency calculations yield zero imaginary frequencies. If an imaginary frequency is found, it indicates a transition state, and the structure should be perturbed along the corresponding vibrational mode and re-optimized.
-
From the output of the frequency calculations, extract the Gibbs free energies (G) at the experimental temperature (e.g., 298.15 K) for each confirmed conformer.
Step 3: Calculation of Chiroptical Properties
Expertise & Experience: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating electronic excitation energies and, consequently, ECD spectra.[4][5][18] The choice of functional and basis set is critical here. While B3LYP is excellent for ground-state geometries, long-range corrected functionals like CAM-B3LYP often provide more accurate excitation energies, especially for systems with potential charge-transfer character. A larger basis set, such as a triple-zeta valence with polarization (e.g., TZVP or def2-TZVP), is recommended for higher accuracy in the excited state calculations.
Protocol:
-
Using the optimized geometries from Step 2, perform a TD-DFT calculation for each conformer.
-
Software: Gaussian, ORCA.
-
Method: TD-DFT.
-
Functional: CAM-B3LYP or a suitable long-range corrected functional.
-
Basis Set: TZVP or def2-TZVP.
-
Number of States: Calculate at least 30-50 excited states to ensure the relevant spectral region is covered.
-
Solvent Model: Use the same PCM as in Step 2.
-
-
Extract the excitation energies (in nm) and the corresponding rotatory strengths (R) for each transition. Rotatory strength is the property that governs the sign and intensity of an ECD band.
Step 4: Spectral Simulation and Comparison
Expertise & Experience: The calculated "stick" spectra (excitation energies and rotatory strengths) must be convoluted with a line-shape function (typically Gaussian) to produce a continuous spectrum that can be visually compared with the experimental data. The final spectrum is a Boltzmann-weighted average based on the relative Gibbs free energies of the conformers.
Protocol:
-
Calculate the Boltzmann population (p_i) for each conformer i at the experimental temperature (T) using their relative Gibbs free energies (ΔG_i):
-
p_i = exp(-ΔG_i / RT) / Σ_j exp(-ΔG_j / RT)
-
-
For each conformer, simulate the ECD spectrum by applying a Gaussian broadening to each calculated transition. A typical bandwidth (σ) is 0.2-0.4 eV.
-
Sum the individual spectra, weighted by their Boltzmann populations, to generate the final, overall predicted ECD spectrum for the (R)-enantiomer.
-
Software: SpecDis, GaussSum, or custom scripts.
-
-
The predicted spectrum for the (S)-enantiomer is simply the mirror image (inverted y-axis) of the calculated (R)-spectrum.
-
Compare the predicted spectra for both the (R) and (S) enantiomers with the experimental ECD spectrum. The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.
Data Presentation and Interpretation
For clarity, the key computational parameters and results should be summarized in tables.
Table 1: Key Computational Parameters
| Stage | Software | Method/Functional | Basis Set | Solvent Model |
|---|---|---|---|---|
| Optimization | Gaussian 16 | B3LYP | 6-31G(d) | PCM (Methanol) |
| TD-DFT | Gaussian 16 | CAM-B3LYP | def2-TZVP | PCM (Methanol) |
| Spectral Analysis | SpecDis 1.71 | Gaussian | σ = 0.3 eV | N/A |
Table 2: Relative Energies and Populations of Conformers for (R)-enantiomer
| Conformer | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 0.00 | 0.00 | 75.3 |
| 2 | 0.85 | 0.92 | 18.1 |
| 3 | 1.52 | 1.65 | 6.6 |
The final step involves a visual comparison, as illustrated in the following diagram.
Caption: Logic for comparing calculated and experimental ECD spectra.
A good match in the signs, positions, and relative intensities of the Cotton effects between the calculated and experimental spectra provides a high-confidence assignment of the absolute configuration.
Conclusion
The computational protocol detailed in this guide represents a robust and reliable method for determining the absolute stereochemistry of chiral 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole derivatives. By systematically exploring conformational space and employing high-level TD-DFT calculations, this approach overcomes common experimental hurdles, providing essential stereochemical information for drug discovery and development programs. This synergy between theoretical prediction and experimental measurement embodies a modern, efficient strategy for structural elucidation.
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Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Volume 2: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules. John Wiley & Sons. [Link]
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An In-depth Technical Guide to the Tautomeric Forms of Dihydroimidazoles
Abstract
Dihydroimidazoles, commonly known as imidazolines, are a critical class of heterocyclic compounds prevalent in medicinal chemistry and materials science. Their chemical behavior, biological activity, and physical properties are profoundly influenced by their existence in various tautomeric forms. This guide provides a comprehensive exploration of the amine-imine and annular tautomerism in 4,5-dihydroimidazoles. We delve into the structural factors governing tautomeric equilibrium, detail the advanced analytical techniques for characterization—including NMR spectroscopy, X-ray crystallography, and computational modeling—and present standardized protocols for their study. This document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to understand and manipulate the tautomeric landscape of these versatile molecules.
Introduction: The Chameleon-like Nature of Dihydroimidazoles
Tautomerism is a fundamental concept in organic chemistry where structural isomers, known as tautomers, readily interconvert.[1] This phenomenon typically involves the migration of a proton, a process termed prototropy.[1] Dihydroimidazoles (imidazolines) are five-membered heterocyclic scaffolds that are particularly susceptible to tautomerism. The precise location of a proton and the arrangement of double bonds within the molecule can dramatically alter its three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa.
These molecular alterations are not merely academic; they have significant real-world consequences. In drug discovery, the specific tautomer that binds to a biological target may be a minor form in aqueous solution, making the understanding of tautomeric preferences essential for rational drug design.[2][3] The pharmacokinetics and pharmacodynamics of a drug can be dictated by the dominant tautomeric species under physiological conditions.[3][4] Therefore, a thorough characterization of the tautomeric forms of dihydroimidazoles is a prerequisite for optimizing their function in any application.
The Landscape of Dihydroimidazole Tautomerism
The most common and synthetically accessible dihydroimidazole isomer is the 4,5-dihydro-1H-imidazole, also known as a 2-imidazoline. Tautomerism in these systems is primarily governed by the nature of the substituent at the 2-position, leading to a dynamic equilibrium between different forms.
Amine-Imine Tautomerism
For 2-substituted dihydroimidazoles, the most significant tautomeric relationship is the amine-imine equilibrium. This involves the migration of a proton between the endocyclic nitrogen atom and an exocyclic nitrogen atom on the substituent.
For instance, in a 2-amino-4,5-dihydroimidazole, the equilibrium exists between the amino form (with an exocyclic amino group and an endocyclic C=N bond) and the imino form (with an exocyclic imino group and two endocyclic C-N single bonds).[5] This is a classic example of how a molecule can switch between being a hydrogen bond donor and an acceptor at different positions.[6][7]
Caption: Amine-Imine tautomerism in 2-amino-4,5-dihydroimidazole.
Annular Tautomerism
Annular tautomerism involves the migration of a proton between the two nitrogen atoms within the heterocyclic ring.[1][8] In a monosubstituted 4,5-dihydro-1H-imidazole, this process results in two distinct, yet rapidly interconverting, tautomers. While often averaged on the NMR timescale in solution, these forms can be distinct in the solid state or when substitution patterns make them inequivalent.[9][10]
Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance, influenced by a combination of intrinsic molecular properties and external environmental factors.
-
Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the dihydroimidazole ring or its substituents can stabilize or destabilize adjacent charges or double bonds, thereby shifting the equilibrium.
-
Solvent Polarity and Hydrogen Bonding: The solvent plays a critical role in tautomer stability.[11][12] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, while non-polar solvents may favor less polar forms.[12][13] This solvent-induced shift is a key consideration in both synthesis and biological testing.
-
Temperature: The tautomeric equilibrium constant is temperature-dependent. Variable-temperature studies can provide thermodynamic parameters (ΔH and ΔS) for the interconversion, revealing the enthalpic and entropic driving forces.[14][15]
-
pH and Protonation: The acidity or basicity of the medium can dictate the protonation state of the molecule, which may "lock" it into a specific tautomeric form or alter the relative stabilities of the neutral tautomers.
-
Intramolecular Hydrogen Bonding: Substituents capable of forming an intramolecular hydrogen bond can grant significant stability to a specific tautomer, often making it the predominant form regardless of other factors.[16]
Analytical Characterization of Tautomers
Identifying and quantifying the tautomers present in a sample requires a multi-faceted analytical approach. No single technique provides a complete picture; instead, a combination of methods is used to build a self-validating system of evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for studying tautomerism in solution.[17]
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. Protons on nitrogen (N-H) and carbons within the heterocyclic ring (especially C2, C4, and C5) serve as diagnostic markers for identifying the dominant tautomer.[5][18] However, if the interconversion is fast on the NMR timescale, averaged signals are observed.
-
Variable-Temperature (VT) NMR: By lowering the temperature, the rate of tautomeric interconversion can be slowed.[19] This may resolve averaged signals into distinct peaks for each tautomer, allowing for their individual characterization and quantification.[14][15]
| Spectroscopic Data Summary for 2-Aminoimidazoline Tautomers | Amino Tautomer | Imino Tautomer | Key Observations |
| ¹H NMR (NH) | Broad singlet (NH₂) | Two distinct NH signals | The amino tautomer's protons are equivalent, while the imino tautomer has two different NH protons.[5] |
| ¹³C NMR (C=N) | Endocyclic C2 signal | Exocyclic C=N signal | The position of the imine carbon is a key differentiator. |
| IR (C=N Stretch) | ~1640-1600 cm⁻¹ | ~1680-1650 cm⁻¹ | The endocyclic C=N stretch is typically at a lower frequency. |
| UV-Vis (λmax) | ~210-230 nm | ~240-260 nm | The imino tautomer often shows a shift to a longer wavelength due to different conjugation.[20] |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[21] It allows for the precise determination of bond lengths and hydrogen atom positions, offering a definitive structural snapshot.[22][23][24] This technique is invaluable for validating computational predictions and understanding intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the crystal lattice.[21][22]
Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods are powerful predictive tools for studying tautomerism.[25] These calculations can:
-
Determine the relative energies and thermodynamic stabilities of all possible tautomers in the gas phase and in various solvents (using continuum solvation models).[13][26]
-
Predict spectroscopic properties (NMR shifts, IR frequencies) for each tautomer, which can then be compared with experimental data to confirm structural assignments.[20]
-
Elucidate the reaction mechanism and energy barriers for the tautomeric interconversion.[27]
Key Experimental & Computational Protocols
Protocol: Variable-Temperature (VT) NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dihydroimidazole compound in a suitable deuterated solvent with a low freezing point (e.g., DMSO-d₆, CD₃OD, or CD₂Cl₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Cooling Sequence: Gradually lower the spectrometer's probe temperature in increments of 10-20 K.
-
Equilibration: At each new temperature, allow the sample to equilibrate for 10-20 minutes to ensure thermal stability before acquiring a spectrum.[19]
-
Data Acquisition: Record a ¹H NMR spectrum at each temperature point until either the signals for individual tautomers are resolved (decoalescence) or the solvent's freezing point is approached.
-
Data Analysis: Analyze the changes in chemical shifts and signal multiplicity. Integrate the distinct signals at low temperatures to determine the molar ratio of the tautomers and calculate the equilibrium constant (K_eq) at each temperature.
-
Thermodynamic Analysis: Plot ln(K_eq) versus 1/T (van 't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.[15]
Caption: Workflow for Variable-Temperature (VT) NMR analysis.
Protocol: Computational (DFT) Prediction of Tautomer Stability
-
Structure Generation: Draw the 3D structures of all plausible tautomers of the dihydroimidazole derivative.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is done first for the gas phase.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy, Gibbs free energy).
-
Solvation Modeling: Re-optimize each structure using a continuum solvation model (e.g., SCRF/PCM) that corresponds to the experimental solvent (e.g., water, DMSO).
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the tautomers in both the gas phase and the chosen solvent. The tautomer with the lowest ΔG is predicted to be the most stable.
-
Population Analysis: Use the calculated energy differences to predict the Boltzmann population of each tautomer at a given temperature.
| Computational Data Example: Relative Stability of Tautomers | ΔE (Gas Phase, kcal/mol) | ΔG (Aqueous, kcal/mol) | Predicted Population (Aqueous, 298K) |
| Amino Tautomer | 0.00 (Reference) | 0.00 (Reference) | >99% |
| Imino Tautomer | +4.5 | +3.2 | <1% |
Implications for Drug Development
The study of tautomerism is not a theoretical exercise but a practical necessity in modern drug discovery.[2][28]
-
Pharmacodynamics: The shape and hydrogen-bonding pattern of a molecule define its interaction with a protein binding pocket. The active tautomer might be a minor species in solution, but it is selectively bound and stabilized by the receptor. Failing to consider the correct tautomer can lead to flawed structure-activity relationship (SAR) models and docking studies.[3]
-
Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are tautomer-dependent. A shift in tautomeric equilibrium in different physiological compartments (e.g., stomach vs. intestine) can affect a drug's absorption, distribution, metabolism, and excretion profile.[3]
-
Intellectual Property: Defining a chemical entity by a single tautomeric structure in a patent may not protect against other, functionally equivalent tautomers. A comprehensive understanding is crucial for robust patent claims.
Conclusion
The tautomeric forms of dihydroimidazoles represent a dynamic and complex system where subtle changes in structure and environment can lead to significant shifts in molecular properties. For scientists and researchers, mastering the principles that govern this equilibrium is essential for the successful design and application of these compounds. By integrating advanced spectroscopic techniques like variable-temperature NMR with the predictive power of computational chemistry, we can achieve a validated understanding of a molecule's tautomeric behavior. This knowledge is fundamental to unlocking the full potential of dihydroimidazole scaffolds in the development of next-generation therapeutics and functional materials.
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Zahra, J. A., et al. (2002). TAUTOMERISM AND X-RAY CRYSTAL STRUCTURE OF DIHYDRO-5H-1,3,4-BENZOTRIAZEPIN-5-ONES. Heterocycles, 57(12), 2365-2371. Retrieved from [Link]
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Al-Awadi, N. A., & El-Dusouqui, O. M. (1998). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2, (4), 853-858. Retrieved from [Link]
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Al-Sehemi, A. G., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104117. Retrieved from [Link]
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Tilly, D. P., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2617. Retrieved from [Link]
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Powers, A. C., et al. (2020). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. Acta Crystallographica Section C Structural Chemistry, 76(Pt 10), 960-968. Retrieved from [Link]
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Bharatam, P. V., et al. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494. Retrieved from [Link]
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Singh, S. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1768. Retrieved from [Link]
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Cornago, P., et al. (2007). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 31(9), 1636-1644. Retrieved from [Link]
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Babu, N. S. (2013). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2- oxazolidin-3-one(Cycloserine).Ab initio and Densit. Journal of Computational Methods in Molecular Design, 3(3), 19-25. Retrieved from [Link]
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Zhang, J., et al. (2015). Theoretical investigation of spectral properties and tautomerization mechanism of 2-aminopurine. Physical Chemistry Chemical Physics, 17(20), 13390-13399. Retrieved from [Link]
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Antonov, L., et al. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 16, 1788-1798. Retrieved from [Link]
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Evans, M. (2023, February 28). Imines and Enamines: Preparation and Tautomerism [Video]. YouTube. Retrieved from [Link]
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Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(19), 6649. Retrieved from [Link]
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Spiessens, L. I., & Anteunis, M. J. O. (n.d.). NMR Studies on Imidines. IV.H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. ResearchGate. Retrieved from [Link]
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Gâz, A.-S., et al. (2021). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. International Journal of Molecular Sciences, 22(16), 8497. Retrieved from [Link]
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Smolčić, T., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 249. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,5-Trisubstituted Imidazoles
Introduction: The Enduring Significance of the Imidazole Scaffold
The imidazole ring system is a cornerstone of medicinal chemistry and materials science. As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery. Molecules bearing the 2,4,5-trisubstituted imidazole core exhibit a remarkable breadth of biological activities, including anti-inflammatory, antifungal, anticancer, and antiviral properties.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and contemporary protocols for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights to ensure reliable and reproducible outcomes.
Classical Approaches: Building the Imidazole Core
The Debus-Radziszewski Imidazole Synthesis
First reported in the mid-19th century, the Debus-Radziszewski synthesis remains a fundamental and widely practiced method for constructing the imidazole ring.[2][3] This multicomponent reaction convenes a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to assemble the 2,4,5-trisubstituted imidazole framework.[2][4]
Mechanism and Rationale:
The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine undergoes condensation with an aldehyde, followed by cyclization and aromatization to yield the final imidazole product.[2][3] The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles.[2]
Experimental Workflow: Debus-Radziszewski Synthesis
Sources
Application Notes and Protocols for the Medicinal Chemistry Exploration of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole in medicinal chemistry. While direct biological data for this specific molecule is not extensively published, its structural motifs—a 2-aryl-imidazoline core and a nitroaromatic moiety—are well-represented in a multitude of biologically active agents. This guide synthesizes information from analogous structures to propose potential therapeutic applications, detailed synthesis protocols, and robust methodologies for biological evaluation, thereby providing a foundational framework for its investigation as a novel therapeutic candidate.
Introduction: The Scientific Rationale
The 2-imidazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] Historically, these compounds were primarily known for their effects on adrenergic and imidazoline receptors.[2] However, contemporary research has unveiled a broader spectrum of activities, including antimicrobial, antifungal, and anticancer properties, significantly expanding their therapeutic potential.[3][4]
The subject of this guide, this compound (Compound 1 ), combines this versatile imidazoline core with a 4-nitrophenyl group. The nitroaromatic moiety is a well-established pharmacophore, particularly in antimicrobial and anticancer drug discovery.[5] Nitro-containing compounds often act as prodrugs that undergo intracellular reduction to form cytotoxic radical anions, which can damage DNA and other critical cellular components.[5] This mechanism is the cornerstone of drugs like metronidazole.
Therefore, the conjugation of these two pharmacophores in Compound 1 presents a compelling hypothesis: the molecule may possess potent antimicrobial and/or anticancer properties. This document outlines the necessary protocols to synthesize and validate the therapeutic potential of this promising, yet underexplored, chemical entity.
Chemical Structure of this compound:
-
IUPAC Name: this compound[6]
-
Molecular Formula: C₉H₉N₃O₂[6]
-
Molecular Weight: 191.19 g/mol [6]
-
CAS Number: 61033-70-3[6]
Synthesis Protocol
The synthesis of 2-aryl-4,5-dihydro-1H-imidazoles is typically achieved through the cyclocondensation of an aryl nitrile with ethylenediamine. This method is efficient and provides direct access to the desired imidazoline ring system.
Principle of the Reaction
The reaction proceeds via nucleophilic attack of the amino group of ethylenediamine on the carbon of the nitrile group of 4-nitrobenzonitrile. This is followed by an intramolecular cyclization and elimination of ammonia to yield the final 2-substituted imidazoline. The reaction is often catalyzed by a Lewis acid or driven by heat.
Detailed Synthesis Protocol for this compound (1)
Materials and Reagents:
-
4-Nitrobenzonitrile
-
Ethylenediamine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzonitrile (10 mmol, 1.48 g) and toluene (40 mL).
-
Addition of Reagents: Add ethylenediamine (12 mmol, 0.72 g, 0.8 mL) to the stirred solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.2 mmol, 34 mg).
-
Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5).
-
Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the catalyst.
-
Extraction: Wash the organic layer with brine (30 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Recrystallize the solid from a mixture of ethanol and water or purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Protocols for Biological Evaluation
Based on the structural features of Compound 1 , two primary avenues of investigation are proposed: antimicrobial activity and anticancer cytotoxicity.
Protocol for In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.
Principle:
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.
Materials and Strains:
-
Test Compound 1 (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of Compound 1 in DMSO (e.g., 10 mg/mL). In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, then dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (medium + inoculum, no compound) and negative controls (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. To aid visualization, a viability indicator like resazurin can be added. A color change from blue to pink indicates viable cells. The well with the lowest compound concentration that remains blue is the MIC.
Antimicrobial Assay Workflow Diagram
Caption: Workflow for determining Minimum Inhibitory Concentration.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds on cancer cell lines.
Principle:
Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The formazan is then solubilized, and the concentration is determined by spectrophotometric measurement. A decrease in the amount of formazan produced corresponds to a reduction in cell viability due to the compound's cytotoxic or anti-proliferative effects.
Materials and Cell Lines:
-
Test Compound 1 (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Compound 1 (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cytotoxicity Assay Workflow Diagram
Caption: Workflow for determining the IC50 value via MTT assay.
Anticipated Results and Data Interpretation
While no specific biological data for this compound has been found in the reviewed literature, we can extrapolate potential outcomes based on structurally similar compounds. For instance, various 2,4,5-triphenyl-1H-imidazole derivatives have been evaluated for their antiproliferative activity. A study showed that 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole exhibited moderate activity with 45.16% inhibition of a cancer cell line at the tested concentration, highlighting the potential contribution of the nitrophenyl moiety to cytotoxicity.[5]
The table below presents hypothetical yet plausible data ranges for Compound 1 based on activities reported for analogous nitroaromatic and imidazoline compounds. This serves as a benchmark for researchers undertaking the evaluation of this molecule.
| Assay Type | Organism/Cell Line | Parameter | Anticipated Value Range | Reference Compound | Reference Value |
| Antimicrobial | S. aureus (Gram-positive) | MIC | 16 - 128 µg/mL | Ciprofloxacin | < 1 µg/mL |
| Antimicrobial | E. coli (Gram-negative) | MIC | 32 - 256 µg/mL | Ciprofloxacin | < 1 µg/mL |
| Antifungal | C. albicans | MIC | 8 - 64 µg/mL | Fluconazole | < 2 µg/mL |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 10 - 100 µM | Doxorubicin | < 1 µM |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | 15 - 150 µM | Doxorubicin | < 1 µM |
| Cytotoxicity | HEK293 (Normal Kidney) | IC₅₀ | > 100 µM | Doxorubicin | ~5-10 µM |
Interpretation of Results:
-
Antimicrobial Activity: MIC values in the lower end of the anticipated range would suggest promising antimicrobial potential. A broad spectrum of activity against both Gram-positive and Gram-negative bacteria would be particularly noteworthy.
-
Cytotoxicity: Potent activity (low µM IC₅₀) against cancer cell lines coupled with low toxicity (high IC₅₀) against a normal cell line like HEK293 would indicate a favorable therapeutic index, a critical parameter for any potential anticancer drug.
Conclusion
This compound stands as a molecule of significant interest at the crossroads of two medicinally important scaffolds. Its synthesis is straightforward, and established protocols for evaluating its potential antimicrobial and anticancer activities are readily available. This guide provides the necessary theoretical framework and practical protocols to empower researchers to explore its therapeutic utility. The logical combination of the imidazoline nucleus with the nitroaromatic group provides a strong rationale for undertaking such an investigation, which could lead to the discovery of a novel class of therapeutic agents.
References
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Amir, M., Kumar, H., & Khan, S. A. (2011). Synthesis and pharmacological evaluation of 2-(4-halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 969824, this compound. PubChem. Retrieved from [Link].
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Dake, S. A., Kharat, K. R., Yadav, A. R., Kendrekar, P. S., & Pawar, R. P. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry, 3(2):5. Available at: [Link]
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Goulart, M. O. F., & de Abreu, F. C. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]
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Krasavin, M. (2015). Biologically active compounds based on the privileged 2-imidazoline scaffold: The world beyond adrenergic/imidazoline receptor modulators. European Journal of Medicinal Chemistry, 97, 525-537. Available at: [Link]
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Biernacka, J., Głaszczka, R., & Dąbrowska, A. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(9), 1005-1019. Available at: [Link]
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Gentili, F., et al. (2016). The 2-substituted imidazoline ring linked to an aromatic moiety by a biatomic bridge: a bioversatile scaffold. OA Text. Available at: [Link]
-
Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 677. Available at: [Link]
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Application Notes and Protocols: 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion of metallic assets, particularly mild steel, represents a significant and persistent challenge across numerous industrial sectors, from energy pipelines to chemical processing plants. The economic and safety implications of unchecked corrosion necessitate the development and application of effective protective measures. Among the most versatile of these are organic corrosion inhibitors, molecules designed to adsorb onto a metal's surface and form a protective barrier against aggressive environments.
This document provides a detailed technical guide on the application of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole (also referred to as p-nitrophenyl-2-imidazoline) as a potent corrosion inhibitor, particularly for mild steel in acidic media. Imidazoline derivatives have garnered considerable attention due to the presence of nitrogen heteroatoms and π-electrons in their structure, which facilitate strong adsorption onto metal surfaces.[1] The inclusion of a nitro group in the phenyl ring of the target molecule further influences its electronic properties, potentially enhancing its inhibitory action.
These application notes are designed for researchers, materials scientists, and chemical engineers, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis, application, and evaluation of this promising corrosion inhibitor.
Part 1: Synthesis and Characterization
A reliable and well-characterized supply of the inhibitor is paramount for reproducible corrosion studies. The synthesis of this compound is typically achieved through the condensation reaction of 4-nitrobenzaldehyde with ethylenediamine.
Protocol 1: Synthesis of this compound
Causality: This protocol utilizes a direct condensation reaction. The aldehyde group of 4-nitrobenzaldehyde reacts with the amine groups of ethylenediamine to form the five-membered imidazoline ring. The reaction is typically catalyzed by an acid and driven by the removal of water.
Materials:
-
4-Nitrobenzaldehyde
-
Ethylenediamine
-
Toluene (or another suitable solvent for azeotropic water removal)
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 4-nitrobenzaldehyde (1 equivalent) and toluene.
-
Slowly add ethylenediamine (1.1 equivalents) to the mixture while stirring. An exothermic reaction may be observed.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
-
Dry the purified product under vacuum.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the imidazoline ring by identifying the characteristic C=N stretching vibration (typically around 1600-1650 cm⁻¹). Verify the presence of the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and the disappearance of the aldehyde C=O stretch from the starting material.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry: Determine the molecular weight of the synthesized compound to confirm its identity.
Sources
Evaluating the Anticancer Activity of Imidazole Derivatives: From Benchtop to Preclinical Models
An Application Guide for Researchers and Drug Development Professionals
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1] Its derivatives have emerged as a promising class of anticancer agents due to their ability to interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[2][3] The therapeutic potential of these compounds stems from their versatile chemical nature, which allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[4][5] Evaluating the anticancer efficacy of novel imidazole derivatives requires a systematic, multi-faceted approach that progresses from initial high-throughput screening to detailed mechanistic studies and finally to validation in preclinical animal models.[6][7]
This guide provides a comprehensive overview of the essential techniques and protocols for the robust evaluation of the anticancer activity of imidazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the preclinical drug discovery pipeline, ensuring data integrity and reproducibility. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating protocols to build a compelling case for a lead candidate's therapeutic potential.
Section 1: Foundational In Vitro Assessment: Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of or kill cancer cells. This is typically achieved through cytotoxicity or cell viability assays. These assays are often colorimetric, providing a quantitative measure of how a compound affects a cell population.
The Principle of Tetrazolium Salt Reduction Assays
Assays like MTT and XTT are mainstays for high-throughput screening due to their reliability and cost-effectiveness.[8][9] They operate on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts into colored formazan products.[10] The intensity of the resulting color is directly proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan product that must be dissolved in a solvent (like DMSO or an SDS-HCl solution) before measurement.[8][10]
-
XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4 methoxy-6-nitro) benzene-sulfonic acid hydrate): Forms a water-soluble orange formazan product, eliminating the need for a solubilization step and simplifying the protocol. This makes the XTT assay generally faster and less prone to errors from incomplete formazan dissolution.[11]
Comparative Overview of Cytotoxicity Assays
| Assay Feature | MTT Assay | XTT Assay |
| Principle | Enzymatic reduction to insoluble purple formazan | Enzymatic reduction to soluble orange formazan |
| Solubilization Step | Required (e.g., DMSO, SDS)[10] | Not required |
| Endpoint | Absorbance (~570 nm) | Absorbance (~450 nm) |
| Advantages | Well-established, low cost | Faster protocol, higher sensitivity, non-toxic endpoint[11] |
| Disadvantages | Additional solubilization step, potential for solvent-induced toxicity, insoluble crystals can cause reading errors | Higher cost per assay |
| Best For | Standard cytotoxicity screening | High-throughput screening, continuous cell culture monitoring |
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format and should be optimized for specific cell lines and compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HT-29)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[13]
-
Imidazole derivative stock solution (typically in DMSO)
-
XTT labeling reagent and electron-coupling solution (available as commercial kits)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Controls (Crucial for Validation):
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the compound dilutions.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
Compound Blank: Wells with medium and the highest concentration of the test compound, but no cells. This is critical to test for direct chemical reduction of XTT by the imidazole derivative, which could lead to false-positive results.[9]
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling solution).
-
XTT Addition: Add 50 µL of the prepared XTT mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized to yield a strong signal without reaching saturation.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[4]
-
Section 2: Unraveling the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it kills cancer cells. Mechanistic assays provide insights into the specific cellular processes disrupted by the imidazole derivative.
Apoptosis Detection
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[14] Distinguishing apoptosis from necrosis is vital, as it indicates a controlled, non-inflammatory mode of cell death. Several robust methods are available to quantify apoptosis.[15][16]
Key Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for early-stage apoptosis detection via flow cytometry.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. PI is a fluorescent DNA intercalator that is excluded by cells with intact membranes.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases (e.g., Caspase-3, -7, -8, -9). Fluorogenic or colorimetric assays can measure the activity of these key enzymes, confirming the activation of the apoptotic cascade.[15]
Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cells treated with the imidazole derivative (at IC₅₀ concentration) and controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (typically provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the imidazole derivative and controls (untreated, vehicle) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Data from at least 10,000 events should be collected for each sample.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing cell death.[18] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the most common method for analyzing cell cycle distribution.[19]
The Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[20]
-
G0/G1 Phase: Cells have a normal (2N) DNA content.
-
S Phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have doubled their DNA content (4N) in preparation for mitosis.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the imidazole derivative and controls.
-
Ice-cold 70% ethanol.
-
PBS (Phosphate-Buffered Saline).
-
PI staining solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[20]
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cell membrane. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is essential to degrade any RNA, as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data to generate a histogram of fluorescence intensity, which reflects the DNA content and cell cycle distribution.
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- 13. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Application and Protocol Guide for the Investigation of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole as a Novel Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazole Scaffolds in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital part of the healing process, chronic inflammation can lead to a host of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research.
The imidazole ring system and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory properties.[1][2] These compounds are integral to the structure of many biologically active molecules and have been successfully developed into drugs for various therapeutic applications. The dihydro-imidazole, or imidazoline, core is of particular interest. Studies on various imidazoline agents have demonstrated their potential to modulate key inflammatory pathways, notably by inhibiting the production of nitric oxide (NO), a significant inflammatory mediator.[3]
This document provides a comprehensive guide for the investigation of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole , a specific imidazoline derivative, as a potential anti-inflammatory agent. While direct and extensive research on this particular compound is emerging, its structural similarity to other known anti-inflammatory imidazoles suggests a strong rationale for its evaluation.[1][3] This guide outlines its synthesis, proposed mechanism of action, and detailed protocols for its in vitro evaluation.
Proposed Mechanism of Action: Targeting Key Inflammatory Signaling Cascades
The anti-inflammatory effects of many therapeutic agents are mediated through the inhibition of critical signaling pathways that orchestrate the inflammatory response. The primary proposed mechanisms for this compound involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
1. Inhibition of the NF-κB Pathway
The NF-κB transcription factor family is a central regulator of inflammation.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS).[5] It is hypothesized that this compound may inhibit this pathway, preventing NF-κB activation and subsequent pro-inflammatory gene expression.
Caption: Proposed inhibition of the MAPK signaling pathway.
Experimental Protocols
The following protocols provide a framework for the synthesis and in vitro evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of 2-substituted imidazolines from an aldehyde and ethylenediamine.
Materials:
-
4-Nitrobenzaldehyde
-
Ethylenediamine
-
Ethanol
-
Sulfur (optional, for dehydrogenation to imidazole if desired)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Add ethylenediamine (1.1 equivalents) to the solution.
-
The reaction is often exothermic; stir the mixture at room temperature for 1-2 hours or gently reflux for 2-4 hours to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/water) to yield pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anti-inflammatory Activity Screening
This workflow outlines the key steps to assess the anti-inflammatory properties of the synthesized compound using a macrophage cell line model.
Caption: Experimental workflow for in vitro evaluation.
2.1. Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent stocks.
2.2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of the test compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight. [6] 2. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use concentrations that show >90% viability for subsequent anti-inflammatory assays.
-
2.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the inhibitory effect of the compound on LPS-induced NO production.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow adherence.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. [7]Include a vehicle control (no compound, no LPS), a positive control (LPS only), and test groups (LPS + compound).
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent system, which involves a colorimetric reaction. [1] 6. The absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
2.4. Quantification of Pro-inflammatory Cytokines (ELISA)
-
Objective: To measure the effect of the compound on the secretion of TNF-α and IL-6.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as in the Griess assay (Section 2.3).
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. [3][8] 4. Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection antibodies conjugated to an enzyme (e.g., HRP). A substrate is then added to produce a colorimetric signal proportional to the amount of cytokine present. [9] 5. Measure the absorbance and calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.
-
2.5. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the compound's effect on the phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with the test compound for 1-2 hours, followed by a shorter LPS stimulation (e.g., 15-60 minutes, as pathway activation is rapid).
-
Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software to determine the ratio of phosphorylated to total protein.
-
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be presented clearly to allow for robust analysis and comparison. Results are typically expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Example Data on the In Vitro Anti-inflammatory Effects of this compound
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 99 ± 2.1 | 15 ± 3.5 | 12 ± 2.8 | 10 ± 3.1 |
| 5 | 98 ± 1.8 | 35 ± 4.2 | 31 ± 3.9 | 28 ± 4.5 |
| 10 | 96 ± 2.5 | 58 ± 5.1 | 52 ± 4.7 | 49 ± 5.3 |
| 25 | 92 ± 3.1 | 85 ± 4.8 | 79 ± 5.5 | 75 ± 6.1 |
| IC₅₀ (µM) | >100 | ~12.5 | ~14.8 | ~15.5 |
| Dexamethasone (10 µM) | 99 ± 1.5 | 92 ± 3.3 | 95 ± 2.9 | 94 ± 3.6 |
This table presents hypothetical data for illustrative purposes. Dexamethasone is used as a standard positive control.
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of a specific biological or biochemical function, is a critical parameter for assessing potency. A lower IC₅₀ value indicates higher potency. For instance, an IC₅₀ of 10 µM has been reported for the imidazoline agent idazoxan in decreasing NOS-2 activity. [3]
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and preclinical evaluation of this compound as a novel anti-inflammatory agent. The outlined protocols for assessing cytotoxicity, inhibition of inflammatory mediators (NO, TNF-α, IL-6), and modulation of key signaling pathways (NF-κB, MAPK) will enable a thorough characterization of its therapeutic potential. Positive results from these in vitro studies would provide a strong foundation for further preclinical development, including in vivo animal models of inflammation and detailed pharmacokinetic and toxicological profiling. The exploration of this and similar imidazole derivatives could lead to the discovery of new and effective treatments for a range of inflammatory diseases.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Available at: [Link]
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Yadav, P., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. Available at: [Link]
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Towers, C. G. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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Väli, T., et al. (2008). Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence. Analytical Biochemistry. Available at: [Link]
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Mancilla, E., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. Available at: [Link]
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Huang, P., et al. (2011). MAPK signaling in inflammation-associated cancer development. Cancer Biology & Medicine. Available at: [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO. Available at: [Link]
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Sharma, D., et al. (2020). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022). ChemRxiv. Available at: [Link]
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Reddy, M. V. R., et al. (1993). Synthesis and antiinflammatory activity of 2-aryloxy methyl oxazolines. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Tsuru, H., et al. (1981). Anti-inflammatory activity of an imidazopyridine derivative (miroprofen). Nihon Yakurigaku Zasshi. Available at: [Link]
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Lozanova, H., et al. (2005). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Bollettino Chimico Farmaceutico. Available at: [Link]
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Regunathan, S., & Reis, D. J. (1999). Anti-proliferative and anti-inflammatory actions of imidazoline agents. Are imidazoline receptors involved? Annals of the New York Academy of Sciences. Available at: [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available at: [Link]
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Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. (2010). Journal of Medicinal Chemistry. Available at: [Link]
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Li, H., et al. (2020). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Experimental and Therapeutic Medicine. Available at: [Link]
-
Gardner, C. R., et al. (1991). Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. Journal of Medicinal Chemistry. Available at: [Link]
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An, H., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE. Available at: [Link]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PLoS ONE. Available at: [Link]
-
ResearchGate. (n.d.). Drug like properties of select compounds (mean IC 50 values are shown). ResearchGate. Available at: [Link]
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Demetzos, C., et al. (2022). Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. Molecules. Available at: [Link]
-
Hoff, E., et al. (2013). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Cancers. Available at: [Link]
-
Lu, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. Available at: [Link]
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The Versatility of Nitrophenyl Imidazoles in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of organic synthesis, the nitrophenyl imidazole scaffold has emerged as a remarkably versatile building block. Its unique electronic properties, arising from the interplay between the electron-rich imidazole ring and the electron-withdrawing nitro group, render it a valuable tool in a chemist's arsenal. This guide provides an in-depth exploration of the practical applications of nitrophenyl imidazoles, offering detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development. We will delve into their utility as photolabile protecting groups, their role as key intermediates in the synthesis of pharmacologically active agents, and their application in advanced C-N coupling reactions.
Nitrophenyl Imidazoles as Photolabile Protecting Groups: Spatiotemporal Control with Light
The ability to introduce and remove a protecting group with high precision is paramount in multi-step organic synthesis. Photolabile protecting groups (PPGs), or "caging" groups, offer an exceptional level of control, as their cleavage is triggered by light, a non-invasive and spatiotemporally precise reagent. The ortho-nitrobenzyl moiety is a classic example of a PPG, and nitrophenyl imidazoles can function in a similar capacity, offering a unique set of properties.[1][2] The underlying principle of their function lies in a photochemically induced intramolecular rearrangement, leading to the release of the protected functional group.[2][3]
The typical mechanism for the photocleavage of 2-nitrobenzyl-based PPGs involves the absorption of a photon, which excites the nitro group.[2] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[2] Subsequent rearrangement and cleavage release the protected molecule and a 2-nitrosobenzaldehyde byproduct.[2] While the quantum yield for the release of the protecting group can vary depending on the specific substrate and reaction conditions, values for related nitrobenzyl derivatives have been reported to be in the range of 0.03 to 0.12 and can be influenced by substituents on the aromatic ring.[3]
Experimental Protocol: Photocleavage of a Nitrophenyl Imidazole-Protected Carboxylic Acid
This protocol provides a general guideline for the photolytic deprotection of a carboxylic acid protected with a nitrophenyl imidazole derivative. The specific irradiation time and conditions may need to be optimized for different substrates.
Materials:
-
Nitrophenyl imidazole-protected carboxylic acid (1 equivalent)
-
Solvent (e.g., a mixture of acetonitrile and water, or dioxane)
-
UV photoreactor equipped with a lamp emitting at an appropriate wavelength (typically >300 nm)[1]
-
Nitrogen or argon source for deoxygenation
-
Standard laboratory glassware and purification supplies (silica gel for chromatography, solvents for extraction)
Procedure:
-
Solution Preparation: Dissolve the nitrophenyl imidazole-protected carboxylic acid in the chosen solvent system in a quartz reaction vessel. The concentration should typically be in the range of 0.01-0.05 M.[1]
-
Deoxygenation: For sensitive substrates, it is advisable to deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes. This minimizes side reactions with photogenerated reactive oxygen species.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with a UV lamp. The choice of wavelength is crucial; a wavelength greater than 300 nm is generally used to avoid damage to other functional groups.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as extraction and silica gel column chromatography to isolate the deprotected carboxylic acid.
Causality Behind Experimental Choices:
-
Solvent: A solvent system that dissolves the substrate and is transparent at the irradiation wavelength is essential. Protic solvents like water can sometimes aid in the protonolysis of intermediates.
-
Deoxygenation: This step is crucial for substrates that are sensitive to oxidation, as the excited state of the nitrophenyl group can lead to the formation of singlet oxygen.
-
Wavelength: Using a longer wavelength UV light minimizes the risk of photodamage to other parts of the molecule.
Caption: Workflow for the photocleavage of a nitrophenyl imidazole protecting group.
Nitrophenyl Imidazoles as Key Intermediates in the Synthesis of Antimicrobial Agents
The nitroimidazole scaffold is a cornerstone in the development of antimicrobial drugs, particularly against anaerobic bacteria and protozoa.[4] The biological activity of these compounds is contingent on the reduction of the nitro group within the target organism, which leads to the formation of cytotoxic radicals that damage DNA.[5] Well-known drugs such as metronidazole and tinidazole are prime examples of the therapeutic importance of this class of compounds.[6][7] 2-Methyl-5-nitroimidazole is a common starting material for the synthesis of many of these drugs.[6]
Application Example: Synthesis of Tinidazole
Tinidazole, an effective antimicrobial agent, can be synthesized from 2-methyl-5-nitroimidazole. The synthesis involves a condensation reaction followed by an oxidation step.[3][6]
Reaction Scheme:
-
Condensation: 2-Methyl-5-nitroimidazole is condensed with 2-ethyl-thio-ethanol in the presence of sulfuric and acetic acids to form 1-(2-ethyl-thio-ethyl)-2-methyl-5-nitroimidazole.[6]
-
Oxidation: The intermediate is then oxidized with hydrogen peroxide in the presence of a tungstic acid catalyst to yield tinidazole.[6]
Detailed Protocol: Synthesis of Tinidazole from 2-Methyl-5-nitroimidazole
This protocol is adapted from established manufacturing processes.[6]
Materials:
-
2-Methyl-5-nitroimidazole
-
2-Ethyl-thio-ethanol
-
Concentrated sulfuric acid (98%)
-
Glacial acetic acid
-
Hydrogen peroxide (50%)
-
Tungstic acid
-
Ammonia solution (24% and 25%)
-
Standard laboratory glassware for reflux and filtration
Procedure:
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-methyl-5-nitroimidazole (e.g., 800 g), glacial acetic acid (e.g., 200 mL), and concentrated sulfuric acid (e.g., 300 mL).[6]
-
Heat the mixture to 80-85 °C with stirring.[6]
-
Slowly add 2-ethyl-thio-ethanol (e.g., 440 g) to the reaction mixture and maintain the temperature and stirring for 9 hours.[6]
-
After cooling, adjust the pH of the mixture to 3 by adding 24% ammonia solution to precipitate any unreacted 2-methyl-5-nitroimidazole, which is then removed by filtration.[6]
-
The filtrate, containing the intermediate product, will separate into aqueous and organic layers. Discard the aqueous layer.
Step 2: Oxidation
-
Extract the organic layer containing the intermediate with 15% HCl.[6]
-
To the aqueous hydrochloride solution of the intermediate, add tungstic acid (e.g., 8 g) as a catalyst.[6]
-
Heat the mixture to 50-55 °C and add 50% hydrogen peroxide stoichiometrically to oxidize the thioether to the sulfone.[6]
-
After the oxidation is complete, add 25% aqueous ammonia to precipitate the tinidazole product.[6]
-
Isolate the tinidazole by filtration, wash with water, and dry.
Trustworthiness of the Protocol: This protocol is based on a described industrial manufacturing process, ensuring its robustness and scalability.[6] The pH adjustments and extraction steps are critical for isolating the intermediate and final product with high purity.
Caption: Synthetic pathway for the production of Tinidazole.
Quantitative Data: Antibacterial Activity of Nitroimidazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis, a common anaerobic bacterium. The data highlights the structure-activity relationship, where substitutions at the 1-position of the imidazole ring significantly influence the antibacterial potency.[6][8]
| Compound | Geometric Mean MIC (µM) against B. fragilis[6][8] |
| Dimetridazole | 6.6 |
| Carnidazole | 4.8 |
| Secnidazole | 2.6 |
| Metronidazole | 2.6 |
| Ornidazole | 1.9 |
| Panidazole | 1.1 |
| Tinidazole | 0.5 |
Nitrophenyl Imidazoles in C-N Coupling Reactions: Building Complex Molecules
1-(4-Nitrophenyl)imidazole is a valuable intermediate in organic synthesis, particularly in C-N coupling reactions.[9] The electron-withdrawing nature of the nitro group influences the reactivity of the imidazole ring, making it a suitable nucleophile in reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.[2][9][10] These reactions are powerful tools for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other functional materials.
Application Note: Buchwald-Hartwig Amination with 1-(4-Nitrophenyl)imidazole
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[10] This reaction is known for its broad substrate scope and functional group tolerance. 1-(4-Nitrophenyl)imidazole can serve as the amine component in this reaction, allowing for the synthesis of N-aryl-4-nitroimidazoles.
General Reaction Scheme:
An aryl halide (or triflate) is reacted with 1-(4-nitrophenyl)imidazole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Protocol: Palladium-Catalyzed N-Arylation of 1-(4-Nitrophenyl)imidazole
This is a general protocol that can be adapted for various aryl halides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
1-(4-Nitrophenyl)imidazole (1.0 equivalent)
-
Aryl halide (e.g., aryl bromide or iodide, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add 1-(4-nitrophenyl)imidazole and the aryl halide to the vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Expertise in Action: Choosing the Right Conditions
-
Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands like Xantphos are often effective.
-
Base: A non-nucleophilic inorganic base is typically used to deprotonate the imidazole and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for reproducible results.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
Nitrophenyl imidazoles are a class of compounds with significant and diverse applications in organic synthesis. Their utility as photolabile protecting groups enables precise control over complex synthetic routes. As foundational intermediates, they are instrumental in the synthesis of life-saving antimicrobial drugs. Furthermore, their participation in modern C-N coupling reactions opens avenues for the construction of a wide array of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of these versatile chemical entities in their synthetic endeavors.
References
- Joshi, A. A., & Nene, S. N. (2005). Manufacturing of Tinidazole by Recovering and Recycling Catalyst. Organic Process Research & Development, 9(5), 584-586.
- Ralph, E. D., & Amatnieks, Y. E. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial Agents and Chemotherapy, 28(4), 561–564.
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- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- CN1321985C - Tinidazole preparing process - Google Patents. (n.d.).
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Exploring the Chemical Versatility of 1-(4-Nitrophenyl)imidazole: Applications and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
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Photolabile protecting group. (2023, December 19). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Studying the Biological Effects of Imidazole Compounds
Introduction: The Versatility and Therapeutic Potential of Imidazole Compounds
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry due to its presence in numerous essential biomolecules, including the amino acid histidine and histamine.[1] The unique electronic and structural properties of the imidazole scaffold allow it to interact with a wide array of biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions, making it a "privileged structure" in drug discovery.[2] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[3][4]
Many currently utilized therapeutic agents are built upon an imidazole framework, highlighting its clinical significance.[3] In oncology, imidazole-based compounds have shown promise by targeting various hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and metastasis.[3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes like kinases and matrix metalloproteinases (MMPs), as well as the modulation of critical cell signaling pathways.[3][4]
Given the vast therapeutic potential and the continuous development of novel imidazole derivatives, it is imperative for researchers in drug discovery and development to have a robust and well-defined experimental framework to elucidate their biological effects. This guide provides a comprehensive overview of the experimental setup and detailed protocols for investigating the cytotoxic, genotoxic, and signaling pathway-modulating properties of imidazole compounds.
I. Experimental Design Considerations
A well-designed experimental plan is crucial for obtaining reliable and reproducible data. The following factors should be carefully considered when studying the biological effects of imidazole compounds.
Cell Line Selection
The choice of cell line is paramount and should be guided by the specific research question.
-
Cancer Cell Lines: A panel of cancer cell lines from different tissues of origin (e.g., breast, lung, colon, leukemia) should be used to assess the spectrum of activity of the imidazole compound. Specific examples include MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), and K562 (chronic myeloid leukemia).[4]
-
Normal (Non-cancerous) Cell Lines: To evaluate the selectivity and potential toxicity of the compound to healthy tissues, it is essential to include non-cancerous cell lines, such as human dermal fibroblasts (HDFs) or peripheral blood mononuclear cells (PBMCs), in the analysis.[5]
Compound Preparation and Dosage
-
Solubility: Imidazole compounds exhibit a range of solubilities. A suitable solvent, such as dimethyl sulfoxide (DMSO), should be chosen to prepare a stock solution of high concentration. It is critical to determine the maximum tolerable concentration of the solvent in the cell culture medium, as high concentrations of DMSO can be toxic to cells.
-
Dose-Response and Time-Course Studies: To determine the potency of the imidazole compound, a dose-response study should be conducted with a wide range of concentrations. This will allow for the calculation of the half-maximal inhibitory concentration (IC50). Additionally, time-course experiments should be performed to understand the kinetics of the compound's effects.
Controls
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the imidazole compound serve as the vehicle control.
-
Positive Control: A well-characterized compound with a known biological effect similar to the one being investigated should be included as a positive control to validate the assay.
-
Untreated Control: Cells cultured in medium alone represent the baseline for cell viability and proliferation.
II. Core Experimental Protocols
The following protocols describe key assays for evaluating the biological effects of imidazole compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[6]
Table 1: MTT Assay Quick Reference
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| Compound Incubation | 24, 48, or 72 hours |
| MTT Reagent | 0.5 mg/mL in serum-free medium |
| MTT Incubation | 2-4 hours at 37°C |
| Solubilizing Agent | DMSO |
| Absorbance Reading | 570 nm |
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the imidazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Genotoxicity Assessment: Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[7][8] Under alkaline conditions, the assay can detect single- and double-strand breaks and alkali-labile sites.[8]
Protocol:
-
Cell Treatment: Treat cells with the imidazole compound at various concentrations for a defined period.
-
Cell Embedding: Mix approximately 1 x 10^5 cells with low-melting-point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.[7]
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.[7][9]
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[9][10]
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.[9][11]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Analysis of Protein Expression: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of imidazole compounds on the expression levels of key proteins involved in cell signaling pathways.[1][12]
Protocol:
-
Protein Extraction: Treat cells with the imidazole compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein samples (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target protein.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
III. Investigating Effects on Cell Signaling Pathways
Imidazole compounds are known to modulate various signaling pathways critical for cell survival and proliferation. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[15][16]
Figure 1: General experimental workflow for studying the biological effects of imidazole compounds.
A key mechanism by which some imidazole derivatives exert their anticancer effects is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to the induction of apoptosis.[15]
Figure 2: Imidazole compounds can induce apoptosis by inhibiting the PI3K/Akt signaling pathway, leading to the activation of pro-apoptotic proteins like Bim.
IV. Conclusion and Future Directions
The experimental framework outlined in this guide provides a comprehensive approach to characterizing the biological effects of novel imidazole compounds. By systematically evaluating their cytotoxicity, genotoxicity, and impact on key cellular signaling pathways, researchers can gain valuable insights into their therapeutic potential. Future studies may involve more advanced techniques such as transcriptomics and proteomics to obtain a global view of the cellular response to these compounds, as well as in vivo studies in animal models to assess their efficacy and safety in a physiological context. The continued investigation of imidazole derivatives holds great promise for the development of new and improved therapies for a wide range of diseases.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Mohan, C. D., et al. (2016). Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway. PLoS One, 11(4), e0153155. Retrieved from [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Cureus, 15(9), e45699. Retrieved from [Link]
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McGill Radiobiology. (2015). Comet Assay Protocol. Retrieved from [Link]
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Spandidos Publications. (2014). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Oncology Letters, 8(5), 2275-2281. Retrieved from [Link]
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Creative Bioarray. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
21st Century Pathology. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Molecules, 28(10), 4088. Retrieved from [Link]
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ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. Retrieved from [Link]
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Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2021). Scientific Reports, 11(1), 19283. Retrieved from [Link]
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Safe, S., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013. Retrieved from [Link]
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JoVE. (2012). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. Retrieved from [Link]
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Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. (2019). International Journal of Molecular Sciences, 20(23), 6032. Retrieved from [Link]
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ResearchGate. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Retrieved from [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2022). Pharmaceuticals, 15(12), 1500. Retrieved from [Link]
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1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). European Journal of Medicinal Chemistry, 247, 115024. Retrieved from [Link]
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Synthesis and Evaluation of Indazole Based Analog Sensitive Akt Inhibitors. (2010). ACS Chemical Biology, 5(6), 589-598. Retrieved from [Link]
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Natural products targeting the MAPK-signaling pathway in cancer: overview. (2022). Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 1-17. Retrieved from [Link]
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Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (2023). Journal of Clinical Practice and Research, 45(3), 217-221. Retrieved from [Link]
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Application Notes and Protocols: The Coordination Chemistry of Dihydroimidazole Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dihydroimidazoles as Versatile Ligands
Dihydroimidazoles, more systematically known as imidazolines, represent a class of five-membered heterocyclic ligands that bridge the gap between saturated diamines and aromatic imidazoles. Their unique structural and electronic properties have made them compelling building blocks in coordination chemistry. Unlike their fully aromatic imidazole counterparts, the saturated backbone of dihydroimidazoles imparts greater conformational flexibility and a distinct steric profile. This guide provides an in-depth exploration of dihydroimidazole ligands, detailing their coordination behavior, applications in catalysis and bioinorganic chemistry, and robust protocols for their synthesis and complexation.
Dihydroimidazoles (Imidazolines) vs. Imidazoles: A Structural Perspective
The fundamental difference lies in the degree of saturation. Imidazoles feature a planar, aromatic ring system with two N-donor sites, making them excellent candidates for constructing stable metal-organic frameworks (MOFs) and biomimetic complexes.[1][2] Dihydroimidazoles, containing one double bond (most commonly at the C2 position, forming 2-imidazoline), possess a non-planar structure. This seemingly subtle change has profound implications:
-
Donor Properties: The nitrogen atoms in dihydroimidazoles are more akin to those in amines, exhibiting stronger σ-donor character compared to the sp²-hybridized nitrogens in imidazoles.[3]
-
Steric Hindrance: Substituents on the saturated carbon atoms (C4 and C5) create a three-dimensional pocket around the metal center, allowing for fine-tuning of the catalyst's or complex's steric environment.
-
Chirality: The C4 and C5 positions can be readily functionalized with chiral substituents, making dihydroimidazoles highly valuable ligands for asymmetric catalysis.
Key Structural Features and Coordination Modes
Dihydroimidazoles typically coordinate to metal centers as monodentate or bidentate ligands through their nitrogen atoms. The imine nitrogen is the primary coordination site due to its sp² hybridization and lone pair availability. When functionalized with an additional donor group, such as a pyridine or another imidazoline ring, they can act as powerful bidentate chelating agents, forming stable five- or six-membered metallacycles. This chelation enhances the thermodynamic stability of the resulting metal complexes.
Application Notes: Thematic Areas of Research
The coordination complexes of dihydroimidazole derivatives are not merely academic curiosities; they are functional molecules with applications spanning catalysis to medicine.[4][5]
Homogeneous Catalysis
Metal complexes derived from dihydroimidazoles have emerged as potent catalysts for a variety of organic transformations.[6][7] The tunability of their steric and electronic properties allows for precise control over catalytic activity and selectivity.
-
Causality in Catalysis: The effectiveness of these complexes often stems from the ligand's ability to modulate the electronic environment of the metal center.[8] For instance, electron-donating substituents on the dihydroimidazole ring can increase the electron density at the metal, which can enhance its reactivity in oxidative addition steps common in catalytic cycles. Conversely, the steric bulk can create a chiral pocket, forcing substrates to approach the metal center in a specific orientation, which is the cornerstone of asymmetric catalysis. Zinc complexes, for example, have shown catalytic properties in the formation of fungicides.[6]
Bioinorganic Chemistry and Medicinal Applications
The imidazole moiety is a fundamental component of biological systems, most notably in the side chain of the amino acid histidine, which is a pervasive ligand for metal cofactors in metalloproteins.[3][9] Dihydroimidazole-based complexes serve as valuable structural and functional mimics of these active sites.
-
Therapeutic Potential: The ability of the imidazoline scaffold to interact with biological targets has been recognized for decades, with ligands showing affinity for imidazoline binding sites (IBS).[10][11] When coordinated to metal ions like copper, zinc, or ruthenium, the pharmacological profile of the parent ligand can be significantly enhanced.[12] This enhancement is often attributed to mechanisms such as improved cellular uptake, altered redox potentials, or the combined cytotoxic effect of the metal ion and the organic ligand. Studies have demonstrated the antimicrobial and anticancer properties of various imidazole-based metal complexes.[5][13]
Experimental Protocols
The following protocols provide a foundational methodology for the synthesis of dihydroimidazole ligands and their subsequent coordination to transition metals. These are generalized procedures that may require optimization based on the specific substrates and metals used.
Protocol 1: Synthesis of a Prototypical 2-Substituted-Dihydroimidazole Ligand
This protocol describes a common method for synthesizing a 2-imidazoline from a nitrile and a diamine, a foundational step for creating more complex ligand systems.
Rationale: This method is widely applicable and relies on the cyclization of an intermediate formed between the diamine and a nitrile, often catalyzed by an acid or heat. The choice of solvent and temperature is critical to balance reaction rate with the prevention of side reactions.
Materials:
-
Substituted Benzonitrile (1.0 eq)
-
Ethylenediamine (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq, catalytic)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted benzonitrile (1.0 eq), ethylenediamine (1.1 eq), and a catalytic amount of PTSA (0.05 eq).
-
Add toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the nitrile.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to obtain the pure dihydroimidazole ligand.
Self-Validation/Characterization:
-
¹H NMR: Confirm the presence of the characteristic methylene protons of the imidazoline ring and the disappearance of the nitrile peak.
-
FT-IR: Look for the characteristic C=N stretch (approx. 1600-1650 cm⁻¹) and the absence of the nitrile (C≡N) stretch (approx. 2220-2260 cm⁻¹).
-
Mass Spectrometry: Verify the molecular weight of the synthesized ligand.
Protocol 2: General Synthesis of a Dihydroimidazole-Metal(II) Complex
This protocol outlines a general method for coordinating a synthesized dihydroimidazole ligand to a transition metal(II) salt, such as Co(II), Ni(II), or Cu(II).[14]
Rationale: The direct reaction of a ligand with a metal salt in a suitable solvent is a common and effective method for forming coordination complexes.[15] The choice of solvent is crucial; it must dissolve both the ligand and the metal salt without coordinating to the metal more strongly than the intended ligand. Ethanol or methanol are often used. The stoichiometry is typically 2:1 (ligand:metal) to favor the formation of ML₂ complexes, though this can be varied.
Materials:
-
Dihydroimidazole ligand (from Protocol 1) (2.0 eq)
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) (1.0 eq)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Schlenk line or glovebox (recommended for air-sensitive metals)
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dihydroimidazole ligand (2.0 eq) in anhydrous ethanol.
-
In a separate Schlenk flask, dissolve the metal(II) chloride salt (1.0 eq) in a minimum amount of anhydrous ethanol. Gentle heating may be required.
-
Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
A color change or the formation of a precipitate is often observed upon addition.
-
Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.
-
Reduce the volume of the solvent in vacuo until a precipitate forms.
-
Collect the solid product by filtration through a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting materials.
-
Dry the resulting metal complex under vacuum.
Self-Validation/Characterization:
-
FT-IR: Compare the spectrum of the complex to that of the free ligand. A shift in the C=N stretching frequency is indicative of coordination to the metal center.
-
UV-Vis Spectroscopy: The appearance of new absorption bands in the visible region, corresponding to d-d transitions, confirms the formation of the transition metal complex.
-
Elemental Analysis (CHN): Confirm the proposed stoichiometry of the complex.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be grown (e.g., by slow evaporation or vapor diffusion), this technique provides definitive structural information.
Data and Characterization
Table of Representative Dihydroimidazole-Metal Complexes
The following table summarizes key data for representative metal complexes, illustrating the diversity of structures and applications.
| Ligand Type | Metal Ion | Coordination Geometry | Key Application/Property | Reference |
| Azo Imidazole Derivative | Mn(II), Co(II), Ni(II) | Octahedral | Potential Biological Activity | |
| Imidazole-based Schiff base | Cu(II), Co(II), Ni(II) | Square Planar/Octahedral | Antimicrobial, Anticancer | [13] |
| 4,4'-Bi-1H-imidazole | Various Transition Metals | Chelate Complex | Catalysis (Oxidation, Reduction) | [8] |
| Imidazole-pyran derivative | - | - | Cytotoxic activity on MCF-7 cells | |
| Benzimidazole derivative | Zinc | - | Catalysis, Luminescence | [6] |
Workflows and Mechanisms
Visualizing the synthesis and catalytic application of these complexes is crucial for understanding their utility.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of dihydroimidazole ligands and their subsequent metal complexation.
Diagram 2: Hypothetical Catalytic Cycle
Caption: A simplified, representative catalytic cycle involving a dihydroimidazole-metal complex.
Conclusion and Future Outlook
Dihydroimidazole ligands offer a compelling platform for the development of novel coordination complexes. Their unique blend of steric tunability, strong donor properties, and accessible synthesis routes makes them highly attractive for applications in catalysis and medicinal chemistry. While much of the literature focuses on their aromatic imidazole cousins, the distinct advantages of the dihydroimidazole scaffold are clear. Future research will likely focus on the development of more sophisticated, chiral dihydroimidazole ligands for asymmetric catalysis and the exploration of their therapeutic potential in targeted drug delivery systems, where the metal complex acts as a prodrug activated under specific physiological conditions. The continued investigation into these versatile ligands promises to yield new catalysts and therapeutics with enhanced efficacy and selectivity.
References
-
Bentham Science Publishers. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available at: [Link]
-
Bentham Science Publisher. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available at: [Link]
-
Li, G. J. (2022). Synthesis Of Imidazole Derivatives And Application Of Their Metal Complexes. (Master's Thesis). Available at: [Link]
-
Semantic Scholar. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available at: [Link]
-
ResearchGate. (2024). Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. Available at: [Link]
-
PubMed. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Available at: [Link]
-
Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 31-41. Available at: [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
Wikipedia. (n.d.). Transition metal imidazole complex. Available at: [Link]
-
Royal Society of Chemistry. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18, 6543-6565. Available at: [Link]
-
De Gruyter. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Reviews in Inorganic Chemistry, 43(2), 231-253. Available at: [Link]
-
PubMed. (2008). Novel ligands rationally designed for characterizing I2-imidazoline binding sites nature and functions. Available at: [Link]
-
MDPI. (n.d.). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2019). Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. J. Chem. Pharm. Res., 12(2), 14-32. Available at: [Link]
-
ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. Available at: [Link]
-
American Chemical Society. (2024). Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation. Available at: [Link]
-
National Institutes of Health. (n.d.). Simulating Metal-Imidazole Complexes. PubMed Central. Available at: [Link]
-
Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. SRP, 11(11), 1218-1229. Available at: [Link]
-
PubMed. (2002). Essential role of the imidazoline moiety in the insulinotropic effect but not the KATP channel-blocking effect of imidazolines; a comparison of the effects of efaroxan and its imidazole analogue, KU14R. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available at: [Link]
-
Semantic Scholar. (n.d.). Biological impacts of imidazoline derivatives. Available at: [Link]
-
RSC Advances. (2026). Rationally engineered PEGylated L-citrulline functionalized baicalein encapsulated HSA nanopolymer guided by molecular docking for tumor microenvironment responsive and redox modulated colon cancer therapy. RSC Adv., 16, 667-686. Available at: [Link]
-
RSC Advances. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Adv., 16, 574-585. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. globethesis.com [globethesis.com]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazoline binding sites and their ligands: an overview of the different chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel ligands rationally designed for characterizing I2-imidazoline binding sites nature and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 15. sysrevpharm.org [sysrevpharm.org]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole synthesis
Welcome to the dedicated technical support center for the synthesis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic acid-catalyzed cyclocondensation reaction. The process involves two primary stages:
-
Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The strongly electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating this initial step.
-
Intramolecular Cyclization: The second amino group of the ethylenediamine backbone then performs an intramolecular nucleophilic attack on the carbon of the imine. This ring-closing step forms the five-membered dihydroimidazole ring. Subsequent proton transfer and stabilization yield the final product.
Caption: Fig. 1: Reaction Mechanism.
Q2: Why is a catalyst often required, and what are the common choices?
A2: While the reaction can proceed without a catalyst, it is often slow and low-yielding. A catalyst is used to accelerate both the initial condensation and the subsequent cyclization steps.
-
Protic Acids (e.g., Acetic Acid): These protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the amine.
-
Lewis Acids/Oxidants (e.g., Iodine, I₂): Iodine is a popular and effective catalyst. It facilitates the oxidative cyclization of the intermediate, promoting high yields under mild conditions.[1][2] Other agents like hydrogen peroxide with sodium iodide, or tert-butyl hypochlorite have also been successfully used.[1][3]
Q3: What are typical yields for this synthesis?
A3: Yields are highly dependent on the chosen protocol, catalyst, and purification method. With optimized conditions, yields can be quite good, often ranging from 80% to over 95%. For instance, methods using iodine as a catalyst or hydrogen peroxide with sodium iodide have reported excellent yields.[1][3]
Troubleshooting Guide: Optimizing Your Reaction
This section addresses specific experimental issues in a Q&A format to help you diagnose and solve problems.
Q4: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
A4: Low yield is a common problem that can be traced to several factors. Use the following logic to diagnose the issue:
Caption: Fig. 2: Troubleshooting workflow for low reaction yield.
-
Causality (Incomplete Reaction): If starting materials remain, the reaction has not reached completion. This points to issues with kinetics or equilibrium. The formation of water as a byproduct can make the reaction reversible. Adding a dehydrating agent like anhydrous magnesium sulfate can drive the reaction forward.[3] Increasing temperature provides the necessary activation energy, but excessive heat can promote side reactions.
-
Causality (Side Reactions): The presence of multiple unexpected spots on a TLC plate indicates side product formation. Ethylenediamine, if used in large excess, can react further. Similarly, high temperatures can sometimes lead to the formation of bis-amides or other condensation byproducts, especially in syntheses starting from fatty acids and complex amines.[4]
Q5: I'm observing the formation of a significant, hard-to-remove impurity. What could it be and how do I prevent it?
A5: A common side product in imidazoline synthesis is the corresponding bis-amide, formed by the reaction of two aldehyde molecules with one molecule of ethylenediamine in an alternative pathway.
-
Prevention: This is often a result of improper stoichiometry or localized high concentrations of the aldehyde. Ensure slow, dropwise addition of the 4-nitrobenzaldehyde solution to the ethylenediamine solution under vigorous stirring. This maintains a relative excess of the diamine and favors the desired intramolecular cyclization over intermolecular side reactions.
-
Removal: If formed, purification can be challenging due to similar polarities. Flash column chromatography with a carefully selected solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexane) is typically the most effective method.
Q6: The reaction work-up and product isolation are difficult. The product seems to be water-soluble or forms an emulsion. What should I do?
A6: The basic nitrogen atoms in the imidazoline ring can become protonated, especially if the reaction is run under acidic conditions, forming a salt that is soluble in water.
-
Solution: During the work-up, neutralize the reaction mixture carefully with a base like sodium bicarbonate or dilute ammonium hydroxide solution until the pH is basic (pH 8-9).[5][6] This deprotonates the product, making it less water-soluble and easier to extract into an organic solvent like ethyl acetate or dichloromethane. If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it.
Experimental Protocols & Data
Protocol 1: Iodine-Catalyzed Synthesis
This protocol is adapted from methodologies known for their efficiency and high yields under mild conditions.[1]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in ethanol.
-
Addition: Add ethylenediamine (1.2 eq) to the mixture.
-
Catalyst: Add molecular iodine (I₂, 1.2 eq) portion-wise while stirring. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde spot has disappeared (typically 2-4 hours).
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Table 1: Optimization of Reaction Conditions
The choice of catalyst and solvent significantly impacts reaction outcomes. The following table summarizes various reported conditions for analogous syntheses to guide optimization.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| I₂ / K₂CO₃ | Ethanol | Room Temp | 90-95 | [1] |
| H₂O₂ / NaI / MgSO₄ | tert-Butanol | 80 | ~97 | [3] |
| tert-Butyl Hypochlorite | Dichloromethane | Room Temp | 85-92 | [1] |
| Acetic Acid (reflux) | Glacial Acetic Acid | 100-110 | 65-75 | [6] |
Note on Electron-Withdrawing Groups: The presence of the electron-withdrawing nitro group on the aromatic aldehyde generally increases the rate of reaction compared to aldehydes with electron-donating groups.[7] This is because it enhances the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack by ethylenediamine more favorable.
References
-
Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and 2-Oxazolines from Aldehydes with Molecular Iodine. Synlett, 2006(02), 227-230. [Link]
-
Bai, G.-y., et al. (2011). A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide. Synthesis, 2011(10), 1599-1603. [Link]
-
Bagwan, S. M., et al. (2022). PREPARATION OF 2, 4, 5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN Journal of Chemistry, 15(3), 1861-1866. [Link]
-
Sharma, D., et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 405-411. [Link]
-
Various Authors. Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]
- Chen, J., et al. (2022). Synthesis method of imidazoline compound.
-
Wu, Y., et al. (2014). An efficient one-pot synthesis process for preparing 2-imidazolines. Australian Journal of Chemistry, 67(10), 1516-1521. [Link]
Sources
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- 2. connectsci.au [connectsci.au]
- 3. A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide [organic-chemistry.org]
- 4. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 5. ijfmr.com [ijfmr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Navigating the Challenges of Purifying Substituted Imidazole Derivatives
Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of substituted imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why these challenges occur and how to overcome them effectively.
Introduction: The Unique Purification Profile of Imidazoles
Substituted imidazoles are a cornerstone of medicinal chemistry and materials science, renowned for their diverse biological activities and applications.[1][2][3] However, their unique physicochemical properties, including their basicity, polarity, and potential for hydrogen bonding, frequently complicate their purification.[4][5] This guide provides a structured approach to troubleshooting the most common purification techniques: column chromatography, recrystallization, and acid-base extraction.
Part 1: Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during your purification workflow, followed by detailed, step-by-step solutions and the scientific rationale behind them.
Column Chromatography Complications
Column chromatography is a workhorse technique for purifying imidazole derivatives, but it's not without its pitfalls.
Q1: My substituted imidazole derivative is showing significant tailing on the silica gel column, leading to poor separation and broad peaks. What's causing this and how can I fix it?
A1: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on acidic silica gel.[6] This occurs due to strong, non-ideal interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica.[7] This interaction slows down a portion of the analyte molecules, causing them to lag behind the main band, resulting in a "tail."
Solutions:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[6]
-
Protocol: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[6]
-
Mechanism: The basic modifier competitively binds to the acidic silanol groups on the silica, effectively neutralizing them. This minimizes the secondary interactions with your imidazole derivative, resulting in more symmetrical peaks and improved separation.[6][7]
-
-
Change of Stationary Phase: If a basic modifier is not sufficient or compatible with your compound, consider a different stationary phase.
-
Recommendation: Switch to neutral or basic alumina. Alumina has fewer acidic sites compared to silica and can provide better peak shapes for basic compounds.[6][7]
-
Alternative: For less polar imidazole derivatives, reversed-phase chromatography (e.g., using a C18 column) can be an excellent alternative where the primary separation mechanism is based on hydrophobicity rather than polar interactions.[6]
-
Q2: My imidazole derivatives are co-eluting, and I can't achieve baseline separation despite trying various solvent systems.
A2: Co-elution of compounds with similar polarities is a common challenge. The key is to exploit subtle differences in their properties to enhance separation.
Solutions:
-
Employ Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can significantly improve resolution.[6]
-
Workflow: Start with a less polar mobile phase to allow the less polar compounds to separate at the top of the column. Gradually increase the polarity of the mobile phase to elute the more polar compounds sequentially.[6] This sharpens the peaks and can resolve closely eluting species.
-
-
Modify the Mobile Phase: Experiment with different solvent systems to alter the selectivity.
-
Strategy: Common solvent systems for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[6] Consider switching to a different solvent family (e.g., from an alcohol-based system to an ether-based one) as this can change the nature of the interactions between your compounds, the stationary phase, and the mobile phase.
-
-
Dry Loading: The way you load your sample onto the column can impact the separation.
-
Protocol: Instead of dissolving your crude product in a small amount of solvent and loading it directly, pre-adsorb it onto a small amount of silica gel.[6][8] To do this, dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your column.[8]
-
Benefit: Dry loading often results in a more uniform and narrower starting band, which translates to sharper peaks and better separation throughout the chromatographic run.[6]
-
Q3: I'm experiencing very low recovery of my imidazole derivative after column chromatography.
A3: Low recovery can be due to several factors, from irreversible binding to compound degradation.
Solutions:
-
Assess for Irreversible Adsorption: Your compound might be binding too strongly to the silica gel.
-
Troubleshooting: This can be mitigated by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before running the column.[9]
-
-
Check for Compound Instability: Imidazole derivatives can sometimes be unstable on acidic silica gel.
-
Diagnosis: To check for instability, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading.
-
Solution: If instability is confirmed, use a less acidic stationary phase like neutral alumina or consider a different purification method altogether, such as recrystallization or acid-base extraction.[9]
-
Caption: Decision tree for troubleshooting common column chromatography issues.
Recrystallization Riddles
Recrystallization is a powerful technique for obtaining highly pure crystalline solids, but finding the right conditions can be tricky.[10][11]
Q1: I can't find a suitable solvent for the recrystallization of my substituted imidazole. It's either too soluble in everything or not soluble enough.
A1: Finding the ideal solvent, one that dissolves your compound well when hot but poorly when cold, is the cornerstone of successful recrystallization.[12]
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities.[6]
-
Procedure: Place a small amount of your crude product in several test tubes. To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise.[6] Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.[6]
-
-
Use a Two-Solvent System (Mixed Solvents): This is an excellent strategy when no single solvent is ideal.[10][13]
-
Protocol:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Heat the solution to boiling.
-
Slowly add a "bad" solvent (one in which your compound is poorly soluble but is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly.[13]
-
-
Common Pairs: For polar organic compounds like many imidazoles, common mixed solvent systems include ethanol/water, acetone/water, and diethyl ether/methanol.[13]
-
Q2: My imidazole derivative is "oiling out" during recrystallization instead of forming crystals.
A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[6] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities.
Solutions:
-
Lower the Cooling Temperature: Try cooling the solution more slowly and to a lower temperature.
-
Use a Lower-Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Dilute the Solution: Add more of the hot solvent before cooling. This can prevent the compound from coming out of solution above its melting point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[13]
-
Seed the Solution: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.
| Solvent System | Polarity | Common Use Case |
| Ethanol/Water | Polar | For polar imidazoles with some water solubility.[13] |
| Ethyl Acetate/Hexane | Medium to Nonpolar | For less polar derivatives. |
| Toluene | Nonpolar | For nonpolar, aromatic-rich imidazoles. |
| Isopropanol | Polar | A good single solvent for many moderately polar compounds. |
Acid-Base Extraction Exasperations
This technique is ideal for separating basic imidazole derivatives from neutral or acidic impurities.[14][15]
Q1: An emulsion has formed during the acid-base extraction of my imidazole, and the layers won't separate.
A1: Emulsions are common, especially when the mixture is shaken too vigorously.[6]
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion and force the separation of the layers.[6]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
Q2: After neutralizing the acidic aqueous layer, my imidazole derivative doesn't precipitate out.
A2: This usually indicates that your protonated imidazole salt is still soluble in the aqueous layer even after neutralization.
Solutions:
-
Back-Extraction: After neutralizing the aqueous layer, extract it multiple times with an organic solvent like dichloromethane or ethyl acetate.[7] The neutral imidazole will partition into the organic layer. Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent.[7]
-
Check the pH: Ensure you have added enough base to fully deprotonate the imidazole. Use pH paper to confirm that the solution is basic.
-
Consider Water Solubility: Some substituted imidazoles are inherently water-soluble.[7] In such cases, back-extraction is the most reliable method for recovery.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane.[7]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic N-alkylated imidazole will become protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[7]
-
Separation: Separate the aqueous layer.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic.[7]
-
Isolation:
-
If the product precipitates, collect it by vacuum filtration.
-
If no precipitate forms, perform a back-extraction with an organic solvent.[7]
-
-
Drying and Solvent Removal: Dry the combined organic extracts and remove the solvent under reduced pressure to obtain the purified product.[7]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my substituted imidazole synthesis?
A: Impurities often depend on the synthetic route. Common impurities can include unreacted starting materials, isomeric products (e.g., 1,2-disubstituted vs. 2-substituted benzimidazoles), and byproducts from side reactions, such as the formation of quinoxaline-type impurities from the reaction of aromatic diamines with glyoxal.[14][16]
Q: Can I use activated carbon to decolorize my crude imidazole product?
A: Yes, activated carbon is effective at removing highly colored impurities.[14] However, it can also adsorb your product, leading to lower yields. Use it sparingly. Add a small amount to a hot solution of your crude product, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[12]
Q: My imidazole derivative is chiral. What are the best methods for chiral purification?
A: Chiral purification of substituted imidazoles often requires specialized techniques. Chiral High-Performance Liquid Chromatography (HPLC) using columns with chiral stationary phases is a common and effective method.[17][18] Alternatively, diastereomeric salt formation can be used. This involves reacting the racemic imidazole with a chiral acid or base to form diastereomeric salts, which can then be separated by conventional crystallization, followed by regeneration of the enantiomerically pure imidazole.
Caption: A general workflow for the purification of substituted imidazole derivatives.
References
-
Evaluation of chiral purity for a substituted imidazole p38 MAP kinase inhibitor and its intermediates using a single chiral capillary electrophoresis method. PubMed. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. PMC. Available at: [Link]
-
Expanding Selectivity and Improving Retention with Mixed-Mode Chromatography. Waters Blog. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Experiment 2: Recrystallization. Available at: [Link]
-
Imidazole Impurities and Related Compound. Veeprho. Available at: [Link]
- Affinity purification methods involving imidazole elution. Google Patents.
-
Removal of Imidazole from my crude product solution. Reddit. Available at: [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. Available at: [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]
- Isolation of imidazoles from their aqueous solutions. Google Patents.
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]
-
Removing imidazole in a workup?. Reddit. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at: [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]
-
Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. PMC - NIH. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]
- Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. Google Patents.
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Available at: [Link]
-
Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Wiley Online Library. Available at: [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]
-
Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants. ResearchGate. Available at: [Link]
-
270 questions with answers in IMIDAZOLES. ResearchGate. Available at: [Link]
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Technical Support Center: Synthesis of 2,4,5-Triphenyl-1H-Imidazole (Lophine)
Introduction: The Challenge of Synthesizing Lophine
Welcome to the technical support guide for the synthesis of 2,4,5-triphenyl-1H-imidazole, also known as lophine. This remarkable molecule, first synthesized over a century ago, is a cornerstone for research in various fields due to its unique chemiluminescent, fluorescent, and pharmacological properties.[1][2][3] Its applications range from dye-sensitized solar cells and fluorescent probes to potential use in drug development.[1][4][5][6]
The most common and historically significant method for its synthesis is the Debus-Radziszewski reaction.[7][8][9] This multicomponent reaction (MCR) involves the condensation of benzil, an aldehyde (benzaldehyde), and an ammonia source, typically ammonium acetate.[10][11] While elegant in its convergence, the reaction is notorious for variable and often low yields, suffering from side reactions and requiring harsh conditions.[7][12]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanics, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you consistently achieve high yields.
Core Reaction: The Debus-Radziszewski Synthesis
The foundational synthesis involves a one-pot condensation of three components. Understanding the basic mechanism is key to troubleshooting and optimization.
Caption: Fig. 1: A simplified diagram of the plausible reaction pathway for the Debus-Radziszewski synthesis of lophine.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 2,4,5-triphenyl-1H-imidazole.
Q1: Why is the yield of my Debus-Radziszewski synthesis consistently low?
A1: This is the most frequent challenge. Low yields are not due to a single factor but often a combination of issues inherent to this multi-component reaction.[12]
-
Causality: The reaction requires the successful collision and reaction of three different components. Any deviation from optimal conditions can favor competing side reactions or cause degradation.
-
Key Factors & Solutions:
-
Sub-optimal Stoichiometry: The molar ratio of reactants is critical. The ammonia source, ammonium acetate, is typically used in excess to drive the equilibrium towards the formation of the diimine intermediate and to act as a catalyst.[12][13]
-
Recommendation: Start with a molar ratio of Benzil (1 eq), Benzaldehyde (1 eq), and Ammonium Acetate (3-5 eq).[13]
-
-
Reagent Purity: Benzaldehyde is highly susceptible to oxidation to benzoic acid, especially when exposed to air and light.[14] Benzoic acid will not participate in the reaction and can introduce impurities, complicating purification.
-
Recommendation: Use freshly distilled or newly opened, colorless benzaldehyde.
-
-
Harsh Reaction Conditions: Traditional protocols often use glacial acetic acid as a solvent and require refluxing at high temperatures for extended periods (1-3 hours).[10][11] These conditions can lead to the degradation of reactants and the final product, resulting in a dark, tarry reaction mixture and reduced yield.[12]
-
Recommendation: Explore lower reaction temperatures and shorter times by incorporating a catalyst (see Q4). For example, some catalyst-free methods in glycerol found that temperatures above 90°C decreased the yield.[15]
-
-
Formation of Byproducts: The reaction can produce side products, such as oxazoles, which lowers the yield of the desired imidazole.[7][12]
-
Recommendation: Optimizing the reaction conditions (temperature, catalyst, solvent) is the primary way to minimize these side reactions.
-
-
Q2: My reaction time is several hours, and the energy consumption is high. How can I make the synthesis more efficient?
A2: You are encountering a well-known drawback of the conventional method. Modern techniques can drastically reduce reaction times from hours to minutes.
-
Causality: The conventional heating method relies on thermal energy transfer, which can be slow and inefficient. Alternative energy sources can provide more direct and rapid energy input to the reacting molecules.
-
Solutions:
-
Microwave Irradiation (MAOS): Microwave-assisted organic synthesis is highly effective for this reaction. It provides rapid, uniform heating, often leading to dramatically shorter reaction times and improved yields.[16] Reactions that take hours under reflux can often be completed in 2-5 minutes.[16]
-
Ultrasonication: Using an ultrasonic bath can also accelerate the reaction, often allowing it to proceed at a lower temperature (even room temperature in some cases) by promoting molecular collision and mass transfer through acoustic cavitation.[4]
-
Q3: What is the role of the solvent, and can I perform this reaction under "green" or solvent-free conditions?
A3: The solvent plays a critical role in reactant solubility, influencing reaction kinetics and overall yield.[4] The choice of solvent is a powerful tool for optimization.
-
Causality: Solvents mediate the interaction between reactants. The polarity and protic/aprotic nature of the solvent can stabilize or destabilize intermediates, directly affecting the reaction pathway and rate.[4]
-
Solutions & Alternatives:
-
Solvent Optimization: While glacial acetic acid is traditional, studies have shown that other solvents can give superior results. An ethanol-water mixture (1:1), for instance, has been reported to produce yields as high as 90%.[4]
-
Solvent-Free Synthesis: This is an excellent "green chemistry" approach. The reactants are mixed and heated together, often with a solid catalyst. This method is highly efficient, minimizes waste, and simplifies work-up. Yields are often excellent (98-99%).[1]
-
Ionic Liquids: Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate can act as both the catalyst and the reaction medium, leading to high yields and easy product separation.
-
Q4: I've seen many papers using catalysts. How do they work, and which one should I choose?
A4: The use of a catalyst is perhaps the single most effective strategy for improving the yield and efficiency of lophine synthesis.[1]
-
Causality: Catalysts provide an alternative, lower-energy reaction pathway. In this synthesis, acid catalysts are common. They work by activating the carbonyl groups of benzil and benzaldehyde, making them more electrophilic and susceptible to nucleophilic attack by ammonia, thereby accelerating the key condensation steps.
-
Recommended Catalysts: The best choice depends on your laboratory's resources and goals (e.g., cost, reusability, green chemistry). The following table summarizes several effective options.
| Catalyst Type | Specific Example | Typical Conditions | Reported Yield | Key Advantages | Reference |
| Inorganic Salt | Sodium Dihydrogen Phosphate (NaH₂PO₄) | 120°C, Solvent-Free, 25-45 min | 98-99% | Inexpensive, simple, high yield. | [1] |
| Nanoparticles | NiO Nanoparticles | 120°C, Solvent-Free, 10mg catalyst | Good to Excellent | High efficiency, potential for recyclability. | [1] |
| Solid Acid | H₂SO₄ immobilized on SiO₂ | 110°C, 1 hr | 90% | Heterogeneous (easy to remove), effective. | [13] |
| Ionic Liquid | Diethyl Ammonium Hydrogen Phosphate | 100°C, Solvent-Free, Short time | Excellent | Reusable, green, easy work-up. | |
| Organocatalyst | Taurine | Reflux in EtOH/H₂O (1:1) | 90% | Environmentally friendly, mild conditions. | [4] |
| Natural Catalyst | Syzygium Cumini Seed Extract | 80°C, 15 mol% catalyst | 96% | Green, sustainable, inexpensive. | [17] |
Q5: What is the most reliable procedure for product isolation and purification?
A5: Proper work-up is crucial to remove unreacted starting materials and the catalyst, ensuring a high-purity final product.
-
Causality: The crude reaction mixture contains the desired product, excess ammonium acetate, potentially the catalyst, and various byproducts. A systematic purification sequence is needed to isolate the lophine.
-
Standard Protocol:
-
Cooling & Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The crude product often precipitates out.
-
Aqueous Wash: Pour the reaction mixture into a large volume of cold water or ice-water.[5][11][13] This step is critical as it dissolves the highly soluble ammonium acetate and other polar impurities.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining water-soluble impurities.
-
Neutralization (if acidic): If the reaction was run in an acidic solvent like glacial acetic acid, the filtrate can be neutralized with ammonium hydroxide to precipitate a second crop of the product, which can be collected and combined with the first.[5][11]
-
Recrystallization: The most common and effective method for final purification is recrystallization from ethanol.[5][13] Dissolve the crude solid in a minimum amount of hot ethanol, then allow it to cool slowly to form pure white crystals of 2,4,5-triphenyl-1H-imidazole.
-
Experimental Protocols
Protocol 1: Standard Synthesis in Glacial Acetic Acid
This protocol is based on the traditional Debus-Radziszewski method.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (25 mmol), benzaldehyde (25 mmol), and ammonium acetate (130 mmol).[5]
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask.[5]
-
Reaction: Heat the mixture to reflux in an oil bath with constant stirring for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: Cool the mixture to room temperature. Pour the cooled mixture into 500 mL of cold water with stirring.[5]
-
Purification: Collect the resulting precipitate by suction filtration. Neutralize the filtrate with ammonium hydroxide to collect a second crop of solid.[5] Combine the solids, wash with water, and dry.
-
Recrystallization: Recrystallize the crude product from aqueous ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.[5]
Protocol 2: High-Yield, Solvent-Free Catalyzed Synthesis
This protocol utilizes a cost-effective catalyst for a more efficient and environmentally friendly synthesis.[1]
-
Setup: In a round-bottom flask, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and sodium dihydrogen phosphate (NaH₂PO₄) (33 mol%).[1]
-
Reaction: Heat the solvent-free mixture in an oil bath at 120°C for 25-45 minutes. Monitor the reaction's progress using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature.
-
Purification: Wash the mixture with water to remove the catalyst and excess ammonium acetate. Collect the solid product by filtration.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the pure lophine derivative.
References
- BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions. BenchChem Technical Support.
- Thieme. (2024).
- Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions.
- BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis. BenchChem Technical Support.
- Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie.
-
ResearchGate. (n.d.). (a) Effect of the solvent on the yield of 2,4,5-triphenyl-1H-imidazole.... [Link]
- BenchChem. (n.d.). Troubleshooting low bioactivity in synthesized imidazole-based compounds. BenchChem Technical Support.
-
Slideshare. (n.d.). Synthesis of triphenyl imidazole. [Link]
- Karimi, M., & Alimohammadi, Z. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
- Shaliyev, N. N., et al. (2013). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Antibacterial Activity. Oriental Journal of Chemistry.
- Jain, S. K., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.
-
ResearchGate. (n.d.). Table 2. Synthesis of 2,4,5-triphenyl-1H-imidazole in various conditions. [Link]
-
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]
-
IJFMR. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1H-SUBSTITUTED 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVE. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. [Link]
-
IJCRT. (2023). SYNTHESIS OF 2, 4, 5 -TRIPHENYL IMIDAZOLE. [Link]
-
MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
-
Bentham Science. (n.d.). Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles. [Link]
-
Rasayan Journal of Chemistry. (n.d.). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]
-
ResearchGate. (n.d.). Synthesis of lophine. [Link]
-
Weird Science. (n.d.). Lophine – The Great Synthesis. [Link]
-
Reddit. (n.d.). Imidazole synthesis. [Link]
-
NIH. (n.d.). Lophine (2,4,5-triphenyl-1H-imidazole). [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Wikipedia. (n.d.). Lophine. [Link]
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Technical Support Center: Navigating the Stability of Nitrophenyl-Containing Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the stability challenges of nitrophenyl-containing heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sensitive molecules. The presence of a nitrophenyl group, while crucial for the biological activity of many heterocyclic scaffolds, introduces specific chemical liabilities.[1][2] The strong electron-withdrawing nature of the nitro group can influence the reactivity and stability of the entire molecule, making it susceptible to various degradation pathways.[2][3][4]
This resource provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind common stability issues and offer validated protocols to help you anticipate, troubleshoot, and mitigate these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My nitrophenyl-containing heterocyclic compound is showing unexpected degradation during storage in solution. What are the most likely causes?
A1: Degradation in solution is a common issue and is typically driven by three primary factors: hydrolysis, photodecomposition, and pH-dependent reactions.
-
Hydrolysis: The electron-withdrawing nitro group can make adjacent functional groups, such as esters or amides, more susceptible to nucleophilic attack by water.[5][6][7] This is particularly true for nitrophenyl esters, which are often used as model substrates for hydrolytic enzymes due to their inherent reactivity.[5][8] The stability can be highly dependent on the solution's pH.[9][10]
-
Photodegradation: Nitroaromatic compounds are known to be photosensitive.[11][12] Upon exposure to light, particularly UV light, the nitro group can be excited, leading to intramolecular hydrogen abstraction and rearrangement, ultimately resulting in degradation products.[13][14][15] This can manifest as a color change in the solution or the appearance of new peaks in your analytical chromatogram.
-
pH Extremes: Both acidic and alkaline conditions can catalyze degradation.[9][10] Under strongly acidic conditions, denitrosation (if applicable to the structure) or hydrolysis may be accelerated.[9][10] In alkaline solutions, other degradation pathways can be initiated.[9][10] It's crucial to determine the pH of optimal stability for your specific compound.
Q2: I'm observing a loss of bioactivity in my cell-based assays. Could this be related to compound stability?
A2: Absolutely. The reducing environment within cells can lead to the metabolic reduction of the nitro group.[16][17][18] This is a well-documented pathway for the degradation of nitroaromatic compounds by bacteria and mammalian cells.[16][17][18] The reduction can proceed through nitroso and hydroxylamino intermediates to the corresponding amine.[17][19] These reduced metabolites will have different electronic and steric properties and are unlikely to retain the same biological activity as the parent compound. This metabolic instability can lead to a significant underestimation of your compound's potency.
Q3: What is a "forced degradation study," and why is it important for my nitrophenyl-containing compound?
A3: A forced degradation or "stress testing" study is an essential part of drug development and is highly recommended for any research involving potentially unstable compounds.[11][12][20] It involves intentionally subjecting your compound to harsh conditions—such as high heat, humidity, strong acid/base, oxidation, and intense light—that are more severe than accelerated stability testing conditions.[11][12]
The primary goals of a forced degradation study are to:
-
Identify Potential Degradants: Determine the likely degradation products that could form under various conditions.[11][12]
-
Elucidate Degradation Pathways: Understand the chemical reactions that lead to the breakdown of your molecule.[11][12]
-
Develop Stability-Indicating Analytical Methods: Ensure that your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products, which is crucial for accurate quantification in stability studies.[20]
-
Inform Formulation and Storage: The results help in developing a stable formulation and defining appropriate storage conditions.[11][12][[“]]
For nitrophenyl-containing compounds, this is particularly important to understand their susceptibility to light, pH, and reductive environments.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Sample Preparation or Storage
-
Symptom: Appearance of new, unexpected peaks in your HPLC chromatogram, often accompanied by a decrease in the peak area of the parent compound.
-
Possible Cause: Chemical degradation due to factors like solvent reactivity, pH of the diluent, light exposure during handling, or elevated temperature.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Poor Reproducibility in Biological Assays
-
Symptom: High variability in dose-response curves or inconsistent IC50 values between experimental runs.
-
Possible Cause: Degradation of the compound in the assay medium, particularly due to metabolic reduction of the nitro group by cellular enzymes.[17][18]
Troubleshooting and Mitigation Protocol
Step 1: Assess Stability in Assay Medium
-
Prepare a stock solution of your compound.
-
Dilute the compound to the final working concentration in the cell culture medium (with and without cells/cellular extracts).
-
Incubate the samples under the same conditions as your assay (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, quench the reaction (e.g., by adding acetonitrile to precipitate proteins) and analyze the remaining parent compound by a validated stability-indicating HPLC-UV or LC-MS method.[22][23][24]
Step 2: Data Analysis & Interpretation
-
Plot the percentage of the remaining parent compound versus time. A significant decrease indicates instability.
-
Compare stability in the presence and absence of cells/extracts. Faster degradation in the presence of cells strongly suggests metabolic breakdown.[17][18]
Step 3: Mitigation Strategies
-
Reduce Incubation Time: If possible, shorten the duration of the assay to minimize degradation.
-
Consider Acellular Assays: If the target is a purified enzyme, an acellular assay will eliminate metabolic concerns.
-
Structural Modification: If instability is a persistent issue, medicinal chemistry efforts may be needed to modify the scaffold to reduce its susceptibility to nitro-reduction while maintaining activity.
Illustrative Stability Data
The following table shows representative data for a hypothetical nitrophenyl-containing heterocyclic compound under different conditions.
| Condition | Incubation Time (hours) | % Parent Compound Remaining | Potential Degradation Pathway |
| Storage (4°C, dark) | 24 | 99.5% | Minimal |
| Aqueous Buffer (pH 7.4, RT, ambient light) | 8 | 85.2% | Photolysis / Hydrolysis |
| Aqueous Buffer (pH 9.0, RT, dark) | 8 | 70.1% | Base-catalyzed Hydrolysis[6][9] |
| Cell Culture Medium (with cells, 37°C) | 8 | 45.8% | Metabolic Nitro-Reduction[17][18] |
Key Degradation Pathways Overview
The stability of nitrophenyl-containing heterocycles is governed by several key chemical transformations. Understanding these pathways is the first step toward controlling them.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. consensus.app [consensus.app]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Analytical Techniques for Imidazole Compound Detection
Introduction
Welcome to the Technical Support Center dedicated to the analytical challenges and solutions for the detection of imidazole-containing compounds. Imidazole and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, biologically active molecules, and industrial chemicals.[1][2] Their diverse applications necessitate robust and reliable analytical methods for quantification and characterization across various matrices, from pharmaceutical formulations and biological fluids to environmental samples and food products.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your analytical workflows. We will delve into the "why" behind experimental choices, empowering you to develop self-validating and highly reliable methods.
Core Analytical Techniques: An Overview
The primary techniques for imidazole analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[1] The choice of technique is dictated by the analyte's properties (e.g., polarity, volatility), the complexity of the sample matrix, and the required sensitivity and selectivity.
| Technique | Primary Applications | Key Advantages | Common Challenges |
| HPLC-UV/DAD | Pharmaceutical quality control, routine analysis of relatively simple mixtures.[1][4][5] | Versatile, robust, widely available. | Lower sensitivity for trace analysis, potential for co-elution in complex matrices.[6] |
| LC-MS/MS | Bioanalysis (plasma, urine), environmental monitoring, trace-level quantification in complex matrices.[1][7] | High sensitivity and selectivity, structural confirmation. | Matrix effects (ion suppression/enhancement), higher instrument cost and complexity.[2][7] |
| GC-MS | Analysis of volatile and semi-volatile imidazoles, detection in food and environmental samples.[1][8] | High resolution and sensitivity for suitable compounds.[8] | Often requires derivatization for polar imidazoles to improve volatility.[8][9] |
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of imidazole compounds, highlighting critical decision points.
Caption: A generalized workflow for the analysis of imidazole compounds.
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is a cornerstone of imidazole analysis. However, the polar nature of many imidazole derivatives can present unique challenges.
FAQs for HPLC Analysis
Q1: My imidazole compound shows poor retention on a standard C18 column, eluting near the void volume. How can I improve retention?
A1: This is a common issue due to the high polarity of many imidazoles.[6] Here are several strategies, from simple adjustments to more advanced column chemistry:
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For highly polar imidazoles, you may need to use a high aqueous mobile phase (e.g., >95% water).[10]
-
Adjust Mobile Phase pH: Imidazoles are basic compounds. Operating at a pH above their pKa (typically around 7) will neutralize them, increasing their hydrophobicity and retention on a reversed-phase column. Consider using a high-pH stable column, such as a Waters XTerra or Agilent Zorbax Extend.[10]
-
Use a Different Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds. A HILIC column (e.g., a silica or amide-based column) with a highly organic mobile phase can provide excellent retention for imidazoles.[10]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes.
-
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged imidazole, increasing its retention on a reversed-phase column.[2]
Q2: I'm observing poor peak shape (tailing or fronting) for my imidazole analyte. What are the likely causes and solutions?
A2: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Silanol Interactions: Residual silanol groups on the silica support of the column can interact with the basic imidazole analyte, causing peak tailing.
-
Mobile Phase pH: Ensure the mobile phase pH is consistent and appropriate for your analyte and column. Buffering the mobile phase is crucial for reproducible retention times and peak shapes.[13]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Metal Chelation: Some imidazole-containing compounds can chelate metal ions from the HPLC system or column, leading to peak tailing. Adding a chelating agent like EDTA to the mobile phase can mitigate this issue.[2][7]
Q3: How do I choose between methanol and acetonitrile as the organic modifier in my mobile phase for imidazole analysis?
A3: The choice between methanol and acetonitrile can significantly impact selectivity and resolution.
-
Methanol: Tends to be a better solvent for many imidazole compounds and can offer different selectivity compared to acetonitrile. It is also considered a more environmentally friendly solvent.[4]
-
Acetonitrile: Often provides sharper peaks and lower backpressure.
-
Recommendation: It is advisable to screen both solvents during method development. A study on the separation of four imidazole anti-infective drugs found that a methanol-based mobile phase provided better resolution and shorter retention times compared to acetonitrile.[4]
Experimental Protocol: HPLC-UV Analysis of Imidazole Antimycotics in a Cream Formulation
This protocol is adapted for the simultaneous determination of several imidazole-based antifungal drugs.[1]
-
Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Disperse the sample in methanol or acetonitrile.
-
Perform solid-phase extraction (SPE) for sample clean-up. A diol sorbent can be effective for quantitative drug recovery.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[1]
-
-
Chromatographic Conditions:
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) or a similar reversed-phase column.[1][4]
-
Mobile Phase: A mixture of methanol and 0.025 M KH2PO4 (e.g., 70:30, v/v), adjusted to an acidic pH (e.g., 3.20 with phosphoric acid).[1][4]
-
Detection: UV detector set at an appropriate wavelength (e.g., 300 nm).[1][4]
-
Injection Volume: 20 µL.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of the imidazole compounds in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.[1]
-
GC-MS Troubleshooting Guide
Gas Chromatography-Mass Spectrometry is a powerful technique for imidazole analysis, particularly for volatile derivatives. However, the inherent polarity and low volatility of many imidazoles often necessitate a derivatization step.[8][9]
FAQs for GC-MS Analysis
Q1: My imidazole compound is not volatile enough for GC analysis. What are my options for derivatization?
A1: Derivatization is crucial for making polar imidazoles amenable to GC analysis by increasing their volatility and thermal stability.[2]
-
Silylation: Reagents like N-trimethylsilylimidazole (TMSI) are effective for derivatizing hydroxyl and carboxylic acid groups.[9]
-
Acylation: Acetic anhydride can be used for acetylation. A methyl sulfoxide/1-methylimidazole system can aid in solubilizing carbohydrates for acetylation, which may be applicable to certain imidazole derivatives.[14]
-
Alkylation: Isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol is a common and effective method for derivatizing a range of imidazole-like compounds.[8]
Q2: I am having trouble with the derivatization of my imidazole compounds using isobutyl chloroformate. What are the optimal conditions?
A2: The efficiency of this derivatization is highly dependent on the reaction conditions.
-
Reagent Stoichiometry: The amounts of acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate need to be optimized. For a selection of seven imidazole-like compounds, optimal amounts were found to be 90 μL acetonitrile, 60 μL pyridine, 200 μL anhydrous ethanol, and 70 μL isobutyl chloroformate.[8]
-
pH Optimization: The pH of the extraction solution significantly impacts the efficiency. For the simultaneous extraction of seven imidazole-like compounds, a pH of 8.0 was found to be optimal.[8]
Q3: What are the characteristic fragmentation patterns of imidazole compounds in EI-MS?
A3: Understanding the fragmentation patterns is key to structural elucidation.
-
Stable Imidazole Ring: The imidazole ring itself is quite stable and does not typically open during fragmentation.[15]
-
Loss of Substituents: The major fragmentation route involves the loss of substituents as small, stable molecules (e.g., NH3, CO2, CO).[15]
-
Ribose Moiety Fragmentation (for nucleosides): If a ribose moiety is present, it can cleave off water molecules, undergo a cross-ring cleavage, or break away as a whole.[15]
Visualizing the Derivatization and GC-MS Workflow
Caption: A typical workflow for the GC-MS analysis of imidazoles requiring derivatization.
LC-MS/MS Troubleshooting Guide
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for sensitive and selective quantification of imidazoles in complex matrices. However, matrix effects are a significant hurdle.
FAQs for LC-MS/MS Analysis
Q1: I am experiencing significant signal suppression (matrix effects) when analyzing imidazole compounds in plasma using LC-MS/MS. How can I mitigate this?
A1: Matrix effects are a primary challenge in LC-MS/MS and require a multi-faceted approach to overcome.[2]
-
Effective Sample Preparation: This is the most critical step.
-
Isotope-Labeled Internal Standards: This is the most reliable way to compensate for matrix effects. A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[2][7]
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from the majority of the matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column.[2]
Q2: How can I stabilize labile, noncovalent protein-imidazole complexes for native mass spectrometry?
A2: Imidazole and its derivatives can act as charge-reducing reagents to stabilize noncovalent complexes during native electrospray ionization (ESI)-MS. Adding these reagents to the solution before ESI lowers the charge acquired by the complex, which in turn reduces Coulombic repulsion that can lead to dissociation in the gas phase. Hydrophobic substituents at the 2-position of the imidazole ring, such as in 2-isopropylimidazole, have been shown to be particularly effective at improving both charge reduction and gas-phase stability.[16]
Experimental Protocol: LC-MS/MS for Imidazoles in Environmental Water Samples
This protocol is based on a method for the simultaneous determination of 21 imidazoles in water, sediment, and soil.[7]
-
Sample Preparation (Water Samples):
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter membrane.[1]
-
Add Na2EDTA to chelate metal ions that may interfere with the analysis.[1][7]
-
Spike the sample with isotope-labeled internal standards.[1][7]
-
Perform Solid-Phase Extraction (SPE) using an Oasis HLB cartridge.[1][7]
-
Evaporate the eluate and reconstitute the residue in the initial mobile phase.[1][7]
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Accucore C18 column (100 mm × 3.0 mm i.d., particle size 2.6 μm) or similar.[7]
-
Mobile Phase: A gradient of acidified water (0.1% formic acid) and acidified acetonitrile (0.1% formic acid).[7]
-
Flow Rate: 0.25 mL·min−1.[7]
-
Column Temperature: 40 °C.[7]
-
Mass Spectrometer: A tandem mass spectrometer with a positive electrospray ionization (ESI+) source.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
-
References
-
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]
-
ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug... [Image]. Retrieved from [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Water. [Link]
-
Chen, P., Lin, Q., An, T., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701. [Link]
-
Li, G., Lu, S., & Guo, M. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Analytical and Bioanalytical Chemistry, 405(23), 7487-7497. [Link]
-
Saraji, M., & Boroujeni, M. K. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 145, 537-544. [Link]
-
Saraji, M., & Boroujeni, M. K. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 145, 537-544. [Link]
-
Revelou, P. K., Xagoraris, M., Alissandrakis, E., Pappas, C. S., & Tarantilis, P. A. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 316. [Link]
-
Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]
-
Esch, P., Morrison, L. J., Wellington, D. A., Prell, J. S., & Marty, M. T. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2469–2478. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Li, W., Li, Y., & Li, H. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Journal of Chromatographic Science, 56(8), 719-724. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5936. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5936. [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 11. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Imidazole Synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Instead of a rigid protocol, we offer a dynamic, question-and-answer-based resource that delves into the causality behind side reactions and provides field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is organized by common problems encountered during the synthesis and purification of imidazole derivatives.
Section 1: Low Yields and Competing Reactions in Ring Formation
Low product yield is one of the most frequent complaints, often stemming from competing reaction pathways or suboptimal conditions, particularly in multicomponent reactions like the Debus-Radziszewski synthesis.[1][2][3]
Q1: My Debus-Radziszewski synthesis of a 2,4,5-trisubstituted imidazole is giving a low yield and a complex mixture of byproducts. What's going wrong and how can I fix it?
A1: The Debus-Radziszewski reaction, which condenses a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is powerful but sensitive to reaction conditions.[4][5] Low yields are typically traced back to three main culprits: side reactions, harsh reaction conditions leading to degradation, and poor reactant solubility.[1][2]
Core Problem: The primary competing pathway is often the formation of other heterocyclic systems, like oxazoles, or the degradation of reactants and products under the high temperatures traditionally used.[1] Suboptimal stoichiometry or reactant solubility can starve the primary reaction, further depressing the yield.[1][6]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve low yields in this synthesis.
Caption: Workflow for troubleshooting low yields in imidazole synthesis.
Data-Driven Optimization:
Systematic optimization is key. The following table summarizes how reaction parameters can be adjusted to favor imidazole formation.
| Parameter | Issue | Recommended Action & Rationale | Key References |
| Temperature | High temperatures can cause degradation; low temperatures result in slow reaction rates. | Screen a range of temperatures (e.g., 90°C to 160°C). Some modern protocols in green solvents like glycerol show optimal yields at lower temperatures (~90°C) due to favorable hydrogen bonding effects that activate reactants.[2][6] | [2][3][6] |
| Stoichiometry | Incorrect molar ratios can lead to incomplete reaction or favor side products. | An excess of the ammonia source (e.g., ammonium acetate) is often beneficial to drive the reaction towards the desired product.[1] Experiment with ratios of dicarbonyl:aldehyde:ammonia source. | [1][3] |
| Solvent | Poor solubility of starting materials in traditional solvents like ethanol or methanol can limit reaction rates.[6] | Consider alternative solvents. Glycerol has been shown to be a highly effective "green" solvent that can improve yields without a catalyst, partly by enhancing reactant solubility and activation via hydrogen bonding.[6] | [2][6] |
| Catalyst | The uncatalyzed reaction can be slow and inefficient. | The addition of a catalyst can dramatically improve yields and reduce reaction times. Both Lewis acids (e.g., ZnCl₂) and biodegradable Brønsted acids (e.g., lactic acid) have proven effective.[3] | [3][7] |
Section 2: Regioselectivity Issues in N-Alkylation
A frequent and challenging issue is the formation of a mixture of N-1 and N-3 alkylated regioisomers when using unsymmetrically substituted imidazoles.[8]
Q2: I'm attempting to N-alkylate my 4-bromoimidazole and obtaining a nearly 1:1 mixture of the 1,4- and 1,5-regioisomers. How can I control the regioselectivity?
A2: This is a classic problem rooted in the tautomerism of the imidazole ring. The N-H proton can reside on either nitrogen, creating two distinct tautomers in equilibrium. The alkylating agent can then react with either nitrogen, leading to a mixture of products.[8][9]
Mechanistic Insight: The regioselectivity of N-alkylation is a delicate balance of electronic effects, steric hindrance, and reaction conditions (base, solvent).[9]
-
Electronic Effects: Electron-withdrawing groups (like -Br or -NO₂) at the 4(5)-position decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[9]
-
Steric Effects: Bulky substituents on the ring or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen atom.[9]
-
Reaction Conditions: The choice of a neutral vs. basic medium changes the reacting species (free base vs. imidazolate anion), which can alter the product ratio.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Research Portal [ourarchive.otago.ac.nz]
Navigating the Scale-Up of Dihydroimidazoles: A Technical Support Center for Process Improvement
For Immediate Release
[City, State] – January 21, 2026 – To empower researchers, scientists, and drug development professionals in the large-scale production of dihydroimidazoles, a comprehensive technical support center is now available. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific challenges encountered during the synthesis and purification of this critical heterocyclic scaffold. Drawing on established expertise and authoritative sources, this guide aims to enhance process efficiency, ensure product quality, and promote safer laboratory and manufacturing practices.
Dihydroimidazoles, also known as imidazolines, are pivotal structural motifs in a wide array of pharmaceuticals and functional materials. Their synthesis, while conceptually straightforward at the laboratory scale, presents a unique set of challenges when transitioning to industrial production. This support center is structured to provide clear, actionable solutions to common problems, fostering a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: From Reaction to Final Product
This section addresses common issues encountered during the large-scale synthesis of dihydroimidazoles, offering potential causes and proven solutions.
Q1: My reaction yield has significantly dropped upon scaling up from the lab to a pilot plant. What are the likely causes and how can I troubleshoot this?
A1: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that are often negligible at the bench scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging, especially for exothermic reactions.
-
Solution: Implement a more efficient stirring mechanism and consider a reactor with a better heat exchange system. A gradual addition of reagents can also help to control the reaction temperature.
-
-
Raw Material Quality: The purity and physical properties of starting materials can vary between batches, impacting the reaction kinetics and final product quality.
-
Solution: Establish stringent quality control protocols for all incoming raw materials. Perform small-scale test reactions with new batches of reagents before committing to a large-scale run.
-
-
Solvent Effects: The choice of solvent and its purity are critical. Water content, in particular, can be detrimental in many dihydroimidazole syntheses.
-
Solution: Ensure solvents are appropriately dried before use. Consider performing a solvent screen at a smaller scale to identify the optimal solvent system for your specific reaction.
-
Q2: I am observing the formation of an unexpected and difficult-to-remove impurity in my crude product. How can I identify and mitigate this?
A2: Impurity profiling is a critical aspect of process development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).
-
Identification: The first step is to identify the structure of the impurity. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.
-
Common Impurities and Mitigation:
-
Over-oxidation to Imidazoles: Dihydroimidazoles can be susceptible to oxidation to the corresponding aromatic imidazole, especially at elevated temperatures or in the presence of an oxidant.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and carefully control the reaction temperature.
-
-
Amide Byproducts: In syntheses involving the condensation of a diamine and a carboxylic acid (or its derivative), incomplete cyclization can lead to the formation of amide intermediates.
-
Mitigation: Ensure a sufficient reaction time and temperature to drive the cyclization to completion. The use of a dehydrating agent or azeotropic removal of water can be beneficial.
-
-
Residual Starting Materials: Inefficient conversion will result in the presence of starting materials in the crude product.
-
Mitigation: Optimize the stoichiometry of the reactants and consider a modest excess of the more volatile or easily removed reactant.
-
-
-
Regulatory Considerations: According to ICH Q3A guidelines, impurities in a new drug substance must be reported, identified, and qualified based on established thresholds, which are typically determined by the maximum daily dose of the drug.[1][2]
Q3: My product is difficult to crystallize, and when it does, it often oils out or forms an amorphous solid. What strategies can I employ to achieve a crystalline product?
A3: Crystallization is a crucial purification step, and its success depends on a delicate balance of thermodynamic and kinetic factors.
-
Solvent Selection: The choice of solvent is paramount. A good crystallization solvent will dissolve the compound when hot but have limited solubility at lower temperatures.
-
Solution: A systematic solvent screen using a variety of solvents with different polarities is recommended. Anti-solvent crystallization, where a miscible solvent in which the product is insoluble is added to a solution of the product, is often effective.
-
-
Controlling Supersaturation: The rate at which the solution becomes supersaturated can significantly impact the crystal form. Rapid cooling or fast addition of an anti-solvent often leads to the formation of small particles or oils.
-
Solution: Employ a controlled cooling profile or a slow, subsurface addition of the anti-solvent. Seeding the solution with a small amount of crystalline material can also promote controlled crystal growth.
-
-
Troubleshooting "Oiling Out": This occurs when the compound separates from the solution as a liquid phase rather than a solid.
-
Solution: Try using a lower crystallization temperature, a more dilute solution, or a different solvent system.
-
Q4: Column chromatography is not a viable option for purifying my dihydroimidazole at the multi-kilogram scale. What are some alternative purification strategies?
A4: While effective at the lab scale, column chromatography can be expensive and time-consuming for large-scale purifications.
-
Recrystallization: As discussed above, optimizing the crystallization process is often the most cost-effective and scalable purification method.
-
Distillation: For liquid dihydroimidazoles, fractional distillation under reduced pressure can be a powerful purification technique.
-
Liquid-Liquid Extraction: A well-designed extraction procedure can selectively remove impurities into an aqueous or organic phase. The choice of solvents and pH adjustment are critical parameters to optimize.
-
Melt Crystallization: For compounds that are stable at their melting point, melt crystallization can be a highly effective purification method that avoids the use of solvents.
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up dihydroimidazole synthesis?
A: Process safety is of utmost importance. A thorough hazard and operability (HAZOP) study should be conducted before any scale-up. Key considerations include:
-
Exothermic Reactions: Many reactions for synthesizing dihydroimidazoles are exothermic. Proper reactor design and cooling capacity are essential to prevent thermal runaways.
-
Reagent Toxicity and Handling: Many reagents used in these syntheses can be toxic, corrosive, or flammable. Ensure that appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed-transfer systems) are in place.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed system. The reactor must be equipped with appropriate pressure relief devices.
Q: How can I monitor the progress of my large-scale reaction in real-time?
A: Process Analytical Technology (PAT) offers powerful tools for real-time reaction monitoring, leading to improved process understanding and control.
-
In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling.
-
Benefits of PAT: Implementing PAT can lead to significant cost savings by reducing batch failures, minimizing the need for offline quality control (QC) testing, and enabling real-time release of the product.[3][4][5] The initial investment in PAT instrumentation can be offset by long-term gains in efficiency and product consistency.[6][7]
Q: What is the importance of solvent recovery in the large-scale production of dihydroimidazoles?
A: Solvent recovery is a critical aspect of green chemistry and sustainable manufacturing.
-
Economic and Environmental Benefits: Solvents often represent a significant portion of the cost of a chemical process. Effective recovery and reuse of solvents can lead to substantial cost savings and reduce the environmental impact of the manufacturing process.
-
Recovery Techniques: Common methods for solvent recovery include distillation, pervaporation, and membrane separation. The choice of method depends on the properties of the solvent and the nature of the impurities.
Visualizing the Workflow
To aid in the understanding of the process improvement workflow, the following diagram illustrates the key decision points and actions.
Sources
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Technical Support Center: Purity Assessment of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining methods to assess the purity of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole. This document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower users to troubleshoot and adapt methodologies effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for determining the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] A Reverse-Phase HPLC (RP-HPLC) method, typically with UV detection, is highly recommended due to its precision, sensitivity, and ability to separate the target compound from potential impurities.
Q2: What are the potential impurities I should be aware of when analyzing this compound?
A2: Potential impurities often stem from the synthetic route. Common methods for synthesizing 2-imidazolines involve the reaction of an aldehyde with a diamine.[2][3] Therefore, key potential impurities to monitor include:
-
Unreacted Starting Materials: 4-nitrobenzaldehyde and ethylenediamine.
-
By-products: Oxidation of the dihydro-imidazole ring to form the corresponding imidazole, 2-(4-nitrophenyl)-1H-imidazole.
-
Degradation Products: Hydrolysis of the imidazoline ring, particularly under acidic or basic conditions.
Q3: How do I prepare my sample of this compound for HPLC analysis?
A3: Proper sample preparation is critical for accurate and reproducible results. A general procedure is as follows:
-
Accurate Weighing: Accurately weigh a known amount of the sample.
-
Dissolution: Dissolve the sample in a suitable solvent. A good starting point is a mixture of the mobile phase components, for example, a 50:50 mixture of acetonitrile and water.
-
Sonication: Use an ultrasonic bath to ensure complete dissolution.
-
Dilution: Dilute the solution to a known volume to achieve a concentration within the linear range of the detector.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
Q4: Can I use other techniques besides HPLC for purity assessment?
A4: Yes, other techniques can provide valuable, often complementary, information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can be used for quantitative purity assessment (qNMR) by integrating the signals of the analyte against a certified internal standard.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), it is invaluable for identifying unknown impurities by providing molecular weight information.
-
Gas Chromatography (GC): Less suitable for this compound due to its relatively low volatility and thermal stability. Derivatization might be necessary, which adds complexity.[1]
Troubleshooting Guide for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound. The basic nature of the imidazoline ring can sometimes lead to challenging chromatography.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing | Secondary Interactions: The basic nitrogen atoms in the imidazoline ring can interact with acidic residual silanol groups on the silica-based C18 column, leading to a tailed peak shape. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) will protonate the basic analyte, which can improve peak shape. 2. Use an Ion-Pairing Agent: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. TFA will pair with the protonated analyte, masking its charge and reducing secondary interactions. 3. Employ a "Base-Deactivated" Column: Use a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups. |
| Poor Resolution | Inadequate Separation: The chosen mobile phase and column may not be providing sufficient separation between the main peak and impurities. | 1. Optimize Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. 2. Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. They offer different selectivities. 3. Use a Gradient Elution: A gradient elution, where the mobile phase composition changes during the run, can improve the separation of compounds with different polarities. 4. Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity. |
| Ghost Peaks | Contamination: Spurious peaks that are not from the injected sample. | 1. Check the Mobile Phase: Ensure high-purity HPLC-grade solvents and freshly prepared buffers are used. 2. Clean the Injector: The injector may be contaminated from previous runs. Flush the system thoroughly. 3. Sample Carryover: Inject a blank (mobile phase) after a concentrated sample to check for carryover. |
| Baseline Noise or Drift | System Instability: Can be caused by a variety of factors. | 1. Degas the Mobile Phase: Dissolved gases in the mobile phase can cause noise. Use an online degasser or sparge with helium. 2. Check for Leaks: Inspect all fittings for any signs of leakage. 3. Ensure Temperature Stability: A fluctuating column temperature can cause the baseline to drift. Use a column oven. 4. Detector Lamp Issue: The detector lamp may be nearing the end of its life. |
Experimental Protocols
Proposed RP-HPLC Method for Purity Assessment
This method is a starting point and may require optimization based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm and 310 nm (due to the nitrophenyl group) |
| Injection Volume | 10 µL |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare the sample as described in the FAQs. A typical concentration would be 1 mg/mL in a 50:50 acetonitrile/water mixture.
-
Injection: Inject a blank (diluent) to ensure the system is clean, followed by the sample solution.
-
Data Analysis: Integrate the peak areas of all observed peaks. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
¹H-NMR for Structural Confirmation and Purity
Expected ¹H-NMR Signals (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Two doublets in the aromatic region (around 7.5-8.5 ppm) corresponding to the protons on the nitrophenyl ring.
-
Imidazoline Protons: A singlet or multiplet around 3.5-4.5 ppm for the -CH₂-CH₂- protons of the dihydro-imidazole ring.
-
NH Proton: A broad singlet for the N-H proton, which may be exchangeable with D₂O.
Procedure for Purity Estimation by qNMR:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of a suitable deuterated solvent.
-
Acquire the ¹H-NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the known purity of the internal standard.
ESI-MS for Impurity Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for this compound.
Expected Mass Spectrum:
-
[M+H]⁺ Ion: The protonated molecule will be the base peak, with an expected m/z of approximately 192.08.[7]
-
Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural information. Common fragmentation pathways for related compounds involve cleavage of the imidazole ring or loss of the nitro group.[8][9][10]
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: An integrated strategy for purity assessment.
References
-
The Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. [Link]
-
ResearchGate. Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. [Link]
-
University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method for. [Link]
-
R Discovery. Pseudo-MS3Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. [Link]
- synthesis-and-pharmacological-evaluation-of-some-potent-24substitutedphenyl45diphenyl1himidazoles.pdf.
-
ResearchGate. Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. [Link]
-
Neuroquantology. 1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. [Link]
-
ResearchGate. (PDF) Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]
-
PubMed. Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. [Link]
-
UAB. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Chromatography Forum. RP HPLC method for Imidazole. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
PMC - PubMed Central. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
-
Organic Chemistry Portal. Synthesis of 2-imidazolines. [Link]
- Identification and synthesis of impurities formed during sertindole prepar
-
The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. [Link]
-
Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
Semantic Scholar. One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates. [Link]
-
Hoffman Fine Chemicals. CAS 61033-70-3 | 4,5-Dihydro-2-(4-nitrophenyl)-1H-imidazole. [Link]
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Technical Support Center: Overcoming Solubility Challenges of Imidazole Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing one of the most common yet challenging hurdles in preclinical research: the poor aqueous solubility of novel chemical entities. This guide focuses specifically on imidazole derivatives, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities but often associated with significant solubility issues that can confound biological assay results.[1][2][3]
This resource is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple solvent suggestions to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the foundational knowledge and practical protocols to diagnose solubility problems, implement effective solutions, and ensure the integrity and reproducibility of your experimental data.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems you might encounter during your experiments.
Q1: My imidazole derivative precipitated immediately upon dilution into my aqueous assay buffer or cell culture medium. What happened and how can I fix it?
A1: This is a classic case of "solvent shock" or "crashing out." [4][5] It occurs when a compound dissolved in a high concentration of a water-miscible organic solvent (like 100% DMSO) is rapidly diluted into an aqueous system. The abrupt change in solvent polarity dramatically decreases the compound's solubility limit, causing it to precipitate out of the solution before it can be adequately dispersed.[4]
Causality: The organic solvent molecules surrounding your compound are rapidly dispersed into the aqueous phase, leaving the highly lipophilic imidazole derivative exposed to an environment where it is poorly soluble, leading to aggregation and precipitation.
Solution: Step-wise or Serial Dilution Protocol
The key is to gradually decrease the solvent polarity. Instead of a single large dilution step, use one or more intermediate dilution steps.
Experimental Protocol: Preventing Solvent Shock
-
Prepare High-Concentration Stock: Prepare a primary stock solution of your imidazole derivative in 100% anhydrous DMSO at a high concentration (e.g., 10-50 mM).[6] Ensure it is fully dissolved. Gentle warming (to 37°C) or brief vortexing can aid dissolution.[7]
-
Create an Intermediate Dilution: Perform an intermediate dilution of your primary stock into your assay buffer or cell culture medium. A common starting point is a 1:10 dilution.
-
Critical Step: Add the DMSO stock to the aqueous buffer (not the other way around) while gently vortexing or swirling the tube. This ensures rapid dispersal.
-
-
Perform Final Dilution: Use this intermediate, lower-DMSO-concentration stock to make your final working concentrations for the assay. This final dilution step will now have a much smaller polarity shift, significantly reducing the risk of precipitation.
-
Visual Inspection: After each dilution step, visually inspect the solution against a light source for any signs of cloudiness or precipitate. A quick check under a microscope can also be revealing.[8]
Q2: My compound was soluble initially, but a precipitate formed over time during a lengthy incubation (e.g., 24-72 hours at 37°C). What are the possible causes?
A2: This delayed precipitation points to several potential factors related to the compound's stability and its interaction with the complex environment of the assay medium over time.
Potential Causes & Solutions:
-
Temperature Effects: While warming can initially help dissolve a compound, prolonged incubation at 37°C can sometimes decrease the solubility of certain molecules.[4][5]
-
Troubleshooting: Run a simple stability test. Prepare your highest working concentration in the final assay medium and incubate it under assay conditions (37°C, 5% CO₂) for the full duration of your experiment in a parallel plate without cells. Check for precipitation at various time points.
-
-
pH Instability: Cell metabolism produces acidic byproducts (like lactic acid) that can gradually lower the pH of the culture medium.[5] Since the imidazole ring is amphoteric, its ionization state—and therefore its solubility—is highly pH-dependent.[9][10][11] A shift in pH can cause a previously soluble compound to fall out of solution.
-
Troubleshooting: Monitor the pH of your cell culture medium at the beginning and end of the incubation period. If you observe a significant drop, consider using a medium with a more robust buffering system (e.g., HEPES) or re-evaluating the optimal pH for your compound's solubility.
-
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, proteins (serum).[4] Your compound may interact with these components, forming insoluble complexes.[4] Serum proteins, in particular, can bind to compounds and either aid solubility or, in some cases, lead to aggregation.
-
Troubleshooting: If using serum, try reducing the serum concentration or, if your cells can tolerate it, switching to a serum-free medium for the duration of the compound treatment.[4] You can also test for precipitation in the basal medium versus the fully supplemented medium.
-
Q3: I've tried optimizing my dilution strategy, but my compound is still not soluble enough for the required assay concentration. What advanced techniques can I use?
A3: When basic solvent and dilution strategies are insufficient, you must move to formulation-based approaches. These methods alter the physicochemical environment to increase the compound's apparent solubility.
Workflow: Selecting a Solubilization Strategy
Caption: Decision tree for selecting an advanced solubilization strategy.
Comparison of Advanced Solubilization Techniques
| Technique | Mechanism of Action | Common Agents | Pros | Cons & Considerations |
| pH Modification | Alters the ionization state of the compound to a more soluble form.[12] | HCl, NaOH, Citric Acid | Simple, effective for ionizable compounds. | Can affect biological activity, cell viability, or assay performance. Requires careful buffering.[13] |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[13][14] | Polyethylene Glycol (PEG 400), Propylene Glycol (PG), Ethanol | Can significantly increase solubility. | Potential for cytotoxicity at higher concentrations. May have off-target effects. Vehicle controls are essential.[15] |
| Cyclodextrins | Encapsulates the hydrophobic compound within a hydrophilic, torus-shaped molecule.[16][17] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Generally low toxicity, highly effective.[16][18] | Can be expensive. May interact with cell membranes at high concentrations. Can sometimes reduce compound efficacy if binding is too strong.[18] |
Experimental Protocol: Small-Scale Solubility Screening
-
Prepare Excipient Stocks: Prepare concentrated stock solutions of various excipients (e.g., 20% PEG 400 in water, 40% HP-β-CD in water).
-
Test Formulations: In separate microcentrifuge tubes, add a small amount of your concentrated DMSO compound stock.
-
Add Excipients: Add different excipient stocks to the tubes, followed by your aqueous assay buffer to reach the final desired compound concentration and a typical final excipient concentration (e.g., 1-5%).
-
Equilibrate & Observe: Vortex each tube thoroughly. Allow them to equilibrate at room temperature or 37°C for 1-2 hours.
-
Assess Solubility: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes. Carefully inspect the supernatant for clarity and check for a pellet. The clearest solution indicates the most effective solubilizer.
-
Validate with Controls: Before proceeding with your main experiment, you must run vehicle controls. Treat your cells or assay with the chosen excipient at the final working concentration (without your compound) to ensure it does not cause toxicity or interfere with the assay readout.[19]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility properties of the imidazole scaffold itself?
A1: The parent imidazole ring is a polar, aromatic heterocycle that is highly soluble in water and other polar solvents.[9][10] However, the derivatives used in drug discovery are often decorated with large, lipophilic substituents that dominate the molecule's properties, rendering the overall compound poorly soluble in aqueous solutions.[16][20]
A key feature of the imidazole ring is its amphoteric nature; it can act as both a weak acid and a weak base.[3][10][11] The non-protonated nitrogen atom (N-3) has a lone pair of electrons and acts as a base (pKa of the conjugate acid is ~7.05), while the protonated nitrogen (N-1) can act as a weak acid (pKa ~14.5).[11] This property is critical, as it means the charge state and, consequently, the solubility of an imidazole derivative can be significantly influenced by the pH of the surrounding medium.[9][10]
Q2: What are the best practices for preparing and storing stock solutions of imidazole derivatives?
A2: Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility.[6]
Workflow: Best Practices for Stock Solution Preparation
Caption: Standard workflow for preparing high-quality stock solutions.
Key Best Practices Summarized
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO. | Water in solvents can lead to compound degradation (hydrolysis) over time.[21] |
| Concentration | Prepare a concentrated stock (10-20 mM is common). | Minimizes the volume of organic solvent added to the final assay, reducing potential solvent-induced artifacts or toxicity.[4][22] |
| Dissolution | Ensure the compound is fully dissolved before storage. | Undissolved particulates lead to inaccurate concentration and inconsistent results. Use visual inspection.[6] |
| Aliquoting | Dispense into small, single-use volumes. | Avoids repeated freeze-thaw cycles which can cause compound degradation and precipitation of media components.[8][23] |
| Storage | Store at -20°C or -80°C in tightly sealed vials, protected from light. | Protects against degradation from temperature fluctuations, oxidation, and light. |
Q3: How does the pH of the assay buffer affect the solubility of my imidazole derivative?
A3: The effect is directly linked to the amphoteric nature of the imidazole ring.[10][11] With a pKa of ~7.05 for the basic nitrogen, the ring's charge state changes significantly around physiological pH.
-
In Acidic Conditions (pH < 6): The imidazole ring will be predominantly protonated, carrying a positive charge. For many neutral or basic derivatives, this conversion to a salt form dramatically increases aqueous solubility.[9][24]
-
In Neutral Conditions (pH ~7.0-7.4): There will be an equilibrium between the charged (protonated) and uncharged forms. This is often where solubility problems become most apparent in biological assays.
-
In Basic Conditions (pH > 8): The imidazole ring will be predominantly uncharged. The overall solubility will then depend heavily on other functional groups on the molecule. If the molecule has an acidic functional group elsewhere, its solubility might increase in basic conditions as that group becomes deprotonated.
Therefore, if your compound is poorly soluble at physiological pH 7.4, and it does not contain a strongly acidic group, attempting to buffer your assay at a slightly more acidic pH (e.g., 6.5-6.8), if tolerated by your biological system, could be a viable strategy to improve solubility.
Q4: Can I use formulation aids like cyclodextrins or co-solvents in my cell-based assay? What are the considerations?
A4: Yes, these aids are frequently used, but they must be implemented with caution and proper controls.
-
Mechanism: Co-solvents like PEG 400 make the bulk solvent more "organic-like," while cyclodextrins act as molecular carriers, shielding the hydrophobic drug from the aqueous environment until it reaches the cell.[13][16][18]
-
Primary Consideration: Cytotoxicity. All formulation excipients have the potential to be toxic to cells, especially at higher concentrations.[15] What is well-tolerated by one cell line may be toxic to another.
-
Secondary Consideration: Assay Interference. Excipients can have unintended biological effects. For example, some cyclodextrins can extract cholesterol from cell membranes, potentially impacting signaling pathways. Co-solvents can alter membrane fluidity or interact with target proteins.
-
Mandatory Protocol: Before using any formulation aid in a full experiment, you must perform a dose-response experiment with the vehicle (the excipient in media, without your compound) alone. This control is essential to determine the maximum non-toxic concentration of the excipient for your specific cell line and assay duration. Any effects observed with your compound must be significantly greater than those caused by the vehicle itself.
References
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- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Solubility of Things. (n.d.). Imidazole.
- PubMed. (2003). Effect of imidazole on the solubility of a his-tagged antibody fragment.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- Benchchem. (n.d.). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds.
- MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Semantic Scholar. (2013). Imidazole: Having Versatile Biological Activities.
- MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
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- YouTube. (2025). Solution-making strategies & practical advice.
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- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.
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- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Experimental Parameters for Corrosion Inhibition Studies
Introduction
Welcome to the Technical Support Center for Corrosion Inhibition Studies. As researchers and scientists dedicated to developing and evaluating corrosion inhibitors, the precision and reliability of your experimental data are paramount. This guide is designed to serve as a practical resource, moving beyond mere procedural lists to explain the fundamental principles behind optimizing your experimental parameters. Here, you will find field-proven insights structured in a user-friendly question-and-answer format, addressing common challenges and troubleshooting scenarios. Our goal is to empower you to design robust experiments, interpret your results with confidence, and accelerate your research through methodologically sound and reproducible practices.
Section 1: Frequently Asked Questions (FAQs) on Parameter Optimization
This section addresses high-level strategic questions that form the foundation of a well-designed corrosion inhibition study.
Q1: How should I prepare my metal specimens for testing to ensure reproducibility?
A1: Proper and consistent specimen preparation is arguably the most critical step for achieving reproducible results. The goal is to start with a standardized surface that is free from contaminants and has a uniform finish. The ASTM G1 standard provides comprehensive guidelines for this process.[1][2][3][4][5]
Causality: An improperly prepared surface can harbor oxides, oils, and heterogeneous stress points. These inconsistencies become uncontrolled variables, leading to significant scatter in corrosion potential (Ecorr), corrosion current (Icorr), and overall inhibition efficiency (IE) values.
Recommended Protocol:
-
Cutting & Sizing: Cut specimens to the desired dimensions. Avoid using methods that introduce excessive heat or stress, such as abrasive cutting without coolant. If shearing is used, machining the edges is recommended to remove the cold-worked material.[5]
-
Surface Abrasion: Sequentially grind the specimen's surface using silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, 1200). Ensure unidirectional grinding for each grit, rotating the sample by 90 degrees between each step. This creates a uniform scratch pattern and removes the deformed layer from the previous step.
-
Degreasing & Cleaning: After the final polish, thoroughly degrease the specimen. This can be done by ultrasonic cleaning in a suitable solvent like acetone or ethanol, followed by rinsing with distilled or deionized water.[6][7]
-
Drying & Storage: Dry the specimens immediately with a stream of hot air or in a drying oven.[6] Once dried, store them in a desiccator to prevent re-oxidation before the experiment begins.[8]
Q2: What is the best way to select an appropriate concentration range for a new or untested inhibitor?
A2: Selecting the initial concentration range is a balance between ensuring sufficient inhibitor is present to be effective and avoiding unnecessary cost or potential environmental impact.[9] A logarithmic screening approach is typically most efficient.
Causality: Corrosion inhibitors function by adsorbing onto the metal surface. The extent of this adsorption and the resulting surface coverage are concentration-dependent. At very low concentrations, there may be insufficient molecules to form a protective film, while at very high concentrations, the efficiency may plateau, or in some cases, even decrease due to micelle formation or other secondary effects.
Recommended Approach:
-
Initial Broad Range Screening: Start with a wide, logarithmically spaced range of concentrations, for example, 10 ppm, 50 ppm, 100 ppm, 500 ppm, and 1000 ppm. This allows you to identify the concentration decade where the inhibitor becomes effective.
-
Refined Testing: Once the effective range is identified from the initial screen, perform tests at intermediate concentrations to pinpoint the optimal concentration more precisely.
-
Data Analysis: Plot Inhibition Efficiency (%IE) versus the logarithm of the inhibitor concentration. The resulting curve will typically show a sharp increase in efficiency followed by a plateau, indicating the concentration at which maximum surface coverage is approached.
| Concentration Range | Typical Application / Purpose | Rationale |
| 1 - 100 ppm | Screening for highly effective inhibitors, environmental applications. | Low concentrations are economically and environmentally desirable. Effective inhibitors in this range are highly sought after. |
| 100 - 1000 ppm | Common range for many industrial inhibitors (e.g., cooling water, oil & gas).[10] | Provides a good balance between performance and cost for many systems. |
| > 1000 ppm (0.1% +) | Acid pickling, specialized applications, or less efficient inhibitors.[9] | High concentrations may be necessary in extremely aggressive environments or for inhibitors with lower intrinsic efficiency. |
Q3: How long should I immerse my specimen before starting electrochemical measurements? What is the importance of a stable Open Circuit Potential (OCP)?
A3: The specimen should be immersed until a stable Open Circuit Potential (OCP or Ecorr) is achieved. This pre-test immersion period is crucial for allowing the corrosion process to reach a steady state.[11]
Causality: When a metal is first immersed in a corrosive solution, its surface is highly active. The initial corrosion rate and the measured potential can fluctuate significantly as the surface passivates, corrosion products form, or the inhibitor adsorbs. Starting a measurement (like EIS or polarization) before the OCP stabilizes means you are measuring a system in flux, which will lead to distorted, unreliable, and non-reproducible data.[11]
Best Practice:
-
Monitor OCP vs. Time: Immediately after immersing the specimen, begin recording the OCP against time.
-
Define Stability: A stable OCP is generally considered to be reached when the potential drift is less than 1-2 mV over a 5-minute period. However, the required time can vary dramatically from a few minutes to several hours depending on the system (metal, solution, inhibitor).[11][12]
-
Record the Time: The time taken to reach a stable OCP is itself a valuable piece of data, as it can indicate the speed at which an inhibitor forms its protective film.
Q4: Which primary electrochemical technique should I use: Potentiodynamic Polarization or Electrochemical Impedance Spectroscopy (EIS)?
A4: The choice between Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) depends on the information you seek. They are complementary techniques, and for a comprehensive study, both should be used.
Causality:
-
PDP is a direct current (DC) technique that involves sweeping the potential away from Ecorr to measure the current response.[13][14][15] This provides information about the kinetics of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. It is a powerful tool for determining the corrosion rate (via Tafel extrapolation) and understanding the inhibition mechanism (anodic, cathodic, or mixed-type). However, it is a destructive technique because the large applied potential permanently alters the surface being studied.[16]
-
EIS is a non-destructive alternating current (AC) technique that applies a very small amplitude sinusoidal potential signal (e.g., 10 mV) at various frequencies.[12][16] It measures the system's impedance, which can be related to processes like charge transfer resistance (inversely proportional to corrosion rate) and the formation of a protective film (capacitance). Because it's non-destructive, EIS is ideal for monitoring corrosion processes over time.[17]
| Feature | Potentiodynamic Polarization (PDP) | Electrochemical Impedance Spectroscopy (EIS) |
| Nature of Test | Destructive[16] | Non-destructive[16] |
| Primary Output | Log(current density) vs. Potential (Tafel Plot) | Impedance vs. Frequency (Nyquist & Bode Plots) |
| Key Information | Corrosion Rate (Icorr), Tafel Slopes, Pitting Potential, Inhibition Mechanism (Anodic/Cathodic/Mixed)[17] | Corrosion Rate (via Polarization Resistance, Rp), Film Capacitance, Solution Resistance, Diffusion Processes[18] |
| Best For | Rapidly determining corrosion rate and mechanism. | Mechanistic studies, monitoring corrosion over time, evaluating coating performance.[17] |
Section 2: Troubleshooting Guide: Diagnosing & Solving Common Experimental Issues
This section provides a problem-and-solution framework for specific issues that may arise during your experiments.
Problem: My weight loss results are not reproducible.
Diagnosis & Solution: Inconsistent weight loss data almost always points to inconsistencies in the experimental procedure, particularly in specimen preparation and cleaning.[7]
-
Check Surface Preparation: Are you using the exact same grinding/polishing procedure for every sample? A change in the final grit paper can alter the surface area and reactivity, leading to different corrosion rates. Refer back to the protocol in FAQ Q1 .
-
Evaluate Post-Test Cleaning: The goal is to remove all corrosion products without removing any of the underlying base metal.[3] The ASTM G1 standard lists recommended chemical cleaning solutions for various metals.[1][2]
-
Self-Validation Check: To validate your cleaning procedure, take an uncorroded "blank" specimen and subject it to the same cleaning process. Weigh it before and after. The mass loss from cleaning should be negligible or, if significant, should be subtracted as a correction factor from the mass loss of your corroded samples.[3]
-
-
Control Environmental Factors: Ensure the temperature, solution volume-to-specimen area ratio (a minimum of 20 mL/cm² is often recommended), and immersion time are identical for all replicate tests.[19][20]
Problem: My potentiodynamic polarization curves are noisy or show sharp spikes.
Diagnosis & Solution: Noise in a polarization curve can be electrical or electrochemical in origin.
-
Electrical Noise:
-
Grounding: Ensure your potentiostat and Faraday cage (if used) are properly grounded to a single earth ground. Ground loops are a common source of noise.
-
Cable Connections: Check that all cell cable connections (especially the reference electrode) are secure. A loose connection can cause erratic potential readings.
-
-
Electrochemical Noise:
-
Gas Bubble Evolution: In acidic solutions, hydrogen evolution on the cathode can be vigorous. These bubbles can temporarily block the electrode surface, causing fluctuations in the measured current. Deaerating the solution with N2 or Argon before and during the experiment can help, but sometimes reducing the scan rate is necessary.[21]
-
Unstable Reference Electrode: A clogged or faulty reference electrode can introduce significant noise. Check the electrode's potential against a known, trusted reference electrode.[21]
-
Pitting or Metastable Pitting: Sharp, random current spikes, particularly in the anodic region, are often a sign of metastable pitting.[22] This is where small pits initiate and then immediately repassivate. While it can look like noise, it is actually a real electrochemical signal indicating the material's susceptibility to localized corrosion.
-
Problem: I'm calculating a negative inhibition efficiency (%IE).
Diagnosis & Solution: A negative inhibition efficiency implies that the corrosion rate is higher in the presence of the inhibitor than in the blank solution. While counterintuitive, this is a real phenomenon known as corrosion stimulation.
Causality & Action:
-
Low Concentration Effects: At very low concentrations, some substances can act as cathodic depolarizers or disrupt the natural passive film without providing sufficient coverage to be protective, thereby accelerating corrosion. Action: Re-run the experiment at a significantly higher inhibitor concentration (e.g., 10x higher) to see if the effect becomes inhibitive.
-
Inhibitor Degradation: The inhibitor might be unstable in the test solution, and its degradation products could be corrosive. Action: Analyze the test solution after the experiment (e.g., using UV-Vis or HPLC) to check for inhibitor degradation.
-
Experimental Error: A large error in the blank (uncorrected) corrosion rate measurement can make the inhibited rate appear higher by comparison. Action: Repeat both the blank and inhibited experiments, ensuring OCP stability is reached in both cases, to confirm the result.
Problem: My EIS Nyquist plot doesn't look like a clean semicircle.
Diagnosis & Solution: A perfect semicircle in a Nyquist plot represents a simple corrosion process with a single time constant. Deviations are common and provide valuable mechanistic information.
-
Depressed Semicircle: This is the most common deviation. It is caused by surface heterogeneity, roughness, or non-ideal capacitive behavior. The semicircle's center is below the real axis. This is perfectly normal and can be modeled using a Constant Phase Element (CPE) instead of an ideal capacitor in your equivalent circuit model.
-
Second Time Constant (Two Semicircles): This often indicates the presence of a porous film or coating on the surface. The high-frequency semicircle relates to the film properties, while the low-frequency semicircle relates to the corrosion process at the metal-film interface.
-
Inductive Loop at Low Frequencies: A tail that loops back towards the real axis in the low-frequency region is called an inductive loop. This can be caused by the relaxation of adsorbed intermediate species during the corrosion process or by the onset of pitting corrosion.
Section 3: Standard Operating Procedures (SOPs) & Visual Workflows
This section provides step-by-step methodologies for key experiments and visual diagrams to clarify complex workflows.
SOP-01: Potentiodynamic Polarization Measurement
-
Setup: Assemble the three-electrode cell (Working Electrode: prepared specimen, Reference Electrode: e.g., Ag/AgCl or SCE, Counter Electrode: e.g., Platinum or Graphite). Fill with the test solution.
-
Deaeration (if required): Purge the solution with an inert gas (e.g., N2) for at least 30 minutes prior to immersion to remove dissolved oxygen.[23] Maintain a gas blanket over the solution throughout the experiment.
-
OCP Stabilization: Immerse the working electrode and monitor the OCP until a stable potential is reached (see FAQ Q3 ). Record this potential as Ecorr.
-
Parameter Setup:
-
Scan Range: Typically ±250 mV relative to the measured Ecorr.
-
Scan Rate: A slow scan rate, such as 0.167 mV/s or 0.5 mV/s, is recommended to allow the system to remain in a quasi-steady state.[12]
-
Data Acquisition: Set the data logging rate to capture sufficient points (e.g., 1 point per mV).
-
-
Execution: Initiate the potential sweep from a cathodic potential (e.g., Ecorr - 250 mV) to an anodic potential (e.g., Ecorr + 250 mV).
-
Data Analysis (Tafel Extrapolation):
-
Plot the data as Log |Current Density| vs. Potential.
-
Identify the linear regions of the anodic and cathodic branches (typically 50-100 mV away from Ecorr).
-
Extrapolate these linear Tafel regions back to the Ecorr value. The point where they intersect gives the corrosion current density (Icorr).
-
Calculate Inhibition Efficiency (%IE) using the formula: %IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100
-
Visual Workflow: General Corrosion Inhibition Study
Caption: Decision tree for diagnosing noisy polarization data.
References
-
Gamry Instruments. (2021, May 13). Electrochemical Corrosion Rate Measurements [Video]. YouTube. [Link]
-
ASTM International. (1999). G1-90(1999) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ResearchGate. [Link]
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Kumar, S., Singh, R., Maurya, N. S., & Vikram, R. (2022). Monitoring of Corrosion in the Pipeline of a Distribution Network Using Weight Loss Method and Image Processing Technique. Journal of Pipeline Systems Engineering and Practice, 14(2). [Link]
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ASTM International. (2023). G102-23 Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. [Link]
-
ASTM International. (2013). G5-13 Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. [Link]
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Li, Y., Zhao, W., Zhang, T., & Wang, C. (2021). The Effect of Immersion Corrosion Time on Electrochemical Corrosion Behavior and the Corrosion Mechanism of EH47 Ship Steel in Seawater. Coatings, 11(8), 983. [Link]
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De Llano, M. (2017, March 29). Corrosion Inhibitor Concentration Question. ResearchGate. [Link]
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ASTM International. (n.d.). G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2023, July 7). What are the differences between potentiodynamic polarization testing and electrochemical impedance spectroscopy for corrosion testing?[Link]
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ResearchGate. (n.d.). Methods used for evaluating corrosion inhibition efficiency. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2015, February 17). Why I get noisy polarization curves?[Link]
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H. A., M., M., A., & A., E. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Materials, 15(4), 1339. [Link]
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Li, Y., Zhao, W., Zhang, T., & Wang, C. (2021). The Effect of Immersion Corrosion Time on Electrochemical Corrosion Behavior and the Corrosion Mechanism of EH47 Ship Steel in Seawater. ResearchGate. [Link]
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ResearchGate. (2015, March 10). Do you have any idea on the noisy cathodic polarization curve?[Link]
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Scribd. (n.d.). Preparing, Cleaning, and Evaluating Corrosion Test Specimens | PDF. Retrieved January 20, 2026, from [Link]
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NACE International. (n.d.). Guidelines for corrosion inhibitor selection for oil and gas production. [Link]
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Umoren, S. A., & Solomon, M. M. (2017). Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. International Journal of Materials and Chemistry, 7(2), 25-32. [Link]
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Chen, Y. F., Lin, C. P., & Lin, C. H. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15286. [Link]
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A.I.M.S. (2023, June 6). What are differences between EIS and polarization methods for corrosion monitoring?[Link]
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KNUST. (n.d.). Lab 8 – Corrosion Studies by Weight Loss. [Link]
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ASTM International. (2023). G102-23 Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. [Link]
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Burhagohain, P., Sharma, G., & Bujarbaruah, P. M. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. Journal of Bio- and Tribo-Corrosion, 8(4), 108. [Link]
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ASTM International. (n.d.). Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. Retrieved January 20, 2026, from [Link]
-
Cannon Water Technology, Inc. (2019, December 2). Know How to Choose the Right Corrosion Inhibitor. [Link]
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Nakov, D., & Ivanova, R. (2018). Methods for preparation of corroded steel specimens for mechanical testing. MATEC Web of Conferences, 145, 03004. [Link]
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PalmSens. (n.d.). Polarization Curves: setup, recording, processing and features. Retrieved January 20, 2026, from [Link]
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Alaneme, K. K., Olusegun, S. J., & Adelowo, O. T. (2016). Use of Electrochemical Noise for the Study of Corrosion by Passivated CUSTOM 450 and AM 350 Stainless Steels. Journal of Materials Science and Chemical Engineering, 4(7), 1-10. [Link]
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Scribd. (n.d.). ASTM G 102 - 89 RA 1999 - Corrosion-Rate-Calculationpdf | PDF. Retrieved January 20, 2026, from [Link]
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Scribd. (n.d.). ASTM G5-94 Standard Practice PDF. Retrieved January 20, 2026, from [Link]
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TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing. Retrieved January 20, 2026, from [Link]
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NACE International. (n.d.). Chapter 16: Corrosion Inhibitors: Controlling Corrosion. [Link]
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NACE International. (n.d.). CORROSION EVALUATION AND MONITORING PRACTICES. [Link]
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Gece, G. (2008). Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. Corrosion Science, 50(11), 2981-2988. [Link]
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Okoro, L. N. (2018). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters, 7(28), 983-992. [Link]
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ASTM International. (2003). G1-03 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. [Link]
-
Gamry Instruments. (n.d.). Getting Started with Electrochemical Corrosion Measurement. Retrieved January 20, 2026, from [Link]
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U.S. Environmental Protection Agency. (2016). Optimal Corrosion Control Treatment Evaluation Technical Recommendations for Primacy Agencies and Public Water Systems. [Link]
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ResearchGate. (n.d.). The effect of immersion time on the corrosion behavior of SUS304 in brine using half-cell potential measurement. Retrieved January 20, 2026, from [Link]
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ASTM International. (n.d.). ASTM G5-14 Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. Retrieved January 20, 2026, from [Link]
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Scribd. (n.d.). Astm G1 03 | PDF | Corrosion | Metals. Retrieved January 20, 2026, from [Link]
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R&B Inc. (n.d.). ASTM G 102 – 89 (Reapproved 2004) Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. [Link]
-
IIT Indore. (2020, April 29). Corrosion Measurement-1: Weight Loss Method [Video]. YouTube. [Link]
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Perfect Pollucon Services. (2025, May 2). Corrosion Testing Methods. [Link]
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analyzetest.com. (2021, April 4). How to analyze polarization curves?[Link]
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ResearchGate. (n.d.). Corrosion inhibition Efficiency values calculated from the weight loss measurements. Retrieved January 20, 2026, from [Link]
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R&B Inc. (n.d.). ASTM G1 – 03 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. [Link]
-
ASTM International. (1999). ASTM G102-89(1999) - Standard Practice for Calculation of Corrosion Rates and Related Information. [Link]
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Validation & Comparative
A Comparative Analysis of 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole and Other Imidazoline Receptor Ligands: A Guide for Researchers
In the landscape of contemporary pharmacology, the exploration of novel molecular entities that can modulate specific cellular targets is paramount for the development of next-generation therapeutics. Among these, compounds bearing the imidazoline scaffold have garnered significant attention due to their diverse biological activities. This guide provides a detailed comparative analysis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole, a representative member of the 2-aryl-imidazoline class, with other prominent inhibitors of imidazoline receptors. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their research and development endeavors.
Introduction to this compound and the Imidazoline Receptor System
This compound belongs to a class of synthetic compounds that have been investigated for their interaction with imidazoline receptors. These receptors are a family of non-adrenergic binding sites that are pharmacologically distinct from alpha-adrenergic receptors, although some ligands exhibit affinity for both. There are three main classes of imidazoline receptors: I1, I2, and I3, each with distinct tissue distributions and physiological roles.[1]
-
I1 Imidazoline Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.[1][2]
-
I2 Imidazoline Receptors: Widely distributed in the brain, liver, and kidneys, I2 receptors are implicated in a range of functions including pain modulation, neuroprotection, and metabolic regulation.[1] Structurally, they are known to be allosteric binding sites on monoamine oxidases (MAO-A and MAO-B).[3][4]
-
I3 Imidazoline Receptors: Found in pancreatic beta-cells, these receptors are involved in the regulation of insulin secretion.[1]
The subject of this guide, this compound, is of particular interest due to its structural features, which suggest a potential interaction with the I2 subtype of imidazoline receptors. The presence of the electron-withdrawing nitro group on the phenyl ring is a key structural motif that influences its binding characteristics.
Comparative Analysis of Inhibitor Potency
A critical aspect of drug development is the quantitative assessment of a compound's affinity and potency for its target. In the context of imidazoline receptor ligands, this is typically determined through radioligand binding assays, which measure the concentration of a compound required to inhibit the binding of a known radiolabeled ligand to the receptor by 50% (IC50), from which the equilibrium dissociation constant (Ki) can be calculated.
Table 1: Comparative Binding Affinities (Ki in nM) of Selected Imidazoline Receptor Ligands
| Compound | Primary Target(s) | I2 Imidazoline Receptor Ki (nM) | I1 Imidazoline Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Reference(s) |
| This compound | I2 (Putative) | Data Not Available | Data Not Available | Data Not Available | |
| Idazoxan | I1/I2 Antagonist, α2-Antagonist | ~2-5 | ~30-50 | ~10-30 | [5] |
| 2-BFI | I2-Selective Ligand | ~1-3 | >10,000 | >10,000 | [6] |
| BU224 | I2-Selective Ligand | ~2-10 | >10,000 | >10,000 | [7] |
| CR4056 | I2-Selective Ligand | ~20 | >10,000 | >10,000 | [6][7] |
| Clonidine | I1 Agonist, α2-Agonist | ~1000 | ~50-100 | ~1-10 | [8] |
| Moxonidine | I1-Selective Agonist | ~5000 | ~30-50 | ~200-500 | [9] |
| Rilmenidine | I1-Selective Agonist | >10,000 | ~20-40 | ~300-600 | [9] |
| Harmine | I2 Ligand, MAO-A Inhibitor | 10 | Data Not Available | Data Not Available | [10] |
Expert Interpretation of the Data:
The data presented in Table 1 highlights the diverse selectivity profiles of various imidazoline ligands. Highly selective I2 ligands like 2-BFI and BU224 exhibit nanomolar affinity for the I2 receptor with negligible affinity for I1 and α2-adrenergic receptors. In contrast, older generation ligands such as Clonidine show high affinity for α2-adrenergic receptors and moderate affinity for I1 receptors, with much weaker interaction at I2 sites. The second-generation centrally acting antihypertensives, Moxonidine and Rilmenidine, display improved selectivity for I1 receptors over α2-adrenergic receptors.
Idazoxan, a widely used research tool, is a non-selective antagonist at both I1 and I2 imidazoline receptors, and also possesses significant affinity for α2-adrenergic receptors.[5] The natural alkaloid Harmine is a potent I2 ligand and also a well-known inhibitor of MAO-A.[10]
For this compound, the 2-aryl-imidazoline scaffold is a common feature among I2-selective ligands. The electronic properties of the substituent on the phenyl ring play a crucial role in determining binding affinity and selectivity. The electron-withdrawing nature of the 4-nitro group likely influences the electronic distribution of the entire molecule, which in turn affects its interaction with the binding pocket of the I2 receptor. Further experimental validation is required to precisely quantify its binding affinity and selectivity profile.
Signaling Pathways and Mechanism of Action
The signaling pathways downstream of imidazoline receptors are not as well-elucidated as those for many other receptor families. However, current research provides some insights into their mechanisms of action.
I1 Imidazoline Receptor Signaling
The I1 imidazoline receptor is not a classic G-protein coupled receptor (GPCR). Its activation does not lead to changes in cyclic AMP (cAMP) or inositol phosphate levels. Instead, the signaling cascade is thought to involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[9] This pathway is distinct from the typical GPCR-mediated activation of phospholipase C-beta.
Caption: Simplified I1 Imidazoline Receptor Signaling Pathway.
I2 Imidazoline Receptor Mechanism
The I2 imidazoline receptor's mechanism of action is closely linked to its identity as a binding site on monoamine oxidases (MAO-A and MAO-B).[3][4] Ligands binding to the I2 site can allosterically modulate the activity of these enzymes, which are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO activity, I2 ligands can increase the synaptic levels of these neurotransmitters, which is thought to contribute to their neuroprotective and analgesic effects.[6] Some I2 ligands, like 2-BFI, have also been shown to interact with NMDA receptors, suggesting a multi-target mechanism of action.[7]
Caption: I2 Imidazoline Receptor's Allosteric Modulation of MAO.
Experimental Protocols: Determination of Inhibitor Potency
To facilitate further research and enable direct comparison of novel compounds like this compound, we provide a detailed protocol for a competitive radioligand binding assay to determine the Ki value at the I2 imidazoline receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for I2 Receptor Competitive Binding Assay.
Step-by-Step Methodology
A. Materials and Reagents:
-
Tissue source rich in I2 imidazoline receptors (e.g., rabbit kidney)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]-Idazoxan
-
Non-labeled ligand for non-specific binding determination (e.g., Cirazoline)
-
Test compound: this compound and other comparators
-
Protein assay reagents (e.g., Bradford reagent)
-
Glass fiber filters
-
Scintillation cocktail
B. Membrane Preparation:
-
Homogenize fresh or frozen tissue in ice-cold homogenization buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
Determine the protein concentration using a standard method like the Bradford assay.
C. Competitive Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.
-
For total binding, add assay buffer, the membrane preparation (typically 50-100 µg of protein), and a fixed concentration of [3H]-Idazoxan (usually at a concentration close to its Kd).
-
For non-specific binding, add assay buffer, the membrane preparation, [3H]-Idazoxan, and a high concentration of a non-labeled I2 ligand (e.g., 10 µM Cirazoline).
-
For the competition curve, add assay buffer, the membrane preparation, [3H]-Idazoxan, and varying concentrations of the test compound (e.g., from 10^-11 M to 10^-5 M).
-
Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
D. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the pharmacological profile of this compound in the context of other well-characterized imidazoline receptor ligands. While a definitive quantitative comparison awaits experimental determination of its binding affinity, its structural characteristics suggest it is a promising candidate for interaction with the I2 imidazoline receptor.
Future research should focus on:
-
Quantitative Binding Studies: Performing radioligand binding assays as detailed above to determine the Ki value of this compound for I1, I2, and α2-adrenergic receptors to establish its affinity and selectivity profile.
-
Functional Assays: Evaluating the functional activity of the compound, for example, by measuring its effect on MAO activity in vitro or assessing its analgesic or neuroprotective properties in vivo.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the nitrophenyl ring and the imidazoline core to probe the structural requirements for optimal I2 receptor affinity and selectivity.
By systematically applying these experimental approaches, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, paving the way for the development of novel therapeutics targeting the imidazoline receptor system.
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A Senior Application Scientist's Guide to Validating Synthesized Imidazole Derivatives: An In-Depth Comparison of NMR and Mass Spectrometry
Introduction: The Imperative of Structural Certainty in Imidazole Synthesis
Imidazole derivatives represent a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous therapeutic agents and functional materials.[1][2] Their synthesis, however, is only the first step. The definitive, unambiguous confirmation of a molecule's structure is paramount, as even minor structural ambiguities can lead to drastically different biological activities or material properties.[3][4]
In the analytical laboratory, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of structural elucidation.[3][4] They are not competing techniques but are powerfully complementary. While NMR provides the detailed architectural blueprint of the molecule—revealing the precise connectivity of atoms—MS serves as the ultimate auditor, confirming the exact molecular weight and elemental composition. This guide will dissect the strengths and nuances of each technique, providing the logic and protocols to apply them effectively for validating your synthesized imidazole derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Architectural Blueprint
NMR spectroscopy is the gold standard for determining the detailed bonding arrangement of a molecule in solution.[3][5] It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can be excited by radiofrequency pulses, and the signals they emit upon relaxation reveal intimate details about their chemical environment.[5][6]
¹H NMR – Mapping the Proton Environment
The ¹H NMR spectrum is often the first and most information-rich experiment performed. It provides three key pieces of information:
-
Chemical Shift (δ): The position of a signal on the x-axis, indicating the electronic environment of the proton.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.[6]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet), which reveals the number of neighboring protons.
For imidazole derivatives, specific regions of the spectrum are diagnostic.
| Proton Type | Typical ¹H Chemical Shift (ppm) | Notes |
| N-H | 11.0 - 13.0 | Often a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears after adding a drop of deuterium oxide to the NMR sample.[7][8] |
| C2-H | ~7.5 - 8.5 | Generally the most downfield of the ring protons due to the influence of two adjacent nitrogen atoms. |
| C4-H / C5-H | ~6.8 - 7.7 | Highly sensitive to the electronic nature of substituents on the ring.[8][9] In unsubstituted or symmetrically substituted imidazoles, these may be equivalent due to tautomerism.[7] |
| Substituent Protons | Variable | Depend entirely on the nature of the substituent group(s). |
Causality in Practice: The Challenge of Tautomerism A common phenomenon in N-unsubstituted imidazoles is proton tautomerism—a rapid exchange of the N-H proton between the two ring nitrogens. If this exchange is fast on the NMR timescale, the C4 and C5 positions become chemically equivalent, resulting in fewer signals than you might initially predict.[7][10] Conversely, if the exchange is slow, you may see two distinct sets of signals representing both tautomers.[7] Understanding this is key to avoiding misinterpretation of your spectra.
¹³C NMR – Visualizing the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon framework of the molecule.[11] Due to the low natural abundance of the ¹³C isotope, these experiments require more sample or longer acquisition times but are invaluable for confirming the number and type of carbon atoms.[12]
| Carbon Type | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2 | 135 - 145 | Typically the most downfield ring carbon. |
| C4 / C5 | 115 - 130 | Their exact shifts are modulated by substituents.[1][13] Tautomerism can cause these signals to coalesce into a single, sometimes broadened, peak.[10] |
| Substituent Carbons | Variable | Depend on the substituent structure. |
2D NMR – Assembling the Three-Dimensional Puzzle
For complex derivatives where 1D spectra are crowded or ambiguous, two-dimensional (2D) NMR techniques are essential for definitively assigning the structure.[14][15]
-
COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other, typically through 2-3 bonds.[15][16] It is the workhorse for establishing proton-proton connectivity within substituent chains and around the imidazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps protons directly to the carbons they are attached to (one-bond correlation).[14][16] It's an unambiguous way to link the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing the entire molecule together. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[14][15][16] This is the key to identifying quaternary (non-protonated) carbons and, critically, to confirming the point of attachment of substituents to the imidazole ring.
Workflow for Structural Elucidation by NMR
Caption: Mass spectrometry data validation workflow.
Experimental Protocol: High-Resolution Mass Spectrometry
The goal is to introduce a very small amount of pure analyte into the instrument.
-
Sample Preparation: Prepare a dilute solution of your purified compound (typically ~1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water. [17]2. Instrument Calibration: Ensure the mass spectrometer is properly calibrated. For HRMS, this is often done using an internal calibrant (a reference compound introduced alongside the analyte) or a recent external calibration to ensure high mass accuracy. [18]3. Sample Introduction: Introduce the sample into the ion source, commonly via direct infusion with a syringe pump or through an LC system. [19]Electrospray ionization (ESI) is a soft ionization technique well-suited for most imidazole derivatives. [19]4. Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to find the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Formula Determination: Use the instrument's software to calculate the elemental composition from the measured exact mass of the molecular ion. The software will provide a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm).
-
MS/MS (Optional): To gain further structural insight, perform a tandem MS (MS/MS) experiment. Isolate the molecular ion and fragment it to observe the resulting daughter ions, which can help confirm the structure.
Part 3: A Comparative Guide – NMR and MS Side-by-Side
The true power of these techniques emerges when they are used in concert. NMR provides the detailed connectivity, while HRMS confirms that the assembled structure has the correct mass and elemental composition.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity (structure), stereochemistry, molecular dynamics. | Molecular weight, elemental formula (HRMS), structural fragments. |
| Sensitivity | Lower (mg to µg range). [20] | Extremely high (ng to pg range). [20] |
| Sample State | Solution (typically). | Solid, liquid, or gas (introduced into vacuum). |
| Destructive? | No, the sample can be fully recovered. [20] | Yes, the sample is consumed. |
| Quantitative? | Inherently quantitative under specific conditions (qNMR). [20] | Can be quantitative, but often requires isotopic standards and calibration. |
| Key Strength for Imidazoles | Unambiguously determines isomerism (e.g., 1,4- vs. 1,5-disubstitution) and provides the complete bonding framework via 2D techniques. | Provides definitive confirmation of the elemental formula via HRMS, quickly ruling out incorrect structures or unexpected reaction products. |
| Main Challenge for Imidazoles | Spectral complexity due to tautomerism or rotamers can make interpretation difficult without 2D NMR. [7][10] | Provides limited information about isomeric structures, as isomers often have the same mass and similar fragmentation. |
Conclusion: A Synergistic and Self-Validating Workflow
The structural validation of a synthesized imidazole derivative is not a matter of choosing between NMR and mass spectrometry; it is a process of integrating them. The detailed architectural map provided by a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) is corroborated by the absolute molecular formula delivered by HRMS. This dual-pronged approach creates a self-validating system where the NMR-derived structure must match the MS-derived formula. Adherence to this rigorous analytical workflow ensures the scientific integrity of your work, providing unshakeable confidence in your results and paving the way for successful applications in drug discovery and beyond.
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A Comparative Guide to the Biological Activity of Imidazole Analogs
The imidazole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3][4] Its unique electronic characteristics and ability to interact with various biomolecules have made it a privileged structure in medicinal chemistry.[5][6][7] This guide provides a comparative analysis of the biological activities of different imidazole analogs, focusing on their applications as antifungal, anticancer, and antihistaminic agents. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating their efficacy.
Part 1: Antifungal Activity of Imidazole Analogs
Imidazole-based antifungal agents represent a cornerstone in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14-α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] By disrupting ergosterol synthesis, these drugs alter membrane permeability, leading to fungal cell growth inhibition and death.[9][10]
Comparative Efficacy of Antifungal Imidazoles
Several imidazole derivatives have been developed for antifungal therapy, each with a distinct spectrum of activity and potency. A comparative study of five clinically important imidazole derivatives (clotrimazole, econazole, ketoconazole, miconazole, and tioconazole) revealed differences in their minimal inhibitory concentrations (MICs) against various pathogenic fungi.[11][12] The in vitro activity of these compounds can be influenced by experimental conditions such as the type of media and the presence of serum.[11]
| Imidazole Analog | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Clotrimazole | Candida albicans | 0.5 | 2 |
| Aspergillus fumigatus | 1 | 4 | |
| Miconazole | Candida albicans | 0.25 | 1 |
| Aspergillus fumigatus | 2 | 8 | |
| Ketoconazole | Candida albicans | 0.125 | 0.5 |
| Aspergillus fumigatus | 4 | 16 |
Note: MIC values are illustrative and can vary based on the specific strain and testing conditions. Data synthesized from multiple sources.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imidazole analogs against fungal isolates using the broth microdilution method.[13][14]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Imidazole compounds
-
Fungal isolates (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a series of twofold dilutions of the imidazole compounds in RPMI 1640 medium in the 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that shows no visible growth. This can be determined visually or by reading the absorbance at a specific wavelength.[15]
Part 2: Anticancer Activity of Imidazole Analogs
The imidazole scaffold is a prominent feature in a variety of anticancer agents.[16][17][18] Their mechanisms of action are diverse and include inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and tubulin.[6][19]
Mechanisms of Anticancer Action
-
Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial for signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[6] For instance, certain imidazole derivatives have been designed as BRAF V600E inhibitors for the treatment of melanoma.[20]
-
Tubulin Polymerization Inhibition: Some imidazole analogs interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[16][17] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Several imidazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS).[6]
Comparative Cytotoxicity of Anticancer Imidazoles
The anticancer efficacy of imidazole analogs is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used for comparison.
| Imidazole Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound A (BRAF Inhibitor) | A375 (Melanoma) | 0.05 | BRAF V600E Inhibition |
| Compound B (Tubulin Inhibitor) | HCT116 (Colon) | 0.12 | Tubulin Polymerization Inhibition |
| Compound C (Multi-kinase Inhibitor) | K-562 (Leukemia) | 5.66 | BCR-ABL Inhibition |
Note: Data is illustrative and based on published studies.[19][20]
Experimental Protocol: Cytotoxicity Assay (MTT/XTT)
The MTT and XTT assays are colorimetric methods used to assess cell viability and the cytotoxic effects of chemical compounds.[21][22]
Objective: To determine the concentration of an imidazole analog that inhibits 50% of cell growth (IC50).
Materials:
-
Imidazole compounds
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT solution
-
Solubilization solution (e.g., DMSO for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole analogs.
-
Incubation: Incubate the plates for 24-72 hours.
-
Addition of MTT/XTT: Add MTT or XTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[23][24]
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[22]
Caption: Workflow of the MTT assay for determining cytotoxicity.
Part 3: Antihistaminic Activity of Imidazole Analogs
Imidazole is a key structural component of histamine and, consequently, many antihistamines. These drugs act as antagonists or inverse agonists at histamine receptors, primarily the H1 and H3 receptors, to block the effects of histamine.[25]
Mechanisms of Antihistaminic Action
-
H1 Receptor Antagonism: First and second-generation antihistamines containing an imidazole ring, such as clemastine and loratadine derivatives, competitively block the H1 receptor. This prevents the pro-inflammatory effects of histamine, providing relief from allergic symptoms.
-
H3 Receptor Antagonism: Imidazole-based H3 receptor antagonists are being investigated for their potential in treating neurological disorders.[25][26] The H3 receptor acts as an autoreceptor on histaminergic neurons, and its blockade can enhance the release of histamine and other neurotransmitters.
Comparative Binding Affinities of Antihistamines
The potency of antihistamines is often determined by their binding affinity (Ki) to the histamine H1 receptor in radioligand binding assays.
| Imidazole Analog | Receptor | Ki (nM) |
| Mepyramine | Histamine H1 | 1.2 |
| Carebastine | Histamine H1 | 27 - 75.86 |
| Buclizine | Histamine H1 | Varies |
Note: Ki values are compiled from various sources and can differ based on experimental conditions.[27][28]
Experimental Protocol: Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of imidazole analogs for the histamine H1 receptor.[27]
Objective: To determine the inhibitory constant (Ki) of an imidazole analog for the H1 receptor.
Materials:
-
Imidazole compounds
-
Cell membranes expressing the human histamine H1 receptor
-
Radiolabeled ligand (e.g., [³H]mepyramine)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate or test tubes, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled imidazole analog.
-
Incubation: Incubate the mixture to allow for competitive binding to the H1 receptors.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
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spectroscopic data for 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide for comparison
A Comparative Guide to the Spectroscopic Properties of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide
Introduction
2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole N-oxide scaffold in various biologically active molecules.[1] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its electronic and structural properties. This guide provides a detailed analysis of the available spectroscopic data for this compound and compares it with structurally related analogues to offer a comprehensive reference for researchers in drug discovery and chemical synthesis.
The central theme of this guide is to explain the causality behind the observed spectroscopic features, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore how the introduction of the N-oxide functionality and the interplay of the different substituents on the imidazole core influence the spectral characteristics.
Molecular Structure and Key Spectroscopic Features
The molecular structure of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide is presented below. The key structural features that dictate its spectroscopic properties are the imidazole N-oxide ring, the 4-methoxyphenyl substituent at the 2-position, and the two methyl groups at the 4 and 5-positions.
Caption: Molecular structure of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.
Experimental Spectroscopic Data
The following sections present the available experimental spectroscopic data for the title compound. For comparative purposes, data for structurally similar compounds are also included.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide has been reported and is compared with a related compound lacking the N-oxide functionality.[2]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide and a Comparative Compound.
| Proton | 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide[2] | 2-(4-methoxyphenyl)-1H-benzimidazole[3] |
| N-H | - | 12.76 (s, 1H) |
| Aromatic-H (ortho to OMe) | 8.13 (d, J = 3.0 Hz, 2H) | 8.13 (d, J = 3.0 Hz, 2H) |
| Aromatic-H (meta to OMe) | 7.13 (d, J = 2.4 Hz, 2H) | 7.13 (d, J = 2.4 Hz, 2H) |
| Imidazole-H | - | 7.56 (s, 2H), 7.18 (dd, J1=5.4 Hz, J2 = 3.0 Hz, 2H) |
| -OCH₃ | 3.85 (s, 3H) | 3.85 (s, 3H) |
| -CH₃ | 2.35 (s, 6H) | - |
Interpretation and Causality:
The presence of the electron-withdrawing N-oxide group in the imidazole ring is expected to deshield the adjacent protons. While specific assignments for the methyl protons of the title compound were not detailed in the available literature, a downfield shift compared to the non-oxidized analogue is anticipated.[4] The signals for the 4-methoxyphenyl group are consistent with a para-substituted benzene ring, showing two distinct doublets for the ortho and meta protons.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring ¹H NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.[5]
Caption: A generalized workflow for acquiring an NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
While specific experimental ¹³C NMR data for 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide was not found in the searched literature, we can predict the expected chemical shifts based on related structures. The introduction of the N-oxide is known to cause a downfield shift for the adjacent carbon atoms.[4]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of a Structurally Similar Compound.
| Carbon | 2-(4-methoxyphenyl)-1H-benzimidazole[3] |
| C=N (Imidazole) | 151.82 |
| Aromatic C-O | 161.07 |
| Aromatic C (quaternary) | 123.18 |
| Aromatic CH | 128.48, 122.21, 114.83 |
| -OCH₃ | 55.79 |
For the title compound, the C2 carbon of the imidazole ring is expected to be significantly deshielded due to its direct attachment to two nitrogen atoms, one of which is an N-oxide. The C4 and C5 carbons would also be influenced by the N-oxide and the methyl substituents.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes for 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide have been experimentally determined and are summarized below.[2]
Table 3: Key Experimental Vibrational Frequencies (cm⁻¹) for 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.[2]
| Vibrational Mode | FTIR (cm⁻¹) ** | FT-Raman (cm⁻¹) ** |
| N-H stretch | - | - |
| C-H stretch (aromatic) | 3075 | 3075 |
| C-H stretch (methyl) | 2926 | 2926 |
| C=N stretch (imidazole) | 1612 | 1611 |
| C=C stretch (aromatic) | 1585, 1499 | 1585, 1499 |
| N-O stretch | 1258 | 1258 |
| C-O stretch (methoxy) | 1178 | 1178 |
Interpretation and Causality:
-
N-O Stretch: A characteristic and strong band for N-oxides is the N-O stretching vibration, which is observed around 1258 cm⁻¹.[4] This is a key diagnostic peak for confirming the presence of the N-oxide functionality.
-
C=N and C=C Stretches: The C=N stretch of the imidazole ring and the C=C stretches of the aromatic ring appear in the characteristic region of 1500-1650 cm⁻¹.
-
C-H Stretches: The aromatic C-H stretches are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups appear below 3000 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is first recorded, followed by the sample spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the specific mass spectrum for 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide was not available, the fragmentation of N-oxides is well-documented. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in a prominent [M-16]⁺ peak.[6][7]
Predicted Fragmentation Pattern:
For 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide (Molecular Formula: C₁₂H₁₄N₂O₂; Molecular Weight: 218.25 g/mol ), the following fragments would be expected in its mass spectrum:
-
[M]⁺: The molecular ion peak at m/z 218.
-
[M-16]⁺: A significant peak at m/z 202, corresponding to the loss of an oxygen atom from the N-oxide.
-
Other Fragments: Fragmentation of the imidazole ring and the methoxyphenyl group would lead to other characteristic ions.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Predicted primary fragmentation pathway for 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide in mass spectrometry.
Comparison with Alternatives
The spectroscopic data of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide can be compared with its non-oxidized analogues or isomers to highlight the influence of the N-oxide group.
-
NMR Spectroscopy: The most significant difference is the downfield shift of the protons and carbons alpha to the N-oxide group. This deshielding effect is a direct consequence of the electron-withdrawing nature of the N⁺-O⁻ bond.
-
IR Spectroscopy: The presence of a strong N-O stretching band around 1250-1300 cm⁻¹ is a clear diagnostic feature for the N-oxide, which is absent in the corresponding imidazole.
-
Mass Spectrometry: The characteristic loss of 16 amu (oxygen) is a hallmark of N-oxides and is a key differentiator in the mass spectrum compared to its non-oxidized counterpart.
Conclusion
The spectroscopic characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide reveals distinct features that are directly attributable to its molecular structure, particularly the presence of the N-oxide functionality. The ¹H NMR spectrum shows the expected signals for the substituted aromatic and imidazole rings. The IR and Raman spectra provide clear evidence for the N-O bond through its characteristic stretching vibration. While experimental ¹³C NMR and mass spectrometry data were not available in the reviewed literature, predictions based on the known behavior of N-oxides provide a reliable guide for their interpretation. This comprehensive guide, with its comparative data and explanations of the underlying principles, serves as a valuable resource for researchers working with this and related heterocyclic N-oxides.
References
-
Benzon, K.B., Varghese, H.T., Panicker, C.Y., Pradhan, K., & Van Alsenoy, C. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 834-844. [Link]
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Benzon, K.B., Varghese, H.T., Panicker, C.Y., Pradhan, K., & Van Alsenoy, C. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. PubMed, 26188703. [Link]
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Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(104), 59986-59994. [Link]
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Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). National Institutes of Health. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Kuhak, M., & Boban, M. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(12), 8194–8230. [Link]
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Ramanathan, R., Su, A. D., Ramirez, J., & Jemal, M. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2165–2173. [Link]
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Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]
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Bridging the Digital and the Biological: A Guide to Experimentally Validating Computational Drug Discovery
In the modern era of drug discovery, computational models have become indispensable tools, accelerating the identification of potential therapeutic candidates from vast chemical libraries.[1] However, the journey from a promising in silico hit to a clinically viable drug is fraught with challenges, and the predictive power of computational studies must be rigorously tested in the biological realm. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively confirm the findings of computational studies with robust experimental data. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer a comparative analysis to guide your validation strategy.
The Imperative of Experimental Validation: From Bits to Biology
Computational drug discovery, encompassing techniques like virtual screening and molecular docking, offers a powerful and cost-effective approach to prioritize compounds for further investigation.[2] These methods can sift through millions of molecules to identify those with a high probability of interacting with a specific biological target.[2] However, computational models are simplifications of complex biological systems and their predictions can be influenced by various factors, including the accuracy of protein structures and the scoring functions used. Therefore, experimental validation is not merely a confirmatory step but a critical part of the drug discovery pipeline that bridges the gap between theoretical predictions and tangible biological activity.[3]
The core objective of experimental validation is to ascertain whether the computationally predicted interactions and effects translate to a measurable and relevant biological outcome. This process typically follows a hierarchical approach, starting with high-throughput in vitro assays to confirm primary activity and progressing to more complex cell-based and in vivo models to assess efficacy and safety.
The Workflow: An Integrated Approach
A successful drug discovery campaign integrates computational and experimental workflows in a continuous feedback loop. The initial computational screen generates a list of prioritized "hits." These hits are then subjected to a cascade of experimental assays to confirm their activity, elucidate their mechanism of action, and assess their drug-like properties. The experimental data, in turn, can be used to refine the computational models, leading to more accurate predictions in subsequent rounds of screening.
Caption: An integrated workflow demonstrating the iterative nature of computational and experimental drug discovery.
In Vitro Validation: The First Line of Evidence
In vitro assays are the workhorses of early-stage drug discovery, providing a rapid and cost-effective means to validate computational hits. These assays can be broadly categorized into biochemical and cell-based assays.
Biochemical Assays: Probing Direct Target Interaction
Biochemical assays are designed to measure the direct interaction between a compound and its purified target protein. These assays are crucial for confirming that a computationally identified hit binds to the intended target and for quantifying the binding affinity.
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.[4][5]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay used to detect and quantify the binding of a compound to a target protein.[6][7][8]
Cell-Based Assays: Assessing Cellular Effects
Cell-based assays are essential for determining whether the binding of a compound to its target translates into a functional effect within a cellular context. These assays can measure a wide range of cellular responses, including cell viability, proliferation, and signaling pathway modulation.
-
Cell Viability and Proliferation Assays (MTT, XTT): Colorimetric assays that measure the metabolic activity of cells, providing an indication of cell viability and proliferation. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.[6][9][10]
-
Western Blot: A technique used to detect and quantify the expression levels of specific proteins. This can be used to assess the downstream effects of a compound on a particular signaling pathway.[8][11][12][13]
Comparative Analysis of In Vitro Validation Methods
The choice of in vitro assay depends on the specific question being addressed, the nature of the target, and the throughput requirements of the screen.
| Assay | Principle | Information Gained | Throughput | Cost | Key Considerations |
| SPR | Measures changes in refractive index upon binding to a sensor surface. | Binding kinetics (kon, koff), affinity (KD). | Medium to High | High | Requires specialized equipment and expertise. |
| ITC | Measures heat changes upon binding. | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). | Low | High | Requires relatively large amounts of pure protein. |
| ELISA | Antibody-based detection of antigen-antibody binding. | Target engagement, relative binding affinity. | High | Medium | Requires specific antibodies. |
| MTT/XTT | Reduction of tetrazolium salts by metabolically active cells. | Cell viability, cytotoxicity, cell proliferation. | High | Low | Indirect measure of cell number; can be affected by metabolic changes. |
| Western Blot | Immunodetection of proteins separated by gel electrophoresis. | Protein expression levels, pathway modulation. | Low | Medium | Semi-quantitative; requires specific antibodies. |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and reliability of your validation studies, it is crucial to follow standardized and well-documented protocols.
MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing the effect of a compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of medium) and incubate for 24-48 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[9]
Western Blot Protocol for Protein Expression Analysis
This protocol outlines the key steps for analyzing changes in protein expression in response to compound treatment.
-
Sample Preparation: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[13]
-
Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
In Vivo Validation: Assessing Efficacy and Safety in a Living System
While in vitro assays provide valuable initial data, they cannot fully recapitulate the complexity of a living organism.[15][16] Therefore, promising lead compounds identified from in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetics (PK), and toxicology.[17]
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model.[12][14] This information is crucial for establishing an appropriate dosing regimen for efficacy studies.
Caption: A simplified workflow for a typical pharmacokinetic study in mice.
Efficacy Studies
Efficacy studies are designed to determine whether a compound has the desired therapeutic effect in a disease-relevant animal model. The design of these studies is critical and should be tailored to the specific disease and the mechanism of action of the compound.[18]
Case Study: From Virtual Screen to In Vivo Efficacy
A compelling example of the successful integration of computational and experimental approaches is the discovery of novel inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) for the treatment of gastric cancer.
-
Computational Phase: A high-throughput virtual screen of a large chemical library was performed against the kinase domains of EGFR and HER2.[19]
-
In Vitro Validation: The top-ranked compounds were then tested in in vitro kinase assays, which confirmed that one compound, C3, potently inhibited both EGFR and HER2 with IC50 values in the nanomolar range.[19] Further cell-based assays demonstrated that C3 inhibited the proliferation of gastric cancer cell lines.[19]
-
Significance: This study showcases how computational screening can effectively identify potent dual inhibitors, which were subsequently validated through a cascade of in vitro experiments.
Challenges and Best Practices in Experimental Validation
The path from a computational hit to a validated lead is not without its obstacles. Common challenges include:
-
False Positives: Computational screens can generate a significant number of false positives. Rigorous experimental validation with orthogonal assays is essential to weed out these inactive compounds.[1]
-
In Vitro to In Vivo Correlation: Promising results in in vitro assays do not always translate to efficacy in animal models.[16][20] This can be due to poor pharmacokinetic properties, off-target effects, or the inability of the animal model to accurately recapitulate the human disease.
-
Reproducibility: Ensuring the reproducibility of experimental data is paramount. This requires careful experimental design, the use of appropriate controls, and transparent reporting of methods.
To navigate these challenges, it is essential to adhere to best practices:
-
Establish a Clear Validation Cascade: Design a logical and stepwise progression of assays, starting with high-throughput screens and moving to more complex and physiologically relevant models.
-
Use Orthogonal Assays: Confirm hits using multiple, independent assays that measure different aspects of the compound's activity.
-
Prioritize Physiologically Relevant Models: Whenever possible, use cell lines and animal models that accurately reflect the disease of interest.
-
Ensure Data Quality and Integrity: Implement robust quality control measures and maintain detailed records of all experiments.
Conclusion: A Symbiotic Partnership for Drug Discovery
The synergy between computational and experimental approaches is a cornerstone of modern drug discovery.[2] Computational methods provide an invaluable tool for navigating the vast chemical space, while experimental validation provides the essential biological grounding for these predictions. By embracing a truly integrated workflow, researchers can enhance the efficiency and success rate of their drug discovery programs, ultimately accelerating the development of new medicines for patients in need.
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Gande, S. L., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione as a dual inhibitor of EGFR/HER2 in gastric cancer. Scientific reports, 13(1), 23071. [Link]
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A Comparative Guide to Heterocyclic Catalysis: Positioning 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Heterocyclic compounds have emerged as a cornerstone in catalyst design, offering a rich tapestry of electronic and steric properties that can be finely tuned to orchestrate a vast array of chemical transformations. This guide provides an in-depth comparison of the catalytic prowess of various heterocyclic systems, with a special focus on the potential of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole and its analogs. We will delve into the catalytic applications of imidazolines, pyridines, triazoles, and thiazoles, supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation catalysts.
The Privileged Scaffold: An Introduction to Heterocycles in Catalysis
Heterocyclic compounds are integral to the field of catalysis, primarily serving in two main capacities: as ligands for transition metal catalysts and as organocatalysts. Their utility stems from the presence of heteroatoms (typically nitrogen, oxygen, or sulfur) within a cyclic framework. These heteroatoms can act as Lewis bases to coordinate with metal centers, thereby modulating their reactivity, or they can participate directly in catalytic cycles as part of an organocatalyst. The ability to readily modify the heterocyclic ring with various substituents allows for the precise tuning of a catalyst's electronic and steric environment, which is crucial for achieving high catalytic activity and selectivity.
This guide will explore the catalytic landscape of several key classes of N-heterocyclic compounds, providing a comparative framework to understand their strengths and weaknesses in various catalytic applications.
The Imidazoline Core: A Platform for Asymmetric Catalysis
The 2-imidazoline scaffold, the parent structure of this compound, has garnered significant attention as a versatile ligand in asymmetric catalysis. The two nitrogen atoms provide a bidentate coordination site for metal centers, and the C2-substituent dramatically influences the electronic properties of the ligand.
2-Aryl-4,5-dihydro-1H-imidazoles as Ligands
While specific catalytic data for this compound is not extensively reported in the literature, we can infer its potential by examining related 2-arylimidazoline derivatives. The electronic nature of the aryl substituent is a critical determinant of the ligand's properties. Electron-donating groups on the aryl ring increase the electron density on the nitrogen atoms, enhancing their coordination to metal centers. Conversely, electron-withdrawing groups, such as the nitro group in our target compound, decrease the electron-donating ability of the nitrogen atoms. This can be advantageous in certain catalytic cycles where a less electron-rich metal center is desired to promote specific steps, such as reductive elimination in cross-coupling reactions.
For instance, 2-arylimidazoline ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation reactions. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand.
Illustrative Catalytic Application: Asymmetric Allylic Alkylation
A common application for chiral ligands is in the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate. The general workflow for such a reaction is depicted below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
In a comparative study, a palladium complex with a triazole-based NHC ligand demonstrated very high catalytic activity in the Suzuki-Miyaura coupling of 4-chloroacetophenone with phenylboronic acid, even outperforming the commercially available PEPPSI catalyst. [1]This highlights the potential of triazolylidene ligands to form highly active catalysts. The strong electron-donating nature of these NHCs facilitates the oxidative addition step, which is often rate-limiting.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(triazole-NHC) | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 98 | [1] |
| PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 92 | [1] |
Table 2: Comparison of a triazole-based NHC-Pd catalyst with a commercial catalyst in the Suzuki-Miyaura reaction. [1]
Thiazoles in Organocatalysis
Thiazolium salts, derived from thiazoles, are precursors to thiazolylidene carbenes, which are renowned organocatalysts for umpolung reactions such as the benzoin condensation and the Stetter reaction. [2][3]The thiazolium C2-proton is acidic and can be removed by a base to generate the active NHC catalyst.
Benzoin Condensation
The benzoin condensation is a classic C-C bond-forming reaction catalyzed by NHCs. The choice of the N-substituents on the thiazolium salt significantly impacts the catalyst's activity and stability.
| Thiazolium Pre-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | DBU | THF | RT | 24 | 85 | [3] |
| 3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide | Et₃N | EtOH | 60 | 12 | 78 | [3] |
Table 3: Performance of different thiazolium salt pre-catalysts in the benzoin condensation of benzaldehyde. [3] The data illustrates that the structure of the thiazolium salt has a direct impact on the reaction efficiency. While 2-arylimidazolines are not typically used as precursors for organocatalysts in this manner, their structural similarity to the imidazolium salts used to generate other NHC organocatalysts suggests a potential for future development in this area.
Experimental Protocols
To provide a practical context for the discussed catalytic systems, a representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is detailed below.
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., a triazole-based NHC precursor, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O mixture, 10:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality behind Experimental Choices:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial to maintain the catalyst's activity.
-
Base: The base is required to activate the boronic acid for the transmetalation step.
-
Ligand: The ligand stabilizes the palladium center, prevents catalyst decomposition, and influences the rate and selectivity of the reaction.
Conclusion and Future Outlook
This guide has provided a comparative overview of the catalytic applications of several key classes of N-heterocyclic compounds. While this compound itself is not yet a widely studied catalyst, its structural features suggest significant potential, particularly as a ligand in asymmetric catalysis. The strong electron-withdrawing nitro group is expected to create a unique electronic environment around a coordinated metal center, which could lead to novel reactivity and selectivity.
The comparative analysis with pyridines, triazoles, and thiazoles reveals a diverse and powerful toolbox for catalyst design. Pyridines remain workhorse ligands for a broad range of reactions. Triazoles, particularly as NHC precursors, offer access to highly active and robust catalysts for cross-coupling. Thiazoles are the foundation for a rich field of organocatalysis based on umpolung reactivity.
Future research should focus on the synthesis and catalytic evaluation of 2-arylimidazolines with a wider range of electronic and steric properties, including the promising 2-(4-nitrophenyl) derivative. Direct comparative studies in benchmark reactions will be essential to fully elucidate their potential and position them within the broader landscape of heterocyclic catalysis. The continued exploration of these privileged scaffolds will undoubtedly lead to the development of next-generation catalysts with enhanced performance for challenging and important chemical transformations.
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A Comparative Guide to the Electrochemical Properties of Imidazole-Based Corrosion Inhibitors
This guide provides an in-depth comparative analysis of the electrochemical properties of imidazole-based corrosion inhibitors. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document synthesizes experimental data to offer a clear perspective on the efficacy and mechanisms of these critical compounds. We will move beyond simple data reporting to explore the causality behind experimental choices and the structural-functional relationships that govern inhibitor performance.
Introduction: The Imperative for Corrosion Control and the Rise of Imidazole Derivatives
Corrosion is a relentless electrochemical process that causes gradual degradation of metallic materials, leading to significant economic losses and safety hazards across various industries.[1][2] The use of organic corrosion inhibitors is one of the most practical and cost-effective methods for protecting metals.[3][4] These inhibitors function by adsorbing onto the metal surface to form a protective film that isolates the material from its corrosive environment.[1]
Among the vast array of organic inhibitors, imidazole and its derivatives have garnered substantial attention.[4][5] Their effectiveness stems from their molecular structure: a five-membered heterocyclic ring containing two nitrogen atoms, π-electrons, and the potential for various functional group substitutions.[1][6] These features facilitate strong adsorption onto metal surfaces, disrupting the electrochemical reactions responsible for corrosion.[2] This guide will delve into the electrochemical evidence that quantifies their protective capabilities.
The Electrochemical Mechanism of Imidazole-Based Inhibition
The primary mechanism of corrosion inhibition by imidazole derivatives is their adsorption onto the metal surface, which can occur through physical (electrostatic) or chemical (coordination bond) interactions.[3] The lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring are crucial for this process, acting as electron-rich centers that interact with the metal.[1][6]
This adsorption forms a protective barrier with the following effects:
-
Surface Blocking: The inhibitor molecules physically block the active sites on the metal surface where corrosion reactions would otherwise occur.
-
Anodic and Cathodic Reaction Suppression: By forming a film, the inhibitors impede both the anodic dissolution of the metal and the cathodic reactions (like oxygen or hydrogen reduction).[7] Most imidazole derivatives are classified as "mixed-type" inhibitors because they influence both processes.[1][8][9]
-
Hydrophobic Film Formation: The addition of alkyl chains or other non-polar groups to the imidazole ring can create a dense, hydrophobic layer that repels corrosive aqueous species.[6][10]
The following diagram illustrates the general mechanism.
Caption: General mechanism of corrosion inhibition by imidazole derivatives.
Comparative Analysis of Electrochemical Performance
The effectiveness of a corrosion inhibitor is quantified using electrochemical techniques, primarily Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).[3][7] These methods provide critical data on inhibition efficiency (IE%), corrosion current density (icorr), and the resistance of the protective film. A lower icorr value and a higher IE% indicate superior performance.
Performance Data in Acidic Media
Acidic environments, such as those used in industrial cleaning and pickling, represent a significant corrosion challenge.[9] The tables below summarize the performance of various imidazole-based inhibitors on steel in hydrochloric acid (HCl), a commonly studied corrosive medium.
Table 1: Corrosion Inhibition Performance of Imidazole Derivatives in 1 M HCl
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Corrosion Current Density (icorr) (µA/cm²) | Technique | Reference(s) |
|---|---|---|---|---|---|---|
| 1H-Imidazole | 0.0005 | 303 | 91.7 | - | Potentiodynamic Polarization | [10] |
| 2-Methylimidazole | 0.0005 | 303 | 82.2 | - | Potentiodynamic Polarization | [10] |
| Benzimidazole | 0.0005 | 298 | 95.4 | - | Potentiodynamic Polarization | [10] |
| [C16M1Im][Br] | 0.0005 | 298 | 90.7 | 48.3 | Potentiodynamic Polarization | [6] |
| [C16M2Im][Br] | 0.0005 | 298 | 95.4 | 22.7 | Potentiodynamic Polarization |[6] |
Note: Data is synthesized from multiple sources. Experimental conditions may vary slightly between studies.
Analysis of Structural Effects: From the data, we can derive key structure-activity relationships. The presence of a benzene ring fused to the imidazole core (Benzimidazole) significantly enhances inhibition efficiency compared to the parent imidazole.[10] Furthermore, increasing the electron density and surface coverage through substitution, such as adding a long alkyl chain and an extra methyl group ([C16M2Im][Br]), leads to a marked decrease in corrosion current and higher efficiency.[6] This is because longer alkyl chains contribute to a more compact and hydrophobic barrier on the metal surface.[6][11]
Performance Data in Other Environments
The utility of imidazole inhibitors extends beyond acidic solutions. Studies in alkaline and neutral media are crucial for applications like district heating systems and marine environments.[3][7]
Table 2: Corrosion Inhibition Performance in Alkaline and Neutral Media
| Inhibitor | Corrosive Medium | Metal | Concentration | Inhibition Efficiency (%) | Technique | Reference(s) |
|---|---|---|---|---|---|---|
| Imidazole | District Heating Water | Carbon Steel | 500 ppm | 91.7 | Potentiodynamic Polarization | [7][12] |
| Imidazole Derivative (ID) | 3.5 wt.% NaCl (acidified) | Q235 Steel | 600 ppm | >73.0* | Potentiodynamic Polarization | [3] |
| PDI | 3.5 wt.% NaCl | Copper | 4 g/L | 95.9 | Potentiodynamic Polarization |[13] |
*Calculated from the reported decrease in corrosion current density.[3]
Causality in Performance: In alkaline district heating water, imidazole showed a peak efficiency at an optimal concentration of 500 ppm; increasing the concentration to 1000 ppm surprisingly decreased the efficiency.[7][12] Surface analysis revealed that at higher concentrations, the adsorption mechanism shifted, leading to lower surface coverage and reduced protection.[7] This underscores the critical importance of determining the optimal concentration for any given inhibitor/environment system, as a higher concentration is not always better.
Authoritative Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison.[10] The following are detailed methodologies for the key electrochemical experiments used in the evaluation of corrosion inhibitors.
Experimental Workflow for Inhibitor Evaluation
The systematic evaluation of a new corrosion inhibitor follows a logical progression from initial screening to mechanistic understanding. This workflow ensures that all critical parameters are assessed and validated.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Protocol 1: Potentiodynamic Polarization Measurements
This technique measures the relationship between the potential applied to the metal and the resulting current flow, providing direct insight into corrosion rate (icorr) and the inhibitor's effect on anodic and cathodic reactions.[7][14]
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), Tafel slopes, and calculate the inhibition efficiency.
Methodology:
-
Cell Setup: Assemble a standard three-electrode electrochemical cell. The working electrode (WE) is the metal specimen (e.g., carbon steel), the reference electrode (RE) is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode (CE) is a platinum or graphite rod.[15]
-
Deaeration (if required): For studies in non-aerated solutions, purge the electrolyte with nitrogen gas for at least 30 minutes before the experiment to remove dissolved oxygen.
-
OCP Stabilization: Immerse the electrodes in the test solution (with and without the inhibitor) and monitor the open-circuit potential (OCP) until it reaches a steady state (typically a drift of <5 mV over 15 minutes). This ensures the measurement starts from a stable baseline.
-
Polarization Scan: Once the OCP is stable, apply a potential scan. A typical range is from -250 mV to +250 mV relative to the OCP at a scan rate of 0.167 to 1 mV/s.[14] The slow scan rate allows the electrode interface to reach a pseudo-steady state at each potential.
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Perform a Tafel extrapolation on the linear portions of the cathodic and anodic curves. The intersection of these extrapolated lines gives the corrosion potential (Ecorr) and the corrosion current density (icorr).[7]
-
Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100[7] where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides information about the resistance and capacitance of the electrode interface.[16][17][18] It is highly sensitive to the formation of protective inhibitor films.[19]
Objective: To evaluate the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to understand the inhibitor film's properties and calculate inhibition efficiency.
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup and OCP stabilization procedure as described for potentiodynamic polarization.
-
EIS Measurement: At the stable OCP, apply a small amplitude AC voltage signal (typically 10 mV) over a wide frequency range (e.g., 100 kHz down to 10 mHz).[15] The small perturbation ensures the measurement does not significantly disturb the system, making it non-destructive.
-
Data Presentation: The impedance data is typically plotted in two ways:
-
Nyquist Plot: Imaginary impedance (-Z'') vs. Real impedance (Z'). For a simple corrosion system, this often appears as a semicircle. The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates better corrosion resistance.[3]
-
Bode Plot: The logarithm of the impedance modulus (|Z|) and the phase angle (θ) are plotted against the logarithm of the frequency.
-
-
Data Analysis:
-
Model the EIS data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often used for corrosion systems.[15][16] This modeling yields values for the solution resistance (Rs), charge transfer resistance (Rct), and often a constant phase element (CPE) which is used in place of a pure capacitor to account for surface inhomogeneities.[7]
-
The Rct value is inversely proportional to the corrosion rate. A higher Rct in the presence of an inhibitor signifies effective protection.
-
Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] × 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Conclusion and Future Outlook
The electrochemical data presented conclusively demonstrate that imidazole and its derivatives are a highly effective and versatile class of corrosion inhibitors.[4][8] Their performance is intrinsically linked to their molecular structure, with substitutions that enhance electron density and hydrophobicity leading to superior protection.[6] The primary evaluation techniques, potentiodynamic polarization and EIS, provide complementary quantitative data that are essential for ranking inhibitor performance and elucidating their mixed-type inhibition mechanism.[3][5]
While significant progress has been made, future research should focus on designing novel "green" imidazole derivatives with even lower environmental impact, exploring their efficacy at high temperatures and pressures relevant to extreme industrial conditions, and employing advanced surface analytical techniques alongside electrochemical methods to build more comprehensive inhibition models.[11][20]
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- Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating W
- Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish W
- A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). PMC - NIH.
- Synthesis of three imidazole derivatives and corrosion inhibition performance for copper. (2022).
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- AN INVESTIGATION ON THE PERFORMANCE OF AN IMIDAZOLINE BASED COMMERCIAL CORROSION INHIBITOR ON CO2 CORROSION OF MILD STEEL. (n.d.). SID.ir.
- Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (n.d.). Benchchem.
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- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021).
- Imidazole and its derivatives as corrosion inhibitors. (2021). Wiley Online Library.
- On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Elect. (n.d.). ECS Meeting Abstracts.
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- Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. (2020). PMC - NIH.
- Inhibition efficiency (%)
- Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. (2022). ProQuest.
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- Imidazole: Corrosion Inhibition for Metals and Industrial Applic
- Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. (2022).
- Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in A. (2024). Jurnal UPI.
- Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. (2020).
- Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. (2019). NIH.
- Imidazole-based ionic liquid as sustainable green inhibitor for corrosion control of steel alloys: A review. (2024). Scilit.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Imidazole Quantification: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Methodological Equivalence
In the pharmaceutical landscape, the quantification of process-related impurities, such as imidazole, is a critical aspect of drug substance and product characterization. Imidazole and its derivatives are common reagents and intermediates in the synthesis of many active pharmaceutical ingredients (APIs). Their potential carryover into the final product necessitates the use of robust, validated analytical methods to ensure patient safety and regulatory compliance.
Often, different analytical technologies are employed across the lifecycle of drug development. A robust, simple High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method might be suitable for routine quality control (QC) testing in a manufacturing environment. In contrast, a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method may be required for early-stage development, toxicological studies, or for the analysis of complex matrices where trace-level quantification is necessary.
When multiple analytical methods are used to support a single drug program, it is not enough for each method to be individually validated. It is imperative to demonstrate that these methods produce equivalent, reliable, and interchangeable results. This is achieved through a process known as cross-validation .[1] This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides a comprehensive, in-depth comparison of HPLC-UV and LC-MS/MS methods for imidazole quantification.[2][3][4] We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting comparative data.
The Rationale for Cross-Validation
Cross-validation serves to ensure the integrity of analytical data throughout the drug development lifecycle. It is a critical exercise when:
-
A method is transferred from a development laboratory to a QC laboratory.[5][6]
-
Data from different analytical methods are being compared or pooled.
-
A new, more advanced method (e.g., LC-MS/MS) is intended to replace an existing one (e.g., HPLC-UV).
-
Results from different laboratories need to be harmonized.
Failure to perform adequate cross-validation can lead to out-of-specification (OOS) results, batch failures, and regulatory scrutiny.
Choosing the Right Analytical Tool: A Tale of Two Detectors
The primary difference between the two methods under comparison lies in their detection systems.
-
HPLC-UV: This technique relies on the principle that imidazole absorbs light in the ultraviolet spectrum. The amount of light absorbed is directly proportional to its concentration. UV detectors are robust, cost-effective, and generally provide good precision.[7] However, their selectivity can be a limitation, as other co-eluting impurities with similar UV spectra can interfere with the analyte of interest.[8]
-
LC-MS/MS: This is a more sophisticated technique that couples the separation power of LC with the high selectivity and sensitivity of a tandem mass spectrometer. The mass spectrometer ionizes the imidazole molecule and then fragments it in a specific way. By monitoring for a specific parent ion and a corresponding daughter ion (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively detect and quantify imidazole with a very high degree of confidence, even in the presence of co-eluting impurities.[9][10]
Experimental Design for Cross-Validation
A robust cross-validation study is built upon a foundation of well-designed and executed experiments. The following protocols for HPLC-UV and LC-MS/MS methods for imidazole quantification are presented as a starting point and should be optimized and validated for specific applications.
Protocol 1: HPLC-UV Method for Imidazole Quantification
This method is designed for reliability and ease of use in a QC environment.
1. Chromatographic Conditions: The "Why" Behind the "How"
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Sodium Octanesulfonate in Water, pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase chromatography.[11] By varying the ratio of Mobile Phase A and B, we can control the elution of the imidazole-ion pair complex.
-
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Return to 95% A, 5% B
-
17-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Rationale: Imidazole has a UV absorbance maximum around this wavelength.
-
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of imidazole reference standard in 100 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the drug substance or product in Mobile Phase A to a target concentration within the validated range.
Protocol 2: LC-MS/MS Method for Imidazole Quantification
This method is tailored for high sensitivity and selectivity, suitable for trace-level analysis.
1. Chromatographic and Mass Spectrometric Conditions
-
Column: C18, 100 x 2.1 mm, 3.5 µm.
-
Rationale: A shorter column with smaller particles is used to achieve faster analysis times and better peak shapes, which is beneficial for LC-MS/MS.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile buffer, making it compatible with mass spectrometry. It also helps to protonate the imidazole for efficient ionization in the MS source. Ion-pairing agents are generally avoided in LC-MS as they can cause ion suppression.
-
-
Gradient:
-
0-1 min: 98% A, 2% B
-
1-5 min: Linear gradient to 10% A, 90% B
-
5-6 min: Return to 98% A, 2% B
-
6-8 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Imidazole (m/z 69.1 → 42.1).
-
Rationale: The parent ion (m/z 69.1) corresponds to the protonated imidazole molecule [M+H]+. The daughter ion (m/z 42.1) is a characteristic fragment produced upon collision-induced dissociation. This specific transition provides high selectivity for imidazole.
-
2. Standard and Sample Preparation
-
Internal Standard (IS): Imidazole-d3 (deuterated imidazole) is a suitable internal standard to compensate for matrix effects and variations in instrument response.
-
Standard and Sample Preparation: Follow a similar procedure as for the HPLC-UV method, but add a fixed concentration of the internal standard to all standards and samples.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the key stages of the cross-validation process.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Comparative Data Analysis: A Head-to-Head Evaluation
The following tables present hypothetical but realistic data from a cross-validation study, comparing the performance of the two methods based on key ICH Q2(R1) validation parameters.[2][3][4]
Table 1: Comparison of System Suitability and Specificity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 7000 | > 2000 |
| Specificity | No interference from placebo at the retention time of imidazole. | No interference from placebo in the MRM transition of imidazole. High selectivity due to mass-based detection.[8][16] | No interfering peaks at the retention time of the analyte. |
Table 2: Comparison of Linearity, Range, LOD, and LOQ
| Parameter | HPLC-UV | LC-MS/MS | Comments |
| Linearity (r²) | 0.9995 | 0.9998 | Both methods show excellent linearity. |
| Range (µg/mL) | 1.0 - 100 | 0.01 - 10 | LC-MS/MS is suitable for a much lower concentration range. |
| LOD (µg/mL) | 0.3 | 0.003 | LC-MS/MS is approximately 100 times more sensitive. |
| LOQ (µg/mL) | 1.0 | 0.01 | The higher sensitivity of LC-MS/MS allows for quantification at much lower levels.[9] |
Table 3: Comparison of Accuracy (Recovery)
| Spiked Level | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) | Acceptance Criteria |
| Low (LOQ) | 98.5% | 101.2% | 80 - 120% |
| Medium (50 µg/mL) | 100.2% | 99.5% | 90 - 110% |
| High (100 µg/mL) | 99.8% | 100.8% | 90 - 110% |
Table 4: Comparison of Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | LC-MS/MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.5% | ≤ 2.0% |
| Intermediate Precision (inter-day, n=6) | 1.2% | 2.5% | ≤ 3.0% |
Table 5: Cross-Validation Results of Authentic Samples
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | % Difference |
| Batch A | 15.2 | 15.5 | -1.9% |
| Batch B | 21.8 | 21.5 | +1.4% |
| Batch C | 9.5 | 9.8 | -3.1% |
Interpreting the Results: A Decision-Making Framework
The data presented in the tables indicate that both the HPLC-UV and LC-MS/MS methods are accurate, precise, and linear within their respective ranges. The key differentiator is the significantly higher sensitivity and selectivity of the LC-MS/MS method.
The cross-validation of authentic samples (Table 5) shows a small, acceptable bias between the two methods (all differences are within ±5%). This provides confidence that the methods can be used interchangeably for samples within the overlapping concentration range.
The following diagram illustrates a decision-making process based on the analytical needs.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: Ensuring Data Integrity Across the Analytical Lifecycle
The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of pharmaceutical quality control. This guide has demonstrated that while both HPLC-UV and LC-MS/MS are valid techniques for imidazole quantification, they offer different strengths. The HPLC-UV method provides a robust and cost-effective solution for routine analysis, whereas the LC-MS/MS method offers unparalleled sensitivity and selectivity for more demanding applications.
By performing a thorough cross-validation study, as outlined in this guide, researchers and drug development professionals can ensure the consistency and integrity of their analytical data, regardless of the method or laboratory used. This not only satisfies regulatory expectations but also builds a strong foundation of confidence in the quality and safety of the final drug product.
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Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 745-754. [Link]
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Reversed-phase ion-pair chromatography of hydroxyl functionalized imidazolium ionic liquid cations and its application in analysis of environmental water and measurement of hydrophobicity constants. DOI. [Link]
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Understanding Detectors in HPLC: Which One is Right for Your Analysis? Mastelf. [Link]
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Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP, and ANVISA: A Review. AWS. [Link]
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Reversed Phase Chromatography Principle. Hawach Scientific. [Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]
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A Senior Application Scientist's Guide to Benchmarking New Imidazole Derivatives Against Existing Compounds
Introduction: The Enduring Significance of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it a "privileged scaffold" in drug design. This versatility has led to the development of a vast array of imidazole-containing drugs with a wide spectrum of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antibacterial agents.[1][3][4][5][6] As the challenges of drug resistance and the need for more targeted therapies intensify, the development of new imidazole derivatives continues to be a highly active area of research.[5][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel imidazole derivatives against established compounds. We will delve into the key therapeutic areas, compare performance using experimental data, provide detailed experimental protocols, and explore the underlying structure-activity relationships that govern efficacy.
I. Antifungal Activity: Beyond First-Generation Azoles
The initial breakthrough for imidazole derivatives in medicine was their potent antifungal activity.[8][9][10] Existing compounds like clotrimazole and miconazole have been mainstays in treating fungal infections for decades.[10][11] However, the rise of resistant fungal strains necessitates the development of new, more effective antifungal agents.[7]
Mechanism of Action: The primary antifungal mechanism of imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][12] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][13] By disrupting ergosterol synthesis, these compounds increase fungal cell membrane permeability, leading to cell death.[8][9]
Performance Comparison:
Newer imidazole derivatives often incorporate modifications to the core scaffold to enhance their potency, broaden their spectrum of activity, and overcome resistance mechanisms. Below is a comparative table of representative existing and novel imidazole antifungal agents.
| Compound | Class | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Clotrimazole | Existing | Candida albicans | 0.12 - 16 | [10] |
| Miconazole | Existing | Candida albicans | 0.03 - 8 | [11] |
| Compound 31 | New | Candida albicans (fluconazole-resistant) | 8 | [14] |
| Compound 42 | New | Candida albicans (fluconazole-resistant) | 8 | [14] |
| Compound 5b | New | Candida species | Potential lead compound | [13] |
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Principle: A serial dilution of the antifungal agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the fungal strain is added to each well. The plate is incubated, and the lowest concentration of the agent that inhibits visible fungal growth is determined as the MIC.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the imidazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile broth medium (e.g., RPMI-1640) into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the antifungal stock solution to the first well and mix. Transfer 100 µL from the first well to the second well and mix. Continue this two-fold serial dilution across the plate. The last well serves as a growth control (no drug).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Dilute the fungal suspension in the broth medium and add 100 µL to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.
Visualizing the Antifungal Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.
II. Anticancer Activity: Targeting Key Oncogenic Pathways
The imidazole scaffold is a versatile platform for the development of anticancer agents, with derivatives showing a wide range of mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.[15][16][17][18][19]
Mechanism of Action: Many imidazole derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs) that are often dysregulated in cancer.[18][19][20][21] Others can induce apoptosis by increasing intracellular reactive oxygen species (ROS) levels in cancer cells.[19]
Performance Comparison:
The following table compares the in vitro cytotoxic activity of some new imidazole derivatives against existing anticancer agents. The IC50 value represents the concentration of the compound required to inhibit 50% of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Gefitinib (Existing) | A549 (Lung Cancer) | 0.011 | EGFR Kinase Inhibitor | [22] |
| Compound 37 | A549 (Lung Cancer) | 2.2 | EGFR Phosphorylation Inhibitor | [22] |
| Compound 42 | PANC-1 (Pancreatic Cancer) | 1.3 - 1.8 | Induces Caspase-3 Expression | [22] |
| Compound 60 | MCF-7 (Breast Cancer) | 6.5 | Chk2 Inhibitor | [22] |
| NSC 771432 | A549 (Lung Cancer) | Induces Apoptosis & Senescence | Induces G2/M Cell Cycle Arrest | [23] |
| Derivative 3c | MCF-7 (Breast Cancer) | 35.81 | Not specified | [24] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for evaluating anticancer activity.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Imidazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[25][26][27][28][29] Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways.[25][30]
Mechanism of Action: Some imidazole derivatives inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[25] Others have been shown to inhibit the p38 MAP kinase pathway or the transcription factor NF-κB, both of which play crucial roles in the inflammatory response.[25][29]
Performance Comparison:
The following table presents the anti-inflammatory activity of several new imidazole derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound | In Vivo Model | % Inhibition of Edema | Ulcerogenic Activity (Severity Index) | Reference |
| Indomethacin (Existing) | Carrageenan-induced rat paw edema | 47.76 - 58.02 | 0.84 | [25][26] |
| Compound I39 | Carrageenan-induced rat paw edema | 46.27 | Not specified | [25] |
| Compound 2h | Carrageenan-induced rat paw edema | 49.58 - 58.02 | 0.17 - 0.34 | [26] |
| Compound 3g | Carrageenan-induced rat paw edema | 49.58 - 58.02 | 0.17 - 0.34 | [26] |
| Compound AA6 | p38 MAP Kinase Inhibition (in vitro) | IC50 = 403.57 nM | Not applicable | [29] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test imidazole derivative orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing Structure-Activity Relationships
Caption: Generalized structure-activity relationship for anti-inflammatory imidazole derivatives.
IV. Antibacterial Activity: A Renewed Focus
While imidazoles are more renowned for their antifungal properties, certain derivatives also exhibit promising antibacterial activity.[31][32] With the growing threat of antibiotic resistance, exploring the antibacterial potential of new imidazole compounds is a valuable endeavor.[14]
Performance Comparison:
The following table shows the antibacterial activity of new imidazole derivatives against common bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Compound 31 | Staphylococcus aureus | 8 | [14] |
| Compound 42 | Staphylococcus aureus | 4 | [14] |
| HL2 Derivative | Gram-positive & Gram-negative strains | Effective at various concentrations | [31] |
Conclusion: The Future of Imidazole Derivatives in Therapeutics
The imidazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[33] The comparative data presented in this guide demonstrates that novel imidazole derivatives often exhibit enhanced potency, broader activity spectra, and improved safety profiles compared to their predecessors. The key to successful drug development in this area lies in a deep understanding of the structure-activity relationships and the application of robust and reproducible experimental protocols for performance benchmarking. As our understanding of disease pathways deepens, we can anticipate the rational design of even more sophisticated and effective imidazole-based drugs to address pressing medical needs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
As researchers and scientists at the forefront of drug development, our work with novel nitrogen-containing heterocyclic compounds is critical.[1][2] Molecules like 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole are integral to this research, but their handling and disposal demand a rigorous, safety-first approach. This guide provides a detailed, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to ensure that safety and regulatory compliance are as integral to your workflow as the research itself.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of this compound presents two primary areas of concern: the nitrophenyl group and the imidazole moiety .
-
Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group that often imparts reactivity and potential toxicity to a molecule.[3] Compounds containing this group should be handled with care, as they can be energetic and may have specific incompatibilities.[3]
-
Imidazole Moiety: The imidazole ring, a core structure in many biologically active compounds, can be corrosive and harmful.[4][5][6][7]
Based on data from structurally similar compounds like 2- and 4-nitroimidazole, we can anticipate the following hazard profile.[8][9][10]
| Anticipated Hazard | GHS Hazard Statement Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[9][10] |
| Skin Irritation | H315 | Causes skin irritation.[9] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[9] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[9] |
Chemical Incompatibilities: A critical aspect of safe disposal is preventing accidental reactions in the waste container. This compound must be segregated from:
Personnel Protection and Engineering Controls
Before handling the compound, either in its pure form or as waste, the following controls must be in place to minimize exposure.
-
Engineering Control: All handling and waste consolidation must occur within a properly functioning and certified laboratory chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Emergency Facilities: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance (approximately 50 feet) of the work area.[4][6]
Waste Disposal Workflow: A Step-by-Step Protocol
Treat all waste containing this compound, including contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), as hazardous chemical waste.[12] Never dispose of this chemical down the drain or in the regular trash.[13][14]
Step 1: Waste Container Selection and Labeling
-
Select an Appropriate Container: Use a container made of chemically compatible material (plastic is often preferred) that is in good condition and has a secure, leak-proof closure.[13][15]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix your institution's official hazardous waste label.[4][15]
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other constituents of the waste stream (e.g., solvents with percentages). Ensure the hazard characteristics (e.g., "Toxic," "Irritant") are indicated.
Step 2: Waste Segregation and Accumulation
The following diagram outlines the critical decision-making process for segregating this waste stream.
Caption: Waste segregation decision flow for the target compound.
-
Accumulate Waste: Collect the waste in the labeled container at or near the point of generation, in an area under the control of laboratory personnel.[13]
-
Store Safely: This container must be kept in a designated Satellite Accumulation Area (SAA).[15] This area should have secondary containment (e.g., a spill tray) to capture any potential leaks.[16]
-
Keep Closed: The waste container must remain securely closed at all times, except when actively adding waste.[15]
Step 3: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill waste containers. Leave adequate headspace (typically 10-15%) to prevent spills and allow for expansion.[16]
-
Request Pickup: Once the container is full or the experiment is complete, follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EH&S) department.[15] EH&S is responsible for the final determination and compliant disposal of the waste.[15]
Spill and Emergency Management
Immediate and correct response to a spill is crucial for maintaining laboratory safety.
| Spill Scenario | Immediate Action Protocol |
| Minor Spill | Confined to the fume hood, easily manageable by lab personnel. 1. Alert nearby colleagues. 2. Wear appropriate PPE (double glove if necessary). 3. Absorb the spill with a chemical spill kit absorbent. 4. Carefully sweep up the solid material or absorbed liquid. 5. Place all cleanup materials into a new, sealable container and label it as hazardous waste.[4][12] 6. Decontaminate the spill area. |
| Major Spill | Outside of a containment area, a large volume, or if personnel are exposed or feel unwell. 1. EVACUATE the immediate area. 2. ALERT colleagues and your supervisor. 3. ISOLATE the area by closing doors. 4. CALL your institution's emergency number or EH&S for professional response.[4][12] Do not attempt to clean up a major spill yourself. |
The following workflow should be followed in any emergency situation.
Caption: Emergency response workflow for a chemical spill.
Proactive Waste Minimization
A core principle of modern laboratory management is the reduction of hazardous waste.[15] Consider these strategies in your research planning:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[15]
-
Microscale Techniques: When possible, reduce the scale of experiments to minimize the volume of waste generated.[13]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[16]
By integrating these detailed disposal procedures and safety protocols into your daily laboratory operations, you uphold a culture of safety and ensure that your groundbreaking research is conducted responsibly and in full compliance with regulatory standards.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole. University of Washington. [Link]
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SAFETY DATA SHEET - 2,5-dibromo-4-nitro-1H-imidazole. Acros PharmaTech Limited. [Link]
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2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole PubChem Entry. National Center for Biotechnology Information. [Link]
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Personal protective equipment for handling 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Essential Safety and Handling Guide: 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of this compound. The following information is a synthesis of available data for this compound and structurally related nitroaromatic and imidazole-containing molecules. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
The presence of the nitroaromatic group suggests potential for higher toxicity and reactivity under certain conditions. Therefore, a multi-layered approach to safety, combining robust engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist but a dynamic risk management process. The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is to provide a comprehensive barrier against potential exposure.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times to prevent contact with airborne particles and splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or during vigorous reactions.[2][3] |
| Hand Protection | Double Nitrile Gloves | Double-gloving with nitrile gloves provides a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[2] Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately if contamination is suspected. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat should be worn and kept fully fastened.[2] For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is essential to protect against corrosive spills.[2] |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of solid and solutions of this compound must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation of dust or vapors.[2] In the event of engineering control failure or for emergency response, a NIOSH-approved respirator may be necessary.[2] |
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Lab Coat and Apron: Put on the flame-resistant lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.
-
Goggles and Face Shield: Put on the chemical splash goggles, ensuring a snug fit. If necessary, wear a face shield over the goggles.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.[4]
-
Face Shield and Goggles: Remove the face shield (if worn) and then the goggles. Place them in a designated area for decontamination.
-
Lab Coat and Apron: Unfasten the lab coat and remove it by rolling it away from your body. Remove the apron in a similar manner.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Operational Plan: Handling and Experimental Workflow
A systematic approach to handling this compound is crucial for minimizing risk.
Engineering Controls and Preparation:
-
Ensure a certified chemical fume hood is operational.[2]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[2]
-
Have all necessary equipment and reagents prepared before starting to minimize the time spent handling the compound.[2]
Weighing and Transfer:
-
Weigh the solid compound in a tared container within the chemical fume hood to prevent the release of dust into the laboratory environment.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
Reaction and Monitoring:
-
Keep the fume hood sash at the lowest possible height while working.[2]
-
Continuously monitor the reaction for any unexpected changes.
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.[2]
-
Properly label and store any resulting mixtures or products.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.[2] Do not pour any waste down the drain.[4]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem. (n.d.).
- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
- Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem. (n.d.).
- chemical label 2-(4-nitrophenyl)-1H-imidazole. (n.d.).
- 4 - SAFETY DATA SHEET. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
